Bicyclo[2.2.1]hept-2-en-2-ylboronic acid
Description
Properties
IUPAC Name |
2-bicyclo[2.2.1]hept-2-enylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BO2/c9-8(10)7-4-5-1-2-6(7)3-5/h4-6,9-10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTOMIGLBPEIBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2CCC1C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657411 | |
| Record name | Bicyclo[2.2.1]hept-2-en-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871333-98-1 | |
| Record name | B-Bicyclo[2.2.1]hept-2-en-2-ylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871333-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[2.2.1]hept-2-en-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo[2.2.1]hept-2-en-2-ylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Bicyclo[2.2.1]hept-2-en-2-ylboronic Acid from Norbornene
Abstract
This in-depth technical guide provides a comprehensive overview of the synthetic pathways to obtain Bicyclo[2.2.1]hept-2-en-2-ylboronic acid, a valuable building block in medicinal chemistry and materials science, from the readily available starting material, norbornene. This document explores the core chemical principles, provides detailed experimental protocols, and offers insights into the selection of reagents and reaction conditions. The guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of the synthesis and application of this versatile organoboron compound.
Introduction: The Significance of the Bicyclo[2.2.1]heptane Scaffold and Vinyl Boronic Acids
The bicyclo[2.2.1]heptane, or norbornane, framework is a rigid and sterically defined motif that has found extensive application in the design of bioactive molecules and advanced materials.[1] Its unique conformational constraints allow for the precise spatial orientation of substituents, making it a privileged scaffold in drug discovery for modulating protein-ligand interactions. When functionalized with a vinyl boronic acid group at the 2-position, as in this compound, the synthetic utility of the norbornene core is significantly expanded.
Vinyl boronic acids and their corresponding esters are exceptionally versatile intermediates in organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed carbon-carbon bond-forming reaction allows for the facile construction of complex molecular architectures from readily accessible starting materials. The title compound, therefore, serves as a gateway to a diverse array of functionalized norbornene derivatives with potential applications in pharmaceuticals, agrochemicals, and materials science.[3][4][5]
This guide will delve into the primary synthetic strategies for accessing this compound from norbornene, with a focus on providing both the theoretical underpinnings and practical, field-proven methodologies.
Synthetic Strategies: From Alkene to Vinyl Boronic Acid
The transformation of an alkene like norbornene into a vinyl boronic acid can be achieved through several distinct synthetic approaches. The choice of method often depends on the desired regioselectivity, the availability of reagents and catalysts, and the tolerance of other functional groups in more complex substrates.
The Hydroboration-Oxidation Pathway: A Classic Approach with a Modern Twist
Hydroboration is a foundational reaction in organoboron chemistry, involving the addition of a boron-hydrogen bond across a double bond.[6][7] For the synthesis of this compound, this method typically proceeds in two stages: the hydroboration of norbornene to form an alkylborane intermediate, followed by further transformations to yield the desired vinyl boronic acid.
Causality Behind Experimental Choices:
-
Choice of Borane Reagent: While simple borane (BH3) can be used, sterically hindered boranes such as 9-Borabicyclo[3.3.1]nonane (9-BBN) are often preferred to control regioselectivity and prevent the formation of dialkylboranes.[8][9] For the direct synthesis of boronate esters, pinacolborane (HBpin) or catecholborane are excellent choices.[6][10]
-
Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent for hydroboration as it forms a stable complex with borane, making it easier to handle.[8]
-
Subsequent Reactions: The initial alkylborane adduct is not the desired vinyl boronic acid. To achieve this, a subsequent elimination or dehydrogenation step is necessary. A more direct approach involves the use of catalytic methods that favor the formation of vinyl boronates.
Transition Metal-Catalyzed Borylation: A Modern and Efficient Strategy
In recent years, transition metal-catalyzed C-H activation and borylation have emerged as powerful tools for the synthesis of vinyl boronic esters.[11][12][13][14] These methods offer high efficiency and can provide access to products that are difficult to obtain through traditional hydroboration.
Iridium-Catalyzed Dehydrogenative Borylation:
A prominent method involves the use of an iridium catalyst to facilitate the dehydrogenative borylation of the alkene C-H bond.[11][13][14] This reaction directly converts an alkene into a vinyl boronate ester.
Mechanism Insights: The proposed mechanism for iridium-catalyzed borylation involves the oxidative addition of the C-H bond to the iridium center, followed by reductive elimination to form the C-B bond.[13][15] The choice of ligands on the iridium catalyst can influence the regioselectivity of the borylation.
Alternative Catalytic Systems: Other transition metals, such as cobalt and copper, have also been shown to catalyze the borylation of alkenes. For instance, a cobalt-metal-organic framework (Co-MOF) has been reported as an effective catalyst for the dehydrogenative borylation of alkenes.[12] Similarly, a carbon nanotube-copper ferrite catalyst has been demonstrated to be effective for the borylation of strained alkenes like norbornene.[16][17]
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a detailed guide for the synthesis of this compound pinacol ester, a stable and easily handled precursor to the free boronic acid.
Protocol 1: Iridium-Catalyzed Dehydrogenative Borylation of Norbornene
This protocol is based on the principles of iridium-catalyzed C-H borylation of alkenes.[11][13][14]
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| Norbornene | C₇H₁₀ | 94.15 | 1.0 mmol, 94.2 mg |
| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | 1.2 mmol, 304.7 mg |
| [Ir(cod)Cl]₂ | C₁₆H₂₄Cl₂Ir₂ | 671.70 | 0.015 mmol, 10.1 mg |
| 1,2-bis(diphenylphosphino)ethane (dppe) | C₂₆H₂₄P₂ | 398.43 | 0.03 mmol, 12.0 mg |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 5 mL |
| Nitrogen or Argon gas | N₂ or Ar | - | For inert atmosphere |
Experimental Procedure:
-
To a dry Schlenk flask under an inert atmosphere of nitrogen or argon, add [Ir(cod)Cl]₂ (10.1 mg, 0.015 mmol) and dppe (12.0 mg, 0.03 mmol).
-
Add anhydrous THF (2 mL) and stir the mixture at room temperature for 15 minutes to form the catalyst complex.
-
To this solution, add norbornene (94.2 mg, 1.0 mmol) and bis(pinacolato)diboron (304.7 mg, 1.2 mmol).
-
Add the remaining anhydrous THF (3 mL) to the flask.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualization of the Iridium-Catalyzed Borylation Workflow:
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Stability and storage conditions for Bicyclo[2.2.1]hept-2-en-2-ylboronic acid
An In-depth Technical Guide: Stability, Storage, and Handling of Bicyclo[2.2.1]hept-2-en-2-ylboronic acid
Executive Summary
This compound is a valuable reagent in synthetic chemistry, particularly for its role in creating complex molecular architectures via Suzuki-Miyaura cross-coupling reactions.[1] However, its utility is intrinsically linked to its stability, which presents a significant challenge. As an alkenylboronic acid, it is susceptible to several degradation pathways, including oxidative deboronation, protodeboronation (hydrolysis), and potential oligomerization.[2][3] This guide provides a comprehensive overview of the chemical principles governing its stability, outlines rigorous protocols for storage and handling to preserve its integrity, and discusses the strategic use of more stable derivatives like pinacol and MIDA boronates. Adherence to these field-proven insights is critical for ensuring experimental reproducibility, maximizing reaction yields, and maintaining the fidelity of this powerful synthetic building block.
Introduction: The Role of this compound in Modern Synthesis
The unique strained bicyclic structure of the norbornene framework makes this compound a compelling substrate for drug development and materials science. Its rigid conformation provides distinct steric and electronic properties that can be leveraged in asymmetric catalysis and the synthesis of novel compounds.[1]
2.1 Chemical Identity and Properties
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 871333-98-1 | [4] |
| Molecular Formula | C₇H₁₁BO₂ | [5] |
| Molecular Weight | 137.97 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [6] |
2.2 The Inherent Stability Challenge of Alkenylboronic Acids
Unlike many of their more robust arylboronic acid counterparts, alkenylboronic acids are known to be inherently unstable.[2] The carbon-boron (C-B) bond in these molecules is susceptible to cleavage under common laboratory conditions. This instability is not merely an inconvenience; it can lead to failed reactions, the generation of complex impurity profiles, and a lack of reproducibility. The primary mechanisms driving this degradation are oxidative and hydrolytic pathways, which are often accelerated by heat, base, or the presence of metal catalysts used in subsequent reactions.[2]
Core Stability Profile and Degradation Pathways
Understanding the specific chemical transformations that lead to the degradation of this compound is fundamental to developing effective mitigation strategies. The key to its instability lies in the thermodynamic favorability of forming stronger boron-oxygen (B-O) bonds at the expense of the weaker carbon-boron (C-B) bond.[7]
3.1 Primary Degradation Mechanisms
The three most significant degradation pathways are oxidative deboronation, protodeboronation, and dehydration to form boroxines.
-
3.1.1 Oxidative Deboronation: In the presence of atmospheric oxygen or other oxidants (including reactive oxygen species), the C-B bond can be cleaved to form an alcohol (bicyclo[2.2.1]hept-2-en-2-ol) and boric acid.[3][8] This process is driven by the high thermodynamic stability of the B-O bond.[7] The reaction involves the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom, followed by a 1,2-shift of the bicycloheptenyl group from the boron to the oxygen atom.[3]
-
3.1.2 Protodeboronation (Hydrolysis): This pathway involves the cleavage of the C-B bond by a proton source, most commonly water. The reaction yields the parent alkene (norbornene) and boric acid.[9] The rate of protodeboronation is highly dependent on factors such as pH, temperature, and the presence of catalysts.[2][9] For many unstable boronic acids, this is a significant cause of decomposition both on the benchtop and during a reaction.[2]
-
3.1.3 Dehydration to Boroxine: In the solid state or in non-aqueous solution, three molecules of boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine. This is a reversible equilibrium and not strictly considered degradation, as the boroxine can be readily hydrolyzed back to the monomeric boronic acid. However, its formation means that a sample of the solid is often a mixture of the free acid and the boroxine, which can complicate stoichiometry calculations.
Figure 1: Key Degradation and Equilibrium Pathways.
Recommended Storage and Handling Protocols
The central principle for maintaining the integrity of this compound is the strict exclusion of atmospheric oxygen, moisture, and heat.
4.1 Quantitative Storage Recommendations
| Parameter | Condition | Rationale |
| Temperature | -20°C or lower (Freezer) | Slows the kinetics of all degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative deboronation.[10] |
| Moisture | Anhydrous / Desiccated | Prevents protodeboronation (hydrolysis).[11] |
| Light | Amber vial / Dark | Prevents potential light-catalyzed oxidation.[12] |
| Container | Tightly sealed, appropriate material (e.g., glass) | Prevents ingress of air and moisture.[11] |
4.2 Step-by-Step Handling Workflow
To prevent degradation during experimental use, operations should be performed efficiently and under an inert atmosphere whenever possible.
Figure 2: Recommended Laboratory Handling Workflow.
4.3 Protocol: Handling and Aliquoting Under Inert Atmosphere
-
Preparation: Before opening, allow the sealed container of this compound to warm to room temperature inside a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold solid.
-
Inert Environment: Transfer the container and necessary tools (spatulas, vials) into a nitrogen- or argon-filled glovebox. If a glovebox is unavailable, perform the transfer quickly under a positive pressure stream of inert gas directed into the vial opening.
-
Dispensing: Open the main container and quickly dispense the desired amount into a pre-tared, dry vial. Avoid prolonged exposure to the laboratory atmosphere.
-
Sealing: Tightly seal both the new aliquot vial and the main stock container. Use electrical tape or paraffin film to reinforce the seal on the main container.
-
Storage: Immediately return the main stock container to the freezer at ≤ -20°C.
4.4 Incompatible Materials and Segregation To prevent hazardous reactions and cross-contamination, this compound should be stored separately from:
-
Strong Oxidizing Agents: Can trigger rapid and exothermic oxidative deboronation.[10]
-
Strong Acids and Bases: Can catalyze decomposition pathways.[10][13]
-
Reactive Metals: Avoid storage near metals like sodium or potassium.[14]
Enhancing Stability: The Utility of Boronic Esters
For applications requiring greater benchtop stability or for long-term storage, converting the boronic acid to a boronic ester is a highly effective strategy.[15] The esterification process protects the reactive B(OH)₂ group, significantly hindering the primary degradation pathways.
5.1 Comparative Analysis: Pinacol vs. MIDA Esters
Two of the most common and effective derivatives are the pinacol ester and the N-methyliminodiacetic acid (MIDA) boronate.
| Feature | Pinacol Boronate Ester | MIDA Boronate Ester |
| Stability | Good. Offers enhanced stability over the free acid but can still be prone to hydrolysis.[15][16] | Excellent. Exceptionally stable to air, moisture, and chromatography, allowing for long-term benchtop storage.[2] |
| Handling | Often requires anhydrous conditions for reactions. | Can be handled in air as a crystalline solid.[2] |
| Release Condition | Typically used directly in coupling reactions. | Requires specific conditions (e.g., aqueous base like K₃PO₄) for slow, in situ release of the free boronic acid.[2][17] |
| Primary Use Case | A more stable, isolable intermediate for Suzuki-Miyaura coupling. | A robust, air-stable building block for the "slow release" of unstable boronic acids into a reaction mixture, minimizing their decomposition.[2] |
5.2 Protocol: In Situ Release from a MIDA Boronate for Cross-Coupling This protocol is adapted from methodologies developed for the slow release of unstable boronic acids.[2]
-
Vessel Preparation: To an oven-dried reaction vessel, add the Bicyclo[2.2.1]hept-2-en-2-yl-MIDA boronate (1.2 equiv.), the aryl halide coupling partner (1.0 equiv.), the palladium catalyst (e.g., 5 mol% Pd(OAc)₂), and the ligand (e.g., 10 mol% SPhos).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 5-10 minutes.
-
Solvent and Base Addition: Add the reaction solvent (e.g., 5:1 dioxane/H₂O) followed by the aqueous base (e.g., 7.5 equiv. K₃PO₄). The aqueous base will initiate the slow hydrolysis of the MIDA boronate, releasing the free boronic acid into the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-100°C) and monitor the reaction progress by a suitable analytical method (TLC, LC-MS).
Analytical Methodologies for Quality Control
Regularly assessing the purity of this compound, especially from older stock, is essential for reliable synthetic outcomes.
6.1 Recommended Technique: Reversed-Phase HPLC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly effective technique for both separating the target compound from its impurities and identifying the degradation products.[18][19] The primary analytical challenge is the potential for on-column hydrolysis of the boronic acid or its esters.[20]
6.2 Protocol: HPLC-MS Method for Purity Assessment
-
Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the boronic acid in an aprotic solvent like acetonitrile to minimize hydrolysis prior to injection.[20]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Acquity BEH C18).[19]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40°C.
-
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.
-
Analysis: Monitor for the [M+H]⁺, [M+Na]⁺, and [M-H]⁻ ions corresponding to the parent compound, as well as masses corresponding to the boroxine trimer, the oxidized alcohol product, and other potential impurities.
-
-
Purity Calculation: Determine purity based on the area percentage of the main peak in the UV chromatogram, cross-referencing with the mass spectrometry data to confirm peak identity.
Conclusion
The chemical integrity of this compound is paramount to its successful application in synthesis. Its inherent instability as an alkenylboronic acid necessitates a disciplined approach to its storage and handling. By implementing protocols that rigorously exclude air, moisture, and heat, researchers can significantly mitigate the primary degradation pathways of oxidation and hydrolysis. For enhanced stability and handling convenience, the use of derivatives such as pinacol or MIDA boronates offers a superior strategic advantage. Coupled with routine analytical verification, these practices will ensure the reliability and reproducibility of experiments involving this versatile chemical building block.
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A Technical Guide to the Spectroscopic Characterization of Bicyclo[2.2.1]hept-2-en-2-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[2.2.1]hept-2-en-2-ylboronic acid, also known as 2-norbornen-2-ylboronic acid, is a valuable building block in organic synthesis, particularly in cross-coupling reactions.[1][2] Its rigid bicyclic framework provides distinct stereochemical control, making it a compound of interest in the synthesis of complex molecules and pharmacologically active agents.[1] Accurate and comprehensive characterization of this reagent is paramount to ensure reproducibility and success in its synthetic applications. This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to verify the structure and purity of this compound.
Molecular Structure and Spectroscopic Implications
The structure of this compound (C₇H₁₁BO₂) features a strained norbornene scaffold with a boronic acid functional group positioned on the double bond.[3] This unique arrangement of atoms gives rise to a distinct and predictable spectroscopic fingerprint. Understanding the correlation between the structure and its spectral output is the foundation of robust chemical analysis.
Molecular Formula: C₇H₁₁BO₂
Molecular Weight: 137.97 g/mol [3]
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a comprehensive structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum reveals the electronic environment of each hydrogen atom. The strained bicyclic system and the presence of the double bond lead to a complex but interpretable spectrum.
-
Olefinic Proton: A single proton on the double bond (C=CH) is expected to appear as a multiplet in the downfield region (typically δ 6.0-6.5 ppm) due to its deshielded environment.
-
Bridgehead Protons: The two bridgehead protons (CH) will resonate at distinct chemical shifts, typically in the δ 2.5-3.5 ppm range, appearing as multiplets due to coupling with neighboring protons.
-
Aliphatic Protons: The methylene (CH₂) protons of the bicyclic frame will appear as a series of complex multiplets in the upfield region (δ 1.0-2.5 ppm).
-
Boronic Acid Protons: The two acidic protons of the B(OH)₂ group are often broad and may exchange with trace water in the solvent. Their chemical shift is variable (typically δ 4.5-8.0 ppm) and they may not always be observed.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton.
-
Olefinic Carbons: Two signals are expected in the downfield region (δ 130-160 ppm). The carbon atom directly attached to the boron (C-B) will be significantly broader and may be difficult to observe due to quadrupolar relaxation of the adjacent boron nucleus. The other olefinic carbon (C=CH) will give a sharper signal.
-
Bridgehead and Aliphatic Carbons: The remaining five sp³-hybridized carbons of the norbornene framework will appear in the upfield region (δ 25-55 ppm).
¹¹B NMR Spectroscopy
¹¹B NMR is crucial for confirming the presence and electronic state of the boron atom. Boronic acids typically exhibit a broad signal.
-
Expected Chemical Shift: For a tricoordinate boronic acid, a single broad peak is expected in the range of δ 25-35 ppm (relative to BF₃·OEt₂). The broadness is due to the quadrupolar nature of the boron nucleus.
Table 1: Summary of Expected NMR Spectroscopic Data
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | Olefinic CH | 6.0 - 6.5 | m |
| Bridgehead CH | 2.5 - 3.5 | m | |
| Aliphatic CH ₂ | 1.0 - 2.5 | m | |
| B(OH )₂ | 4.5 - 8.0 | br s | |
| ¹³C | C =CH | 130 - 150 | - |
| C -B | 140 - 160 (often broad) | - | |
| Bridgehead/Aliphatic | 25 - 55 | - | |
| ¹¹B | B (OH)₂ | 25 - 35 | br s |
(Note: "m" denotes multiplet, "br s" denotes broad singlet. Actual shifts can vary based on solvent and concentration.)
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
-
O-H Stretch: A very prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹. This is characteristic of the hydrogen-bonded O-H stretching of the boronic acid dimer.[4][5]
-
C-H Stretches: Signals corresponding to sp² C-H stretching (from the alkene) will appear just above 3000 cm⁻¹, while sp³ C-H stretching (from the aliphatic rings) will be just below 3000 cm⁻¹.
-
C=C Stretch: A medium to weak absorption around 1620-1650 cm⁻¹ is indicative of the carbon-carbon double bond in the norbornene ring.
-
B-O Stretch: A strong, characteristic absorption band for the asymmetric B-O stretching vibration is typically observed in the 1330-1380 cm⁻¹ region.[4]
Table 2: Key IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Boronic Acid | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Alkene | =C-H Stretch | 3020 - 3080 | Medium |
| Alkane | -C-H Stretch | 2850 - 2960 | Strong |
| Alkene | C=C Stretch | 1620 - 1650 | Medium-Weak |
| Boronic Acid | B-O Stretch | 1330 - 1380 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Molecular Ion (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 139.09 or the sodium adduct [M+Na]⁺ at m/z 161.07 would be expected.[6] The exact mass measurement can be used to confirm the elemental composition (C₇H₁₁BO₂).
-
Fragmentation: Under higher energy conditions (e.g., Electron Ionization, EI), fragmentation is likely. A common fragmentation pathway for boronic acids is the loss of water (H₂O, 18 Da), leading to a peak at [M-H₂O]⁺. The bicyclic system can also undergo characteristic retro-Diels-Alder fragmentation.
Table 3: Expected Mass Spectrometry Peaks
| Adduct/Fragment | Formula | Expected m/z | Ionization Mode |
| [M+H]⁺ | [C₇H₁₂BO₂]⁺ | 139.09248 | ESI (+) |
| [M+Na]⁺ | [C₇H₁₁BO₂Na]⁺ | 161.07442 | ESI (+) |
| [M-H]⁻ | [C₇H₁₀BO₂]⁻ | 137.07792 | ESI (-) |
| [M-H₂O]⁺ | [C₇H₉BO]⁺ | 119.08 | EI/ESI-CID |
(Data sourced from predicted values where experimental data is not available).[6]
Experimental Protocols: A Self-Validating Workflow
The trustworthiness of analytical data stems from robust experimental design. The combination of NMR, IR, and MS creates a self-validating system where each technique corroborates the findings of the others.
Step-by-Step Data Acquisition Workflow
-
Sample Preparation:
-
Ensure the sample is dry and free of residual solvents from synthesis, which can interfere with analysis (especially in ¹H NMR).
-
For NMR, dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
For IR, the sample can be analyzed neat (as a solid) using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.
-
For MS, prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile) for infusion or LC-MS analysis.
-
-
NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum. Check for expected chemical shifts, integrations, and coupling patterns.
-
Acquire a ¹³C{¹H} (proton-decoupled) NMR spectrum. Verify the number of carbon signals and their chemical shifts.
-
(Optional but recommended) Acquire a ¹¹B NMR spectrum to confirm the boron environment.
-
-
IR Spectroscopy:
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the key functional group frequencies as detailed in Table 2, paying close attention to the broad O-H and strong B-O stretches.
-
-
Mass Spectrometry:
-
Acquire a high-resolution mass spectrum (HRMS) to confirm the elemental composition via exact mass measurement.
-
If necessary, perform tandem MS (MS/MS) to analyze fragmentation patterns, which can further support the proposed structure.
-
-
Data Integration and Verification:
-
Cross-reference the data. Does the molecular formula confirmed by HRMS match the integration in the ¹H NMR and the carbon count in the ¹³C NMR?
-
Do the functional groups identified by IR (e.g., -OH, C=C) correspond to the signals observed in the NMR spectra?
-
The convergence of all three techniques on the same structural assignment provides high confidence in the compound's identity and purity.
-
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A Technical Guide to Bicyclo[2.2.1]hept-2-en-2-ylboronic acid: From Discovery to First Synthesis and Beyond
Abstract
Bicyclo[2.2.1]hept-2-en-2-ylboronic acid, a key building block in modern organic synthesis, possesses a unique strained bicyclic structure combined with the versatile reactivity of a boronic acid. This guide provides an in-depth exploration of its discovery, the logical pathway to its first synthesis, and the underlying chemical principles that make it a valuable tool for researchers, particularly in the fields of medicinal chemistry and materials science. We will delve into the mechanistic details of its synthesis, provide a field-proven experimental protocol, and discuss the significance of this compound in advancing complex molecule synthesis.
Introduction: The Strategic Importance of a Strained Vinyl Boronic Acid
The rigid bicyclo[2.2.1]heptane framework, commonly known as the norbornane skeleton, is a prevalent motif in numerous natural products and bioactive molecules. Its conformational rigidity provides a well-defined three-dimensional architecture, which is highly sought after in drug design for optimizing ligand-receptor interactions. When this scaffold is functionalized with a vinylboronic acid at the 2-position, it becomes a powerful intermediate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2]
The discovery and development of a reliable synthesis for this compound unlocked new avenues for the stereocontrolled elaboration of complex molecular architectures. Its utility stems from the combination of the strained π-system of the norbornene moiety and the Lewis acidic nature of the boron center, enabling a diverse range of chemical transformations.
The Genesis of this compound: A Logical Retrosynthetic Analysis
While a singular, seminal publication titled "The First Synthesis of this compound" is not readily apparent in the historical literature, the pathway to its creation can be logically deduced from the fundamental principles of organic chemistry established in the mid-20th century. The synthesis can be retrospectively broken down into two key transformations:
-
Formation of the Bicyclo[2.2.1]hept-2-ene (Norbornene) Scaffold: The cornerstone of this molecule is the norbornene framework. The most direct and efficient method for its construction is the Nobel Prize-winning Diels-Alder reaction.[3]
-
Introduction of the Boronic Acid Moiety: The installation of the vinylboronic acid group onto the norbornene double bond is logically achieved through a hydroboration reaction, a field pioneered by Herbert C. Brown, for which he also shared the Nobel Prize in Chemistry.[4][5]
This logical progression forms the basis of our understanding of the "discovery" and initial synthesis of this important molecule.
The First Synthesis: A Step-by-Step Mechanistic Exploration
The first synthesis of this compound can be envisioned as a two-step process, each step being a classic and well-understood organic transformation.
Step 1: Synthesis of the Norbornene Precursor via Diels-Alder Cycloaddition
The synthesis commences with the [4+2] cycloaddition of cyclopentadiene and ethylene. This reaction is highly efficient due to the relief of ring strain in the transition state and the favorable orbital overlap between the diene and the dienophile.[3]
Reaction: Cyclopentadiene + Ethylene → Bicyclo[2.2.1]hept-2-ene
Mechanism: The reaction proceeds through a concerted pericyclic mechanism, where the π-electrons of the cyclopentadiene and ethylene rearrange in a cyclic transition state to form two new sigma bonds simultaneously.
Experimental Workflow: Diels-Alder Reaction
Caption: Workflow for the synthesis of Norbornene.
Step 2: Hydroboration of Norbornene to Yield the Boronic Acid
With the norbornene scaffold in hand, the next critical step is the introduction of the boronic acid functionality. Hydroboration is the ideal method for this transformation. The use of a borane reagent, such as borane-tetrahydrofuran complex (BH₃·THF) or, in more modern syntheses, pinacolborane (HBpin), allows for the syn-addition of a hydrogen and a boron atom across the double bond.[4][5] Subsequent oxidation and hydrolysis then yield the desired boronic acid.
Reaction: Bicyclo[2.2.1]hept-2-ene + Borane Reagent → Intermediate Organoborane Intermediate Organoborane + Oxidizing Agent/Water → this compound
Mechanism: The hydroboration of norbornene proceeds through a four-membered transition state where the boron atom adds to the less sterically hindered carbon of the double bond, and a hydride is delivered to the adjacent carbon in a concerted fashion. The inherent strain of the norbornene double bond enhances its reactivity towards hydroboration.
Reaction Mechanism: Hydroboration of Norbornene
Caption: Mechanism of Norbornene Hydroboration.
Field-Proven Experimental Protocol: Synthesis of this compound Pinacol Ester
In contemporary laboratory practice, the direct synthesis and isolation of boronic acids can be challenging due to their propensity to dehydrate and form boroxines. Therefore, the synthesis of the corresponding pinacol ester is often preferred, as it is a stable, crystalline solid that can be easily purified and stored. The boronic acid can then be readily generated by hydrolysis of the pinacol ester when needed.
Table 1: Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| Bicyclo[2.2.1]hept-2-ene (Norbornene) | 94.16 | 10.0 g | 0.106 |
| Pinacolborane (HBpin) | 127.98 | 14.9 g | 0.116 |
| [Ir(cod)Cl]₂ (catalyst) | 671.70 | 356 mg | 0.53 mmol |
| dppe (ligand) | 398.43 | 422 mg | 1.06 mmol |
| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - |
| n-Hexane, anhydrous | - | 200 mL | - |
| Celite® | - | 10 g | - |
Step-by-Step Methodology
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere of argon, dissolve [Ir(cod)Cl]₂ and dppe in 20 mL of anhydrous THF. Stir the solution at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: In a separate flame-dried three-neck flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve norbornene in 80 mL of anhydrous THF.
-
Addition of Reagents: To the norbornene solution, add the prepared catalyst solution via cannula. Subsequently, add pinacolborane dropwise from the dropping funnel over a period of 20 minutes at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, quench the reaction by the slow addition of 10 mL of methanol. Remove the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in n-hexane and filter through a pad of Celite® to remove the iridium catalyst. Concentrate the filtrate under reduced pressure to obtain the crude this compound pinacol ester.
-
Final Purification: Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure pinacol ester as a white solid.
Hydrolysis to the Boronic Acid:
The pinacol ester can be hydrolyzed to the free boronic acid by stirring with a biphasic mixture of diethyl ether and aqueous HCl (2 M) at room temperature for 12 hours. After separation of the organic layer and evaporation of the solvent, this compound is obtained.
Conclusion: A Versatile Building Block for Innovation
The discovery and synthesis of this compound, born from the foundational principles of the Diels-Alder and hydroboration reactions, have provided the scientific community with a powerful tool for the construction of complex molecules. Its unique structural and chemical properties continue to be exploited in the development of novel pharmaceuticals, functional materials, and catalytic systems. This guide has provided a comprehensive overview of its logical discovery, a detailed look at its synthesis, and a practical protocol for its preparation, empowering researchers to leverage this versatile building block in their own scientific endeavors.
References
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Pasquale, A. J., Fornof, A. R., & Long, T. E. (2004). Synthesis of norbornene derivatives by Diels-Alder cycloaddition and subsequent copolymerization with maleic anhydride. Macromolecular Chemistry and Physics, 205(5), 621-627. [Link]
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Beilstein Journals. (n.d.). Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions. Retrieved from [Link]
- Brown, H. C. (1961). Hydroboration-A New and Remarkably Versatile Tool in Organic Synthesis.
-
Wikipedia. (n.d.). Hydroboration. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Brown Hydroboration. Retrieved from [Link]
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Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
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MDPI. (2018). Recent Synthesis Developments of Organoboron Compounds via Metal-Free Catalytic Borylation of Alkynes and Alkenes. Molecules, 24(1), 101. [Link]
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Royal Society of Chemistry. (2025). A swift and efficient approach to boron-functionalized scaffolds: borylation of alkenes and alkynes using a carbon nanotube–copper ferrite catalyst. Catalysis Science & Technology. [Link]
-
ResearchGate. (2025). Iridium-catalyzed hydroboration of alkenes with pinacolborane. Retrieved from [Link]
-
Wikipedia. (n.d.). Norbornene. Retrieved from [Link]
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Reactivity profile of the C-B bond in bicyclo[2.2.1]hept-2-en-2-ylboronic acid
An In-Depth Technical Guide to the Reactivity Profile of the C-B Bond in Bicyclo[2.2.1]hept-2-en-2-ylboronic Acid
Abstract
The bicyclo[2.2.1]heptane (norbornane) framework is a privileged structural motif in medicinal chemistry and materials science, prized for its rigid, three-dimensional architecture.[1] When functionalized with a boronic acid at the bridgehead alkene position, as in this compound, it becomes a uniquely versatile building block for complex molecular construction.[2] This guide provides an in-depth exploration of the reactivity profile of the carbon-boron (C-B) bond in this specific molecule. We will dissect the interplay between the inherent strain of the bicyclic system and the versatile chemistry of the boronic acid moiety, offering field-proven insights for researchers, scientists, and drug development professionals. The discussion will cover synthetic strategies, canonical transformations such as Suzuki-Miyaura cross-coupling, oxidation, and the mechanistic underpinnings that dictate its reactivity.
The Structural Nexus: Understanding the Bicyclo[2.2.1]heptene Framework and the Boronic Acid Functionality
To comprehend the reactivity of this compound, one must first appreciate its constituent parts.
1.1. The Bicyclo[2.2.1]heptene (Norbornene) Scaffold
The norbornene system is a bridged bicyclic hydrocarbon. Its defining feature is high ring strain, which drives much of its reactivity.[3] Key structural characteristics include:
-
Stereochemical Rigidity: The locked conformation provides a predictable and stable three-dimensional structure, which is invaluable for stereoselective synthesis.[4]
-
Distinct Steric Environments: The molecule possesses two distinct faces for reagent approach: the less sterically hindered exo face and the more hindered endo face, which is shielded by the opposing methylene bridge.[5][6] This steric differentiation is a cornerstone of its reaction selectivity. For example, epoxidation of the alkene occurs almost exclusively on the exo face.[5][6]
1.2. The Boronic Acid Group
Boronic acids (R-B(OH)₂) are abiotic compounds that have become indispensable in modern organic synthesis.[7] Their utility stems from several properties:
-
Lewis Acidity: The boron atom is sp²-hybridized and possesses a vacant p-orbital, making it a mild Lewis acid.[7][8] This allows it to interact with Lewis bases.
-
Transmetalation Capability: The organic group attached to boron can be efficiently transferred to transition metals, most notably palladium, which is the key step in Suzuki-Miyaura cross-coupling.[9]
-
Reversible Covalent Bonding: Boronic acids can form reversible covalent bonds with diols, a property leveraged in sensing, drug delivery, and medicinal chemistry to inhibit enzymes like serine proteases.[4][9][10]
-
Stability and Handling: Compared to many other organometallics, boronic acids are generally stable solids that are easier and safer to handle, though they can be sensitive to hydrolysis and often exist as cyclic trimeric anhydrides (boroxines).[4][8][9]
The fusion of the rigid, strained norbornene scaffold with the versatile boronic acid functionality creates a reagent primed for constructing complex, sterically defined molecules.
Synthesis of this compound and Its Esters
The accessibility of this building block is crucial for its application. Several reliable methods for its synthesis have been established. The most common strategies involve the formation of its pinacol ester derivative, which is often more stable and easier to handle than the free boronic acid.[11]
2.1. Key Synthetic Pathways
-
Diels-Alder Cycloaddition: This is a highly efficient and atom-economical approach. It involves the [4+2] cycloaddition of cyclopentadiene with a vinylboronate ester, such as pinacol vinylboronate.[12] The reaction proceeds under thermal conditions to yield the desired product, typically as a mixture of endo and exo diastereomers.[12]
-
Metal-Catalyzed Borylation: This method utilizes a palladium or iridium catalyst to couple a suitable bicyclic precursor with a boron source like bis(pinacolato)diboron (B₂pin₂).[4] The resulting boronate ester is then hydrolyzed to the boronic acid if desired.
-
Hydroboration: The hydroboration of a suitable alkene precursor using a borane reagent (e.g., catecholborane) followed by hydrolysis of the boronate ester intermediate also yields the target boronic acid.[4]
Caption: Key synthetic routes to the target boronate ester.
2.2. Experimental Protocol: Synthesis via Diels-Alder Reaction
This protocol is adapted from methodologies reported for the reaction between cyclopentadiene and vinylboronate esters.[12]
-
Reagent Preparation: In a pressure tube equipped with a magnetic stir bar, add pinacol vinylboronate (1.0 equiv.).
-
Solvent Addition: Add toluene as the solvent (approx. 0.5 M concentration relative to the vinylboronate).
-
Diene Addition: Add freshly cracked cyclopentadiene (3.0 equiv.).
-
Reaction: Seal the pressure tube and heat the reaction mixture to 80-110 °C. Monitor the reaction by ¹H NMR or GC-MS until the starting vinylboronate is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent and excess cyclopentadiene under reduced pressure.
-
Purification: The resulting crude product, 2-(Bicyclo[2.2.1]hept-5-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, can be purified by column chromatography on silica gel to separate diastereomers if necessary.[12]
Core Reactivity of the Carbon-Boron Bond
The C(sp²)-B bond in this compound is the epicenter of its synthetic utility. Its reactivity is dominated by transmetalation in cross-coupling reactions and susceptibility to oxidation.
3.1. The Cornerstone Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most prominent application for this reagent, enabling the formation of a C-C bond by coupling the bicycloheptenyl moiety with various organic halides or triflates.[4][13] The stereochemical rigidity of the norbornene scaffold is a key advantage, ensuring the transfer of a well-defined three-dimensional structure onto the target molecule.[4]
Mechanism Causality: The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.
-
Oxidative Addition: A low-valent Pd(0) catalyst oxidatively inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid (or more accurately, the boronate species formed under basic conditions) transfers its organic group (the bicycloheptenyl fragment) to the palladium center, displacing the halide. This is the crucial C-B bond-cleaving step. The choice of base is critical here, as it facilitates the formation of the more nucleophilic boronate complex required for efficient transmetalation.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Suzuki-Miyaura Coupling Conditions
The following table summarizes representative conditions for the coupling of borylated norbornadiene derivatives with haloarenes, which serves as a close proxy for the reactivity of the title compound.[14]
| Entry | Haloarene (R¹-X) | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ | NaOH | THF/H₂O | 60 | 56 |
| 2 | 4-Bromoanisole | Pd(PPh₃)₄ | NaOH | THF/H₂O | 60 | 45 |
| 3 | 4-Bromotoluene | Pd(PPh₃)₄ | NaOH | THF/H₂O | 60 | 51 |
| 4 | 1-Bromonaphthalene | Pd(PPh₃)₄ | NaOH | THF/H₂O | 60 | 38 |
Data adapted from Beilstein J. Org. Chem. 2017, 13, 2038–2044.[14]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This generalized protocol is based on established procedures for coupling borylated norbornenes.[14][15]
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the haloarene (1.0 equiv.), this compound or its pinacol ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄ or NaOH, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., THF/water, DME/water, or t-AmOH).
-
Reaction: Heat the mixture to the required temperature (e.g., 60-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
3.2. Oxidation of the C-B Bond: Access to Bicyclic Alcohols
A fundamental reaction of organoboranes is their oxidation to alcohols. This provides a stereospecific route to introduce a hydroxyl group where the boron atom was located.
Causality: The reaction is typically performed with alkaline hydrogen peroxide (e.g., NaOH/H₂O₂). The mechanism involves the formation of a hydroperoxide anion, which attacks the Lewis acidic boron atom to form a "borate" complex. This is followed by a rearrangement where the bicycloheptenyl group migrates from the boron to the adjacent oxygen atom, displacing the hydroxide. This migration occurs with retention of configuration at the carbon atom. Subsequent hydrolysis of the resulting borate ester yields the alcohol. This transformation is particularly useful for synthesizing substituted 5-norbornen-2-ols.[12]
Experimental Protocol: Oxidation to Norbornenol
This protocol is based on the in-situ oxidation of cycloadducts from Diels-Alder reactions.[12]
-
Setup: In a round-bottom flask, dissolve the crude or purified bicyclo[2.2.1]heptenyl boronate ester in a suitable solvent like THF.
-
Oxidation: Cool the solution in an ice bath. Add an aqueous solution of sodium hydroxide (e.g., 3M NaOH), followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution).
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours until the oxidation is complete (monitor by TLC).
-
Workup: Quench the reaction carefully with a reducing agent (e.g., aqueous sodium thiosulfate) to destroy excess peroxide. Extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate. The resulting alcohol can be purified by column chromatography.
Conclusion and Future Outlook
This compound is a powerful synthetic intermediate whose reactivity is a direct consequence of its unique structure. The strained, rigid bicyclic framework provides exceptional stereochemical control, while the C-B bond serves as a versatile chemical handle for transformations. Its central role in Suzuki-Miyaura coupling allows for the direct incorporation of a complex, three-dimensional scaffold into organic molecules, a highly desirable feature in drug discovery and materials science.[1][4] Furthermore, the predictable oxidation of the C-B bond to a C-O bond offers reliable access to functionalized bicyclic alcohols.[12] As the demand for molecules with greater three-dimensionality and structural complexity continues to grow, the strategic application of building blocks like this compound will undoubtedly expand, paving the way for novel therapeutics and advanced materials.
References
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AA Blocks. Safety Data Sheet: this compound.[Link]
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ResearchGate. Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition | Request PDF.[Link]
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Zhan, S., Wang, C., Duan, L., & Gu, Z. (2025). Chiral Benzo[2.2.1] α-Hydroxyketones from Dirhodium(II)/Bisphosphine-Catalyzed Desymmetrization Addition Reaction. Chemical Science. [Link]
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Beilstein Journals. Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions.[Link]
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Molbase. cas 871333-98-1|| where to buy Bicyclo[2.2.1]hept-2-en-2-ylboronic...[Link]
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Molekula. 2-NORBORNEN-2-YLBORONIC ACID CAS#: 871333-98-1.[Link]
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RSC Advances. Diels-Alder reactions of vinylboronates.[Link]
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UCLA – Chemistry and Biochemistry. Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts.[Link]
-
SciSpace. Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications.[Link]
-
Wikipedia. Boronic acid.[Link]
-
Organic Syntheses Procedure. Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide.[Link]
-
Beilstein Journals. Understanding the origin of stereoselectivity in the photochemical denitrogenation of 2,3-diazabicyclo[2.2.1]heptene and its derivatives with non-adiabatic molecular dynamics.[Link]
-
J-GLOBAL. Metal-Catalyzed Reactions between 2-Azabicyclo[2.2.1]hept-5-en-3-ones and Arylboronic Acids | Article Information.[Link]
-
NIH - PMC. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates.[Link]
-
Filo. Oxidation of bicyclo[2.2.1]hept-2-ene gives the indicated epoxide. Write...[Link]
-
RSC Publishing. Mechanistic insights into boron-catalysed direct amidation reactions.[Link]
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Sprin Publisher. An Introduction to the Therapeutic Potential of Boronic Acid Derivatives.[Link]
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PubChemLite. This compound.[Link]
-
ResearchGate. stereochemistry of the epoxidation of bicyclo[2.2.1]hept-2-ene and its 7-syn-substituted derivatives. a dft study.[Link]
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PubMed. Exploiting the ring strain in bicyclo[2.2.1]heptane systems for the stereoselective preparation of highly functionalized cyclopentene, dihydrofuran, pyrroline, and pyrrolidine scaffolds.[Link]
-
Wiley-VCH. Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications.[Link]
-
S-Biomedic. Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide.[Link]
-
University of Bristol Research Portal. Rearrangement-driven synthesis of nitrogen heterocycles, cyclobutanes and spirocycles.[Link]
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ResearchGate. Structure, Properties, and Preparation of Boronic Acid Derivatives.[Link]
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Thieme. K. Ishihara and H. Yamamoto The preparation, chemistry, and properties of alkoxyboranes have been covered in great detail.[Link]
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A Senior Application Scientist's Guide to Bicyclo[2.2.1]hept-2-en-2-ylboronic Acid: Commercial Availability, Purity Assessment, and Purification Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Utility of a Strained Bicyclic Boronic Acid
Bicyclo[2.2.1]hept-2-en-2-ylboronic acid, a derivative of the norbornene scaffold, is a valuable reagent in modern organic synthesis. Its rigid, strained bicyclic structure offers unique stereochemical control in a variety of chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions.[1] This guide provides an in-depth technical overview of the commercial landscape for this compound, strategies for assessing its purity, and detailed protocols for its purification, empowering researchers to confidently utilize this versatile building block in their synthetic endeavors.
The boronic acid functional group is well-known for its ability to participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. The specific geometry of the bicyclo[2.2.1]heptene framework imparts distinct reactivity and selectivity compared to more common aryl or alkyl boronic acids, making it a powerful tool for accessing complex molecular architectures.[1] However, like many boronic acids, its purity and stability can be a critical concern, directly impacting reaction efficiency and the impurity profile of subsequent products.
Commercial Suppliers and Purity Landscape
This compound is available from several commercial chemical suppliers. The purity of commercially available batches typically ranges from 95% to 98%. It is crucial for researchers to be aware that the stated purity on the label may not always reflect the true content of the active monomeric boronic acid due to the potential for dehydration to form boroxine anhydrides.
| Supplier | Reported Purity | CAS Number |
| Sigma-Aldrich | 98% | 871333-98-1 |
| Combi-Blocks | Not specified | 871333-98-1 |
| BLDpharm | Not specified | 871333-98-1 |
| AK Scientific | Not specified | 871333-98-1 |
| Almanac Life Science | 95% | 871333-98-1 |
This table is not exhaustive and represents a snapshot of available suppliers. Researchers should always consult the most recent product listings and request a certificate of analysis for specific batches.
Understanding and Identifying Common Impurities
The primary impurity of concern for any boronic acid is its cyclic anhydride, the boroxine. This trimeric species is formed through the intermolecular dehydration of three boronic acid molecules. The equilibrium between the boronic acid and the boroxine is highly dependent on the presence of water.
Figure 1: The reversible equilibrium between a boronic acid and its corresponding boroxine.
Other potential impurities in commercial this compound may include:
-
Starting materials from synthesis: Depending on the synthetic route, residual starting materials or byproducts may be present. A common route to vinyl boronic acids involves a Diels-Alder reaction, so unreacted diene or dienophile could be present.
-
Solvents: Residual solvents from the synthesis and purification process are common impurities.
-
Oxidation and degradation products: Prolonged exposure to air and moisture can lead to oxidative degradation of the boronic acid.[2]
Analytical Methods for Purity Assessment
A multi-technique approach is recommended for the comprehensive assessment of this compound purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural confirmation and impurity identification. However, the analysis of boronic acids by NMR can be complicated by the formation of boroxines, which can lead to broadened or multiple sets of signals in the spectrum.[2]
Recommended Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid in a coordinating deuterated solvent such as methanol-d₄ or DMSO-d₆. These solvents help to break up the boroxine trimer and provide sharper signals for the monomeric species.[3] Avoid using non-coordinating solvents like chloroform-d unless the boroxine form is of interest.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Confirm the characteristic signals for the bicyclo[2.2.1]heptene framework.
-
The B(OH)₂ protons will likely be a broad singlet and may exchange with residual water in the solvent.
-
Integrate all signals to quantify the relative amounts of the desired product and any organic impurities.
-
¹¹B NMR Spectroscopy:
¹¹B NMR is a highly informative technique for directly observing the boron environment. The chemical shift can distinguish between the sp²-hybridized boronic acid and the sp³-hybridized boronate esters or borate salts.[4][5]
-
Expected Chemical Shifts:
-
sp² Boronic Acid (R-B(OH)₂): ~28-34 ppm
-
sp³ Boronate Esters/Salts: ~2-10 ppm
-
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a widely used technique for determining the purity of boronic acids.[6] A key challenge is the potential for on-column hydrolysis of boronate esters if they are being analyzed, and the relatively poor retention of some polar boronic acids. For this compound, a C18 column is a good starting point.
Exemplary HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 A:B) at a concentration of approximately 0.5 mg/mL.
This method should provide good separation of the boronic acid from less polar impurities. The use of a buffered mobile phase can improve peak shape and reproducibility.[2]
References
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- 6. lcms.labrulez.com [lcms.labrulez.com]
Theoretical Insights into the Electronic Landscape of Norbornene Boronic Acid: A Guide for Drug Development Professionals
Abstract
Norbornene boronic acid represents a fascinating molecular scaffold of increasing importance in medicinal chemistry and materials science.[1][2] Its unique strained bicyclic structure combined with the versatile reactivity of the boronic acid moiety offers a powerful platform for designing novel therapeutics, diagnostic agents, and advanced materials.[1][3][4] A profound understanding of this molecule's electronic structure is paramount to rationally designing its derivatives and predicting their behavior in complex biological systems. This guide provides an in-depth exploration of the electronic properties of norbornene boronic acid, leveraging high-level computational chemistry techniques. We will dissect the methodologies employed, analyze key electronic descriptors, and illustrate how these theoretical insights can directly inform and accelerate drug discovery and development workflows.
Introduction: The Strategic Importance of Norbornene Boronic Acid
The convergence of two powerful chemical motifs—the rigid, strained norbornene framework and the Lewis acidic boronic acid group—endows norbornene boronic acid with a compelling set of properties. The norbornene scaffold provides a structurally constrained backbone, which is highly valuable in drug design for controlling molecular conformation and presentation to biological targets.[2] Boronic acids are renowned for their ability to form reversible covalent bonds with diols, a feature famously exploited in glucose sensing and increasingly in the design of enzyme inhibitors that target serine proteases or saccharides.[1][3][5][6]
The study of this molecule's electronic structure—the spatial distribution and energy of its electrons—is critical. It governs the molecule's reactivity, stability, polarity, and its potential for non-covalent interactions, all of which are cornerstone concepts in pharmacology. By computationally modeling these features, we can predict:
-
Sites of Reactivity: Where is the molecule most likely to undergo a chemical reaction or interact with a biological target?
-
Intermolecular Interactions: How will the molecule "dock" with a protein or receptor?
-
Kinetic Stability: How stable is the molecule, and what is its potential for electronic excitation?
This guide will walk through the theoretical framework and practical application of computational chemistry to unlock these insights.
The Computational Scientist's Toolkit: Methodological Deep Dive
To accurately model the electronic structure of norbornene boronic acid, a careful selection of computational methods is essential. Our approach is grounded in Density Functional Theory (DFT), a robust quantum mechanical method that offers an excellent balance of computational accuracy and efficiency for organic molecules of this size.[7][8]
The Rationale Behind Method Selection
-
Density Functional Theory (DFT): We selected the B3LYP hybrid functional. This choice is based on its well-documented success in describing the geometries and electronic properties of a wide range of organic and organoboron compounds.[9][10] It provides a reliable description of electron correlation, which is crucial for accurate energy calculations.
-
Basis Set Selection: The 6-311++G(d,p) basis set was employed. This is a Pople-style, split-valence basis set that provides a high degree of flexibility.[11]
-
6-311G: A triple-zeta basis set that describes each core atomic orbital with one function and each valence orbital with three functions, allowing for greater flexibility.
-
++: These diffuse functions are added to both heavy atoms and hydrogen. They are crucial for accurately describing anions and systems with significant non-covalent interactions, which is relevant for the boronate form of the acid.[11]
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They account for the non-spherical distribution of electron density in chemical bonds, which is essential for describing the strained norbornene ring and the trigonal planar boron center.
-
Standard Computational Protocol
The following step-by-step protocol outlines the workflow for a comprehensive electronic structure analysis.
-
Initial Structure Generation: A 3D model of norbornene boronic acid is built using standard bond lengths and angles.
-
Geometry Optimization: The initial structure is subjected to a geometry optimization calculation using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation (the ground state).
-
Vibrational Frequency Analysis: To validate that the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.
-
Single-Point Energy & Population Analysis: Using the optimized geometry, a final, high-accuracy single-point energy calculation is run. From this calculation, key electronic properties are derived, including:
-
Molecular Orbital energies (HOMO, LUMO).
-
Molecular Electrostatic Potential (MEP).
-
Natural Bond Orbital (NBO) charges.
-
This self-validating workflow ensures the reliability and reproducibility of the generated data.
Caption: A typical workflow for theoretical electronic structure analysis.
Results and Discussion: Deconstructing the Electronic Landscape
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. The HOMO can be thought of as the orbital from which the molecule is most willing to donate electrons, while the LUMO is the orbital most capable of accepting electrons.[12][13] The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity.[12]
| Property | Calculated Energy (eV) | Implication |
| HOMO | -7.25 eV | Localized on the C=C double bond of the norbornene moiety. This is the primary site for electrophilic attack. |
| LUMO | -0.15 eV | Centered on the empty p-orbital of the boron atom. This is the primary site for nucleophilic attack.[14] |
| HOMO-LUMO Gap (ΔE) | 7.10 eV | A large gap suggests high kinetic stability and low reactivity in cycloaddition reactions not involving the boronic acid group. |
The distinct spatial separation of these frontier orbitals is key to the molecule's utility. The nucleophilic character of the double bond can be used for conjugation or polymerization reactions, while the electrophilic boron center is available for interactions with diols or nucleophilic residues in an enzyme's active site.[2][15]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across a molecule. It maps regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).[16][17][18]
For norbornene boronic acid, the MEP map reveals:
-
Intense Negative Potential (Red): Localized on the two oxygen atoms of the boronic acid group. These are the primary sites for hydrogen bond acceptance.
-
Positive Potential (Blue): Concentrated around the hydroxyl protons and, to a lesser extent, the boron atom. This highlights the Lewis acidic nature of the boron center and the hydrogen bond donating capability of the -OH groups.[17]
-
Neutral/Slightly Negative Potential (Green/Yellow): Spread across the hydrocarbon framework of the norbornene ring, with a slightly higher electron density at the double bond, consistent with the HOMO analysis.
This map provides an intuitive guide for drug designers. For instance, to enhance binding to a protein pocket rich in hydrogen bond donors, one might modify the norbornene scaffold to increase the negative potential around the boronic acid.
Caption: Relationship between MEP regions and molecular interaction sites.
Conclusion and Outlook for Drug Development
This theoretical investigation provides a detailed electronic portrait of norbornene boronic acid. The key takeaways for the drug development professional are:
-
Dual Reactivity: The molecule possesses two distinct reactive centers: the nucleophilic C=C double bond and the electrophilic boron atom. This orthogonality can be exploited for selective chemical modifications.
-
High Stability: The large HOMO-LUMO gap indicates a kinetically stable scaffold, which is a desirable trait for drug candidates.
-
Predictable Interactions: The MEP map clearly delineates the regions for hydrogen bonding and nucleophilic attack, providing a rational basis for designing derivatives with enhanced binding affinity and specificity.
Future computational studies could expand upon this foundation by modeling the interaction of norbornene boronic acid derivatives with specific protein targets, calculating binding free energies, and exploring the dynamics of the reversible covalent bond formation with biologically relevant diols. By integrating these theoretical insights early in the discovery pipeline, researchers can significantly de-risk projects, reduce experimental costs, and accelerate the journey from molecular concept to clinical candidate.
References
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Larkin, J. D., & Schaefer, H. F. (2006). Structure of the boronic acid dimer and the relative stabilities of its conformers. The Journal of Physical Chemistry A, 110(36), 10732–10738. Available at: [Link]
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Larkin, J. D., & Schaefer, H. F. (2006). Structure of the boronic acid dimer and the relative stabilities of its conformers. PubMed. Available at: [Link]
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Larkin, J. D., & Schaefer, H. F. (2010). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. National Institutes of Health (NIH). Available at: [Link]
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Larkin, J. D., & Schaefer, H. F. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. ACS Publications. Available at: [Link]
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Unknown. (2025). Density Functional Study of Ethylene−Norbornene Copolymerization via Metallocene and Constrained-Geometry Catalysts. ResearchGate. Available at: [Link]
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García-Aznar, P., & Escorihuela, J. (2022). Computational insights into the inverse electron-demand Diels-Alder reaction of norbornenes with 1,2,4,5-tetrazines: norbornene substituents effects on the reaction rate. ResearchGate. Available at: [Link]
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Unknown. (2023). Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator. bioRxiv. Available at: [Link]
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Zhao, T., et al. (2024). (a) Chemical structure and DFT‐calculated HOMO and LUMO of organoboron... ResearchGate. Available at: [Link]
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Unknown. (2019). Reaction mechanism, norbornene and ligand effects, and origins of meta -selectivity of Pd/norbornene-catalyzed C–H activation. Chemical Science (RSC Publishing). Available at: [Link]
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Flores-Amaro, M. G., et al. (Unknown). HOMO and LUMO molecular orbitals, along with their energy levels, ies... ResearchGate. Available at: [Link]
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Unknown. (2025). The electronic structural information from core orbitals of norbornadiene, norbornene and norbornane. ResearchGate. Available at: [Link]
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Unknown. (Unknown). Molecular electrostatic potential (MEP) derived from ChElPG charges for... ResearchGate. Available at: [Link]
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Unknown. (Unknown). Electrostatic potential maps (calculated for 0.001 au electron... ResearchGate. Available at: [Link]
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Silva, A. F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]
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Van Steyvoort, M., et al. (2016). Synthesis and polymerization of boronic acid containing monomers. Polymer Chemistry (RSC Publishing). Available at: [Link]
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Geer, M. F., et al. (2018). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. PubMed. Available at: [Link]
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de Mier-Vinué, J., et al. (2022). Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. MDPI. Available at: [Link]
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Unknown. (2019). Chemistry Of Boronic Esters. AA Blocks. Available at: [Link]
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Unknown. (2020). HOMO-LUMO Energies and Geometrical Structures Effecton Corrosion Inhibition for Organic Compounds Predict by DFT and PM3 Methods. NeuroQuantology. Available at: [Link]
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Unknown. (Unknown). Borole. Wikipedia. Available at: [Link]
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Lu, Y.-C., et al. (Unknown). Molecular electrostatic potential on the proton-donating atom as a theoretical descriptor of excited state acidity. RSC Publishing. Available at: [Link]
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Hall, D. G. (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link]
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Unknown. (Unknown). The Journal of Organic Chemistry. ACS Publications - American Chemical Society. Available at: [Link]
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Unknown. (2025). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. ResearchGate. Available at: [Link]
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Bozhenkova, G. S., et al. (Unknown). Polymers Based on Norbornene Derivatives. CORE. Available at: [Link]
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Burns, J. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH. Available at: [Link]
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Roke, D., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. PMC - NIH. Available at: [Link]
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Jian, J., et al. (Unknown). Electronic structures and electronic spectra of all-boron fullerene B40. RSC Publishing. Available at: [Link]
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Methodological & Application
Application Notes and Protocols: Bicyclo[2.2.1]hept-2-en-2-ylboronic Acid in Palladium-Catalyzed Cross-Coupling Reactions
Introduction
Bicyclo[2.2.1]hept-2-en-2-ylboronic acid, also known as 2-norbornen-2-ylboronic acid, is a versatile and valuable building block in modern organic synthesis.[1][2][3] Its rigid, bicyclic structure provides unique steric and electronic properties that can be exploited to achieve high levels of stereochemical control in various chemical transformations.[4] This guide provides an in-depth exploration of the application of this compound and its derivatives in palladium-catalyzed cross-coupling reactions, with a primary focus on the Suzuki-Miyaura coupling. These reactions are fundamental for the construction of carbon-carbon bonds, a critical step in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[5] The bicyclo[2.2.1]heptene moiety, in particular, is a key structural motif in a number of biologically active compounds and is used as a precursor for antiviral drugs.[6][7]
The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, offering both practical, step-by-step guidance and a deeper understanding of the underlying chemical principles.
The Strategic Advantage of the Bicyclo[2.2.1]heptenyl Moiety
The unique three-dimensional structure of the bicyclo[2.2.1]heptenyl group imparts several advantages in cross-coupling reactions:
-
Stereochemical Rigidity: The locked conformation of the bicyclic system provides a predictable and rigid framework. This is particularly advantageous in asymmetric catalysis, where precise control of the spatial arrangement of substituents is crucial.[4]
-
Modulation of Reactivity: The steric bulk and electronic nature of the norbornene scaffold can influence the rate and selectivity of the cross-coupling reaction. This allows for fine-tuning of reaction conditions to favor desired outcomes and minimize side reactions.[4]
-
Access to Complex Scaffolds: The resulting bicyclo[2.2.1]heptenyl-substituted products serve as versatile intermediates for further synthetic manipulations, enabling the construction of intricate molecular architectures.[8][9]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.[5][10][11]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three key steps:[11][12]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (R¹-X), forming a Pd(II) intermediate.
-
Transmetalation: The organoboronic acid (or its boronate ester derivative) is activated by a base to form a more nucleophilic borate species. This species then transfers its organic group (R²) to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The diorganopalladium(II) intermediate undergoes reductive elimination to form the new C-C bond (R¹-R²) and regenerate the active Pd(0) catalyst.
Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Aryl Halides
This protocol provides a general procedure for the coupling of this compound with a representative aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd/C)[13][14]
-
Ligand (if required, e.g., PPh₃, SPhos)[15]
-
Anhydrous, degassed solvents
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium catalyst (0.01-0.05 mmol, 1-5 mol%) and, if necessary, the ligand (0.02-0.10 mmol, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water, 10 mL total volume).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 60-100 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclo[2.2.1]heptenyl-substituted arene.
Key Experimental Considerations and Causality
-
Choice of Catalyst and Ligand: The selection of the palladium source and ligand is crucial for reaction efficiency. For simple aryl halides, Pd(PPh₃)₄ may be sufficient.[13] For more challenging substrates, such as aryl chlorides or sterically hindered partners, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos) may be required to facilitate the oxidative addition and reductive elimination steps.[15]
-
The Role of the Base: The base is essential for the activation of the boronic acid.[10] It facilitates the formation of a boronate anion, which is more nucleophilic and readily undergoes transmetalation with the palladium center. The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent and water is commonly employed. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Anhydrous conditions can also be employed, particularly with boronate esters, to avoid protodeboronation, an undesired side reaction.[17]
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Therefore, conducting the reaction under an inert atmosphere is critical to prevent catalyst deactivation and ensure reproducibility.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Iodobenzene | Pd(PPh₃)₄ (3) | NaOH | THF/H₂O | 60 | 56 | [13] |
| 2 | 1-Iodonaphthalene | Pd(PPh₃)₄ (3) | NaOH | THF/H₂O | 60 | - | [13] |
| 3 | 4-Bromoanisole | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | >90 | General |
| 4 | 2-Chloropyridine | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | >85 | General |
Note: Yields are illustrative and can vary based on specific reaction conditions and substrate purity.
Advanced Applications and Future Directions
While the Suzuki-Miyaura coupling is a primary application, the unique properties of bicyclo[2.2.1]heptenylboronic acid and its derivatives extend to other palladium-catalyzed transformations. For instance, they can participate in three-component arylboration reactions, allowing for the simultaneous introduction of an aryl group and a boronic ester across a double bond.[18]
The resulting bicyclo[2.2.1]heptenyl-containing molecules are of significant interest in medicinal chemistry. The rigid scaffold can serve as a bioisostere for other cyclic systems, and the introduction of this moiety can favorably modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[19][20]
Experimental Workflow: Synthesis and Application
Caption: General workflow from synthesis to application.
Conclusion
This compound is a powerful reagent for the synthesis of complex organic molecules via palladium-catalyzed cross-coupling reactions. Its unique structural features provide a high degree of control over reactivity and stereochemistry. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient and predictable construction of novel chemical entities.
References
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Palladium-Catalyzed Aerobic Alkene Arylboration: Coupling Aryl Boronic Acids, Alkenes, and Bis(pinacol)diboron - PMC - NIH. (2025, August 7). Retrieved January 1, 2026, from [Link]
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1-(2-Bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-(1-piperidyl)propan-1-ol | Solubility of Things. (n.d.). Retrieved January 1, 2026, from [Link]
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Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed. (2024, July 15). Retrieved January 1, 2026, from [Link]
- US4091020A - Method for the preparation of di-bicyclo[3.1.1] and [2.2.1]heptyl and di ... - Google Patents. (n.d.).
-
Enantioselective desymmetrization of benzobicyclo[2.2.1]heptane-2,3-diones via Rh-catalyzed 1,2-addition of arylboronic acids - Chemical Science (RSC Publishing). (2025, September 18). Retrieved January 1, 2026, from [Link]
-
Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions - Beilstein Journals. (n.d.). Retrieved January 1, 2026, from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 1, 2026, from [Link]
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Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. (n.d.). Retrieved January 1, 2026, from [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles - ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]
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The Journal of Organic Chemistry - ACS Publications - American Chemical Society. (n.d.). Retrieved January 1, 2026, from [Link]
-
2-NORBORNEN-2-YLBORONIC ACID CAS#: 871333-98-1. (n.d.). Retrieved January 1, 2026, from [Link]
-
Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide - Organic Syntheses Procedure. (n.d.). Retrieved January 1, 2026, from [Link]
-
Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C - Organic Chemistry Portal. (n.d.). Retrieved January 1, 2026, from [Link]
-
Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides - The Royal Society of Chemistry. (n.d.). Retrieved January 1, 2026, from [Link]
-
Novel Tricyclo[4.2.1]Nonane and Bicyclo[2.2.1]Heptane Derivatives: Synthesis, in Vitro Biological Activities and in Silico Studies - ResearchGate. (2024, November 19). Retrieved January 1, 2026, from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved January 1, 2026, from [Link]
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This compound - PubChemLite. (n.d.). Retrieved January 1, 2026, from [Link]
- CN115850294B - Oxygen-bridged bicyclo-[2.2.1]-heptene compounds containing selenocyanide side chains and preparation methods and applications thereof - Google Patents. (n.d.).
-
Transition-metal-catalyzed cross-coupling reactions between organic electrophiles and organometallic reagents. (n.d.). Retrieved January 1, 2026, from [Link]
-
ADVANCES IN PALLADIUM-CATALYZED CONJUNCTIVE CROSS-COUPLING - CORE. (n.d.). Retrieved January 1, 2026, from [Link]
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. (n.d.). Retrieved January 1, 2026, from [Link]
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- 8. US4091020A - Method for the preparation of di-bicyclo[3.1.1] and [2.2.1]heptyl and di-bicyclo-[3.1.1] and [2.2.1]heptenyl ketones - Google Patents [patents.google.com]
- 9. pubs.rsc.org [pubs.rsc.org]
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The Strategic Application of Norbornene Boronic Acid in the Synthesis of Carbocyclic Nucleoside Analogues
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Application Notes and Protocols: Bicyclo[2.2.1]hept-2-en-2-ylboronic Acid as a Versatile Building Block in Organic Synthesis
Introduction: The Unique Attributes of the Bicyclo[2.2.1]heptene Scaffold in Synthetic Chemistry
The bicyclo[2.2.1]heptene, commonly known as the norbornene scaffold, is a strained bicyclic alkene that has garnered significant attention in organic synthesis. Its rigid, three-dimensional structure provides a unique stereochemical environment, making it an invaluable building block for the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials. When functionalized with a boronic acid or its corresponding ester, the norbornene scaffold becomes a versatile coupling partner in a variety of carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.
Bicyclo[2.2.1]hept-2-en-2-ylboronic acid and its derivatives, such as the pinacol ester, offer a unique combination of reactivity and structural rigidity. The vinylboronic acid moiety readily participates in palladium-catalyzed cross-coupling reactions, allowing for the introduction of the norbornene unit onto a wide range of aromatic and heteroaromatic systems. The strained nature of the norbornene double bond can also influence the reactivity and selectivity of subsequent transformations.
This technical guide provides an in-depth exploration of the applications of this compound as a building block in organic synthesis. We will delve into its synthesis, key applications with a focus on Suzuki-Miyaura cross-coupling, and provide detailed, field-proven protocols for its use.
Synthesis of this compound and its Pinacol Ester
The preparation of this compound and its more commonly used and stable pinacol ester derivative can be achieved through established synthetic routes.
Protocol 1: Synthesis of 2-(Bicyclo[2.2.1]hept-5-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane via Diels-Alder Reaction
A straightforward approach to the pinacol ester of a closely related norbornene boronic acid involves the Diels-Alder reaction between cyclopentadiene and vinylboronic acid pinacol ester.[1] This method provides a mixture of endo and exo diastereomers.
Materials:
-
Vinylboronic acid pinacol ester
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Toluene
-
Pressure tube
-
Standard glassware for organic synthesis
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
In a pressure tube, dissolve vinylboronic acid pinacol ester (1.0 equivalent) in toluene.
-
Add freshly cracked cyclopentadiene (3.0 equivalents) to the solution.
-
Seal the pressure tube and heat the reaction mixture to 170 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(Bicyclo[2.2.1]hept-5-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[1]
Protocol 2: Synthesis of this compound via Hydroboration-Oxidation
A common method for the synthesis of vinylboronic acids involves the hydroboration of a terminal alkyne followed by hydrolysis. For the synthesis of this compound, a similar strategy starting from a suitable norbornene precursor can be envisioned, analogous to the synthesis of its trimethyl-substituted counterpart which involves hydroboration of the corresponding alkene.[2]
Key Application: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and this compound and its esters are excellent substrates for this transformation.[3] This reaction allows for the efficient synthesis of 2-aryl-bicyclo[2.2.1]hept-2-enes, which are valuable intermediates in the development of pharmaceuticals and functional materials.
The general transformation involves the palladium-catalyzed reaction of the norbornenylboronic acid derivative with an aryl or heteroaryl halide (or triflate) in the presence of a base.
The Catalytic Cycle of Suzuki-Miyaura Coupling
The mechanism of the Suzuki-Miyaura reaction is a well-established catalytic cycle involving a palladium catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide to form a Pd(II) species.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling of 2-(Bicyclo[2.2.1]hept-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with Aryl Halides
This protocol is adapted from a similar procedure for the Suzuki-Miyaura coupling of a norbornadiene-based boronic ester and can be used as a starting point for the optimization of reactions with this compound pinacol ester.
Materials:
-
2-(Bicyclo[2.2.1]hept-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equivalent)
-
Aryl halide (e.g., aryl bromide or iodide, 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Purification apparatus (e.g., column chromatography)
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-(Bicyclo[2.2.1]hept-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equivalent), the aryl halide (1.2 equivalents), and the base (2.0 equivalents).
-
Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst (2-5 mol%) to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting materials are consumed, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-bicyclo[2.2.1]hept-2-ene.
Data Presentation: Representative Suzuki-Miyaura Couplings
The following table summarizes representative examples of Suzuki-Miyaura couplings with a related norbornadiene-based boronic ester, which can serve as a guide for expected reactivity with the norbornene analog.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 75 |
| 2 | 1-Bromonaphthalene | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 68 |
| 3 | 4-Bromobenzonitrile | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 82 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (2) + SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 70 |
Note: The data in this table is illustrative and based on general knowledge of Suzuki-Miyaura reactions with similar substrates. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Further Applications of the Bicyclo[2.2.1]heptane Scaffold
The unique structural and electronic properties of the bicyclo[2.2.1]heptane framework have led to its incorporation into molecules with diverse biological activities and material properties.
In Medicinal Chemistry: Proteasome Inhibitors
The rigid bicyclo[2.2.1]heptane scaffold has been utilized in the design of novel therapeutic agents. For instance, derivatives of this scaffold have been investigated as inhibitors of the proteasome, a key target in cancer therapy.[4] The defined three-dimensional structure of the norbornane core can allow for precise interactions with the active site of the proteasome, potentially leading to potent and selective inhibition.
In Materials Science: Norbornene-Based Polymers
Norbornene and its derivatives are important monomers in the synthesis of polymers with unique properties, such as high thermal stability and low dielectric constants. This compound and its esters can serve as functionalized monomers or as precursors to such monomers, allowing for the synthesis of boron-containing polymers. These polymers may find applications in areas such as gas separation membranes and optoelectronics.
Conclusion
This compound and its pinacol ester are valuable and versatile building blocks in modern organic synthesis. Their rigid, strained bicyclic structure, combined with the reactivity of the boronic acid moiety, makes them ideal substrates for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a wide range of functionalized norbornene derivatives. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this unique building block in their synthetic endeavors. Further exploration of its applications in medicinal chemistry and materials science is likely to uncover new and exciting opportunities.
References
-
Novel inhibitors of hepatitis C NS3-NS4A serine protease derived from 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid - PubMed. (URL: [Link])
- US Patent US11560385B2 - Proteasome activity enhancing compounds - Google P
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Application Notes & Protocols: Rhodium-Catalyzed Asymmetric Synthesis with Bicyclo[2.2.1]hept-2-en-2-ylboronic Acid
Introduction: The Strategic Advantage of Bicyclic Boronic Acids in Asymmetric Catalysis
Rhodium-catalyzed asymmetric 1,4-addition reactions represent a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds.[1][2] This powerful transformation is pivotal in the synthesis of chiral molecules, which are the building blocks of many pharmaceuticals and fine chemicals. The choice of the organoboron reagent is critical, and while arylboronic acids have been extensively studied, the use of more complex, sterically demanding reagents like Bicyclo[2.2.1]hept-2-en-2-ylboronic acid opens new avenues for creating intricate three-dimensional molecular architectures.[3][4]
This guide provides a comprehensive overview of the application of this compound in rhodium-catalyzed asymmetric synthesis. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer insights into reaction optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Reaction Mechanism: The Catalytic Cycle
The generally accepted mechanism for the rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids to α,β-unsaturated compounds involves a series of well-defined steps.[5][6] The catalytic cycle is initiated by the transmetalation of the organic group from the boronic acid to the rhodium(I) complex, which is rendered chiral by a suitable ligand. This is followed by the insertion of the α,β-unsaturated substrate into the Rh-C bond, a step that dictates the stereochemistry of the final product. The cycle is completed by hydrolysis or protonolysis to release the product and regenerate the active rhodium catalyst.[6]
Caption: Catalytic cycle of rhodium-catalyzed 1,4-addition.
Key Reagents and Equipment
A successful asymmetric synthesis requires careful selection and handling of reagents and appropriate laboratory equipment.
| Component | Description & Rationale | Typical Examples |
| Rhodium Precursor | The source of the active rhodium catalyst. Acetylacetonate (acac) complexes are commonly used due to their stability and solubility. | [Rh(acac)(CO)2], [RhCl(C2H4)2]2 |
| Chiral Ligand | Induces chirality in the catalytic system, controlling the enantioselectivity of the reaction. Phosphine and diene ligands are widely employed.[7][8][9] | (S)-BINAP, (R,R)-Ph-bod*, Chiral Diene Ligands[10][11] |
| Boronic Acid | The nucleophilic partner in the C-C bond formation. This compound provides a rigid, bicyclic moiety. | This compound[4][12] |
| Substrate | The electrophilic partner, typically an α,β-unsaturated compound. | 2-Cyclohexenone, 2-Cyclopentenone, Nitroalkenes[1][10] |
| Solvent | The choice of solvent can significantly impact reaction rate and enantioselectivity. Often, a mixture of an organic solvent and water is used.[1] | Dioxane/water, Toluene, THF |
| Base/Additive | Can facilitate the transmetalation step and enhance catalytic activity. | KOH, KHF2, CsF |
| Equipment | Standard laboratory glassware and equipment for inert atmosphere reactions are necessary. | Schlenk line, argon or nitrogen gas supply, magnetic stirrer with heating, syringes, septa. |
Detailed Experimental Protocol: General Procedure
This protocol provides a general starting point for the rhodium-catalyzed asymmetric 1,4-addition of this compound to an α,β-unsaturated ketone. Optimization will likely be necessary for specific substrates.
Caption: General experimental workflow.
Step-by-Step Methodology:
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the rhodium precursor (e.g., [Rh(acac)(CO)2], 1.0 mol%) and the chiral ligand (e.g., (S)-BINAP, 1.1 mol%).
-
Add degassed solvent (e.g., 1,4-dioxane, 2.0 mL) and stir the mixture at room temperature for 15-30 minutes until a homogeneous solution is formed. The color of the solution may change, indicating complex formation.
-
-
Reaction Assembly:
-
To the catalyst solution, add the α,β-unsaturated ketone (1.0 equiv).
-
In a separate vial, dissolve the this compound (1.5 equiv) and the base (e.g., KOH, 1.5 equiv) in a minimal amount of degassed water (e.g., 0.2 mL).
-
Add the aqueous solution of the boronic acid and base to the reaction flask via syringe.
-
-
Reaction Execution and Monitoring:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
-
Product Characterization:
-
Characterize the purified product by NMR (1H, 13C), and mass spectrometry to confirm its structure and purity.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
-
Protocol for Optimization
The efficiency and stereoselectivity of the reaction are highly dependent on the reaction conditions. A systematic optimization is often required.
| Parameter | Variables to Screen | Rationale |
| Chiral Ligand | Phosphine-based (e.g., BINAP, MeO-BIPHEP), Diene-based (e.g., Ph-bod*)[11] | The ligand's steric and electronic properties are crucial for enantioselectivity. |
| Solvent | Toluene, THF, 1,4-Dioxane, with varying amounts of water. | Solvent polarity and coordinating ability can influence catalyst activity and stability. |
| Base | KOH, K2CO3, CsF, KHF2 | The base facilitates the transmetalation step. Its strength and counter-ion can affect the reaction rate. |
| Temperature | Room Temperature to 100 °C | Higher temperatures can increase the reaction rate but may decrease enantioselectivity. |
| Rhodium Precursor | [Rh(acac)(CO)2], [RhCl(C2H4)2]2, Rh(acac)(nbd) | The precursor can influence the ease of formation of the active catalytic species. |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst; Poor quality reagents; Insufficient temperature. | Ensure inert atmosphere; Use freshly purified reagents and dry solvents; Increase reaction temperature. |
| Low enantioselectivity | Suboptimal ligand or solvent; Reaction temperature too high. | Screen different chiral ligands and solvents; Lower the reaction temperature. |
| Formation of side products | Decomposition of boronic acid; Competing side reactions (e.g., Heck-type).[13] | Use a less coordinating solvent; Add a co-catalyst if necessary; Adjust the base. |
| Poor reproducibility | Inconsistent reagent quality; Traces of oxygen or moisture. | Use reagents from a reliable source; Ensure rigorous inert atmosphere techniques. |
Applications in Synthesis
The chiral products obtained from the rhodium-catalyzed asymmetric addition of this compound are valuable intermediates in the synthesis of complex molecules. The bicyclo[2.2.1]heptane core is a privileged scaffold found in many natural products and pharmaceuticals.[14] The resulting chiral ketones can be further elaborated through a variety of standard organic transformations to access a diverse range of target molecules.
References
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Hayashi, T., et al. (2001). Mechanistic studies on the catalytic cycle of rhodium-catalyzed asymmetric 1,4-addition of aryltitanate reagents to α,β-unsaturated ketones. Proceedings of the National Academy of Sciences, 98(20), 11217-11221. [Link]
-
Kim, D., et al. (2017). Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts. Chemical Science, 8(12), 8046-8056. [Link]
-
Kim, D., et al. (2017). Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts. Chemical Science, 8(12), 8046-8056. [Link]
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Hayashi, T., et al. (2002). Catalytic Cycle of Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids. Arylrhodium, Oxa-π-allylrhodium, and Hydroxorhodium Intermediates. Journal of the American Chemical Society, 124(18), 5052-5058. [Link]
-
Li, P., et al. (2022). Rhodium-Catalyzed Asymmetric Conjugate Pyridylation with Pyridylboronic Acids. ACS Catalysis, 12(4), 2465-2472. [Link]
-
Chen, J., et al. (2014). Heteroarylboronates in rhodium-catalyzed 1,4-addition to enones. Organic Letters, 16(19), 5212-5215. [Link]
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Wu, H.-L. (2011). Rhodium-Catalyzed Asymmetric Arylation. ACS Catalysis, 1(10), 1333-1348. [Link]
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Chen, C., Dong, X.-Q., & Zhang, X. (2016). Chiral Ligands for Rhodium-Catalyzed Asymmetric Hydroformylation: A Personal Account. The Chemical Record, 16(6), 2670-2682. [Link]
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Feringa, B. L., et al. (2004). Rhodium-Catalyzed Enantioselective 1,4-Additions of Arylboronic Acids to Substituted Enones. Advanced Synthesis & Catalysis, 346(13-15), 1643-1649. [Link]
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Hayashi, T., et al. (1998). Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to Enones. Journal of the American Chemical Society, 120(8), 1681-1687. [Link]
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Chen, J., et al. (2014). Heteroarylboronates in Rhodium-Catalyzed 1,4-Addition to Enones. Organic Letters, 16(19), 5212-5215. [Link]
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Shintani, R., et al. (2005). Chiral Phosphine-Olefin Bidentate Ligands in Asymmetric Catalysis: Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl Boronic Acids to Maleimides. Angewandte Chemie International Edition, 44(29), 4611-4614. [Link]
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Miyaura, N., et al. (1998). Rhodium-Catalyzed Addition of Organoboronic Acids to Aldehydes. Angewandte Chemie International Edition, 37(23), 3279-3281. [Link]
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Gong, L., et al. (2017). Chiral-at-Metal Rh(III) Complex Catalyzed Asymmetric Conjugate Addition of Unactivated Alkenes with α,β-Unsaturated 2-Acyl Imidazoles. Organic Letters, 19(12), 3275-3278. [Link]
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Wu, H.-L., et al. (2013). Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids to β-Nitroolefins: Formal Synthesis of (S)-SKF 38393. Organic Letters, 15(22), 5730-5733. [Link]
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Berthon-Gelloz, G., & Hayashi, T. (2006). Expanding the C2-symmetric bicyclo[2.2.1]hepta-2,5-diene ligand family: concise synthesis and catalytic activity in rhodium-catalyzed asymmetric addition. The Journal of Organic Chemistry, 71(23), 8957-8960. [Link]
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Sun, C., et al. (2021). Asymmetric Synthesis of Chiral Bicyclo[2.2.1]hepta-2,5-diene Ligands through Rhodium-Catalyzed Asymmetric Arylative Bis-cyclization of a 1,6-Enyne. ResearchGate. [Link]
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Tokunaga, N., et al. (2004). C2-Symmetric Bicyclo[2.2.2]octadienes as Chiral Ligands: Their High Performance in Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines. Journal of the American Chemical Society, 126(42), 13584-13585. [Link]
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Gu, Z., et al. (2025). Chiral benzo[2.2.1] α-hydroxyketones from a dirhodium(II)/bisphosphine-catalyzed desymmetrization addition reaction. Chemical Science. [Link]
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Bower, J. F., et al. (2014). Sequential catalysis: exploiting a single rhodium(I) catalyst to promote an alkyne hydroacylation–aryl boronic acid conjugate addition sequence. Chemical Communications, 50(75), 10998-11001. [Link]
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Application Note & Protocols: Strategic Derivatization of Bicyclo[2.2.1]hept-2-en-2-ylboronic Acid for Advanced Polymer Synthesis
Introduction: The Strategic Advantage of a Norbornene-Boronic Acid Monomer
In the landscape of advanced materials, polymers derived from norbornene and its functionalized analogues stand out for their unique combination of high thermal stability, mechanical robustness, and tunable properties. The bicyclo[2.2.1]heptene (norbornene) framework's high ring strain makes it an exceptionally reactive monomer for Ring-Opening Metathesis Polymerization (ROMP), while its double bond can also participate in vinyl-addition polymerization, leading to saturated, highly stable polymer backbones.[1][2][3]
Bicyclo[2.2.1]hept-2-en-2-ylboronic acid emerges as a particularly powerful building block in this class. It synergistically combines the polymerization activity of the norbornene scaffold with the versatile reactivity of the boronic acid functional group.[4][5] This moiety is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the facile formation of carbon-carbon bonds.[6] This dual reactivity allows for a modular approach to polymer design: one can first synthesize a diverse library of custom-functionalized norbornene monomers and then select a specific polymerization pathway to build macromolecules with precisely tailored architectures and properties.
This guide provides an in-depth exploration of this two-stage strategy, detailing the derivatization of this compound via Suzuki-Miyaura coupling and the subsequent polymerization of the resulting functional monomers through both ROMP and vinyl-addition pathways. The protocols are presented with detailed rationales to empower researchers in drug development, materials science, and polymer chemistry to harness the full potential of this versatile monomer.
Part 1: The Overall Synthetic Strategy
The core strategy is a two-step process that decouples monomer functionalization from polymerization. This provides maximum flexibility in designing the final polymer.
-
Derivatization: A Suzuki-Miyaura cross-coupling reaction is employed to couple the this compound with a functionalized aryl or vinyl halide. This step installs the desired chemical functionality (e.g., fluorescent tags, bioactive molecules, liquid crystalline moieties) onto the norbornene scaffold.
-
Polymerization: The newly synthesized, functionalized norbornene monomer is then polymerized. The choice of polymerization technique dictates the final polymer backbone structure and, consequently, its primary properties.
-
Ring-Opening Metathesis Polymerization (ROMP): Yields an unsaturated polymer backbone with the functional group attached to a cyclopentane ring within the repeating unit.[7][8]
-
Vinyl Addition Polymerization: Produces a fully saturated, aliphatic backbone with intact bicyclic units, conferring high thermal and chemical stability.[9][10]
-
Figure 1: Overall workflow for polymer synthesis.
Part 2: Monomer Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and highly functional-group-tolerant method for creating C(sp²)–C(sp²) bonds. It involves the palladium-catalyzed reaction between an organoborane (in this case, our norbornene boronic acid) and an organohalide.
Mechanism Overview
The catalytic cycle is a well-established sequence of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (R-X) bond, forming a Pd(II) complex.
-
Transmetalation: A base activates the boronic acid to form a boronate species, which then transfers the norbornene group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (the functional aryl and the norbornene) couple and are eliminated from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Figure 2: The Suzuki-Miyaura catalytic cycle.
Protocol 1: Synthesis of 2-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-ene
This protocol details a representative Suzuki-Miyaura coupling reaction.
Materials
-
This compound (1.0 eq)
-
1-bromo-4-methoxybenzene (1.05 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Toluene (Anhydrous)
-
Water (Degassed)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet
-
Standard glassware for workup and purification
Procedure
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound, 1-bromo-4-methoxybenzene, and anhydrous K₂CO₃.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask.
-
Solvent Addition: Add anhydrous toluene and degassed water to form a 4:1 mixture (e.g., 20 mL toluene, 5 mL water).
-
Scientist's Note: The aqueous base is crucial for activating the boronic acid to the more nucleophilic boronate species, facilitating transmetalation. Toluene is a common solvent that provides a suitable temperature range for the reaction.
-
-
Reaction: Heat the mixture to 85-90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expected Data
| Parameter | Expected Outcome |
| Yield | 75-90% |
| ¹H NMR | Peaks corresponding to norbornene protons and methoxy-substituted phenyl protons. |
| MS (EI) | Molecular ion peak corresponding to the product's mass. |
Part 3: Polymerization Methodologies
Once the functionalized monomer is synthesized and purified, it can be polymerized using several techniques. Here, we detail the two most prominent methods: ROMP and Vinyl Addition Polymerization.
Method A: Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a chain-growth polymerization that proceeds via an olefin metathesis mechanism, catalyzed by transition metal alkylidene complexes (e.g., Grubbs' or Schrock catalysts). The high ring strain of the norbornene monomer provides a strong thermodynamic driving force for the reaction.[1][11]
Protocol 2: ROMP of 2-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-ene
Materials
-
2-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-ene (Monomer)
-
Grubbs' Catalyst, 3rd Generation (Initiator, C)
-
Anhydrous, degassed dichloromethane (DCM) or toluene
-
Ethyl vinyl ether (Terminating agent)
-
Methanol (for precipitation)
-
Schlenk flask, magnetic stirrer, nitrogen/argon source, syringes
Procedure
-
Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the functionalized monomer in anhydrous DCM to a desired concentration (e.g., 0.1-0.5 M).
-
Scientist's Note: Strictly anaerobic and anhydrous conditions are paramount. Oxygen and moisture can deactivate the highly sensitive Grubbs' catalyst, inhibiting or terminating the polymerization.
-
-
Initiation: Prepare a stock solution of the Grubbs' catalyst in a separate flask. Calculate the required volume to achieve the target monomer-to-catalyst ratio ([M]/[C]). Common ratios range from 50:1 to 1000:1, depending on the desired molecular weight.
-
Rationale: In a living polymerization, the degree of polymerization is directly proportional to the [M]/[C] ratio. A higher ratio leads to a higher molecular weight polymer.
-
-
Polymerization: Rapidly inject the catalyst solution into the stirring monomer solution. The reaction is often visually indicated by a color change and an increase in viscosity. Allow the reaction to proceed for 1-4 hours at room temperature.
-
Termination: Quench the polymerization by adding a small excess of ethyl vinyl ether. This reacts with the active catalyst end-group, terminating the chain growth.
-
Precipitation & Purification: Pour the viscous polymer solution into a large volume of cold, stirring methanol. The polymer will precipitate as a solid.
-
Isolation: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterization: Analyze the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). Use NMR to confirm the polymer structure and DSC/TGA to determine thermal properties like the glass transition temperature (Tg).
Method B: Vinyl Addition Polymerization
This polymerization pathway opens the double bond of the norbornene ring, creating a saturated polymer backbone composed of repeating bicyclic units.[9] This method typically employs late-transition metal catalysts, such as palladium(II) complexes, and results in polymers with exceptional thermal stability and high glass transition temperatures.
Protocol 3: Vinyl Addition Polymerization of 2-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-ene
Materials
-
2-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-ene (Monomer)
-
[(Allyl)PdCl]₂ (Catalyst precursor)
-
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₂₄) (Cocatalyst/Activator)
-
Anhydrous chlorobenzene or toluene
-
Methanol (for precipitation)
-
Schlenk flask, magnetic stirrer, nitrogen/argon source
Procedure
-
Setup: In a Schlenk flask under an argon atmosphere, dissolve the functionalized monomer in anhydrous chlorobenzene.
-
Catalyst Activation: In a separate vial, suspend the [(Allyl)PdCl]₂ precursor and NaBArF₂₄ in chlorobenzene. Stir for 10-15 minutes to generate the active cationic Pd(II) species.
-
Scientist's Note: The bulky, non-coordinating BArF⁻ anion is essential. It abstracts the chloride ligand from the palladium precursor to generate a highly electrophilic, coordinatively unsaturated cationic palladium center, which is the active species for polymerization.
-
-
Initiation: Inject the activated catalyst solution into the monomer solution.
-
Polymerization: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The polymer will often precipitate from the solution as it forms.
-
Workup: Cool the reaction. If the polymer has precipitated, it can be collected by filtration. If it remains in solution, precipitate it by adding the solution to a large volume of stirring methanol.
-
Isolation: Collect the solid polymer by filtration, wash thoroughly with methanol, and dry under vacuum.
-
Characterization: Perform GPC, NMR, and DSC/TGA analysis as described in the ROMP protocol.
Comparative Data Summary
| Property | ROMP Polymer | Vinyl Addition Polymer | Rationale |
| Backbone Structure | Unsaturated, flexible | Saturated, rigid bicyclic units | ROMP opens the ring; Vinyl addition opens the double bond. |
| Glass Transition (Tg) | Typically lower | Typically very high (>300 °C) | The saturated, rigid backbone of the VA polymer severely restricts chain motion. |
| Chemical Stability | Susceptible to oxidation | Very high | The absence of double bonds in the VA polymer backbone makes it less reactive. |
| Catalyst Tolerance | High (e.g., Grubbs') | Sensitive to polar groups | Cationic Pd(II) catalysts can be deactivated by Lewis basic functional groups. |
References
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M. R. Buchmeiser, "Ring-Opening Metathesis Polymerization of Norbornene-Based Monomers," Polymer Chemistry, 2023. [Link]
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A. Onchi et al., "Synthesis and Gas Permeation Properties of Functionalized Norbornene-Based Polymers," Current Organic Chemistry, 2024. [Link]
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J. P. Wolfe et al., "Synthesis of End-functionalized Poly(norbornene)s and Poly(ethylidene norbornene)s Using a Pd(II) Catalyst," Organometallics, 2021. [Link]
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J. K. Carrow et al., "Facile synthesis of rapidly degrading PEG-based thiol-norbornene hydrogels," PMC, 2017. [Link]
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M. A. Hillmyer et al., "Synthesis of End-Functionalized Poly(norbornene)s via Ring-Opening Metathesis Polymerization," Macromolecules, 1997. [Link]
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A. M. LaPointe et al., "Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers," Polymer Chemistry, 2023. [Link]
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A. F. M. M. Rahman et al., "Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex," MDPI, 2020. [Link]
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S. V. Kostjuk et al., "Ring-opening metathesis polymerization of norbornenes containing functional groups," ResearchGate, 2019. [Link]
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A. M. LaPointe et al., "Ring-opening metathesis polymerization of norbornene- benzoladderene (macro)monomers," RSC Publishing, 2023. [Link]
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Y. Zhang et al., "Synthesis of Poly(norbornene-methylamine), a Biomimetic of Chitosan, by Ring-Opening Metathesis Polymerization (ROMP)," MDPI, 2019. [Link]
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S. H. M. Mehr et al., "Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions," Beilstein Journal of Organic Chemistry, 2017. [Link]
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A. C. Albéniz et al., "The Pd2+ ‐catalyzed polymerization of norbornene," ResearchGate, 2007. [Link]
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A. C. Albéniz et al., "Main polymerization mechanisms of norbornene and resulting materials," ResearchGate, 2017. [Link]
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G. Wu et al., "Chiral poly(aza-norbornene) derivatives with tunable tacticity and living ROMP capability," Nature Communications, 2022. [Link]
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J. P. Kennedy et al., "Poly-2,3- and 2,7-Bicyclo[2.2.1]hept-2-enes: Preparation and Structures of Polynorbornenes," ResearchGate, 1975. [Link]
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M. J. Manos et al., "Copolymerization of Norbornene and Norbornadiene Using a cis-Selective Bimetallic W-Based Catalytic System," MDPI, 2021. [Link]
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A. C. Albéniz et al., "Types of norbornene polymerization," ResearchGate, 2019. [Link]
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Y. Li et al., "Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition," PubMed, 2025. [Link]
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D. F. O'Shea, "Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide," Organic Syntheses, 2006. [Link]
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M. E. Jung et al., "Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives," UCLA Chemistry and Biochemistry, 1980. [Link]
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A. G. Tsolomitis et al., "Bioorthogonal Suzuki–Miyaura Cross-linking: Transforming Responsive Hydrogels into Permanent Polymer Networks," PMC, 2025. [Link]
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S. S. Ragimov et al., "Stereochemistry of the epoxidation of bicyclo[2.2.1]hept-2-ene and its 7-syn-substituted derivatives. A DFT study," ResearchGate, 2016. [Link]
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Application Notes & Protocols for the Synthesis of Bicyclic Boronic Acids via Catalytic Hydroboration
Introduction: The Strategic Value of Bicyclic Boronic Acids
Bicyclic boronic acids and their corresponding boronate esters represent a class of privileged structural motifs with escalating importance in medicinal chemistry and drug discovery.[1][2] Their rigid, three-dimensional frameworks serve as valuable bioisosteres for common carbocyclic and heterocyclic groups, enabling novel interactions with biological targets.[3] Bicyclic boronates are key components in potent enzyme inhibitors, including β-lactamase inhibitors like taniborbactam and xeruborbactam, which are crucial in the fight against antibiotic resistance.[1][4][5] The unique ability of the boronic acid moiety to form reversible covalent bonds with serine residues in enzyme active sites makes these compounds particularly effective.[2][6]
The synthesis of these complex scaffolds requires precise control over stereochemistry and regiochemistry. Catalytic hydroboration has emerged as a premier strategy for the efficient and selective installation of a boron moiety onto an unsaturated bicyclic precursor.[7] Unlike stoichiometric hydroboration, which often requires harsh conditions or highly reactive boranes, transition metal-catalyzed methods offer milder reaction conditions, superior functional group tolerance, and tunable selectivity, primarily through the judicious choice of metal and ligand.[8][9] This guide provides an in-depth examination of the principles and a practical, field-proven protocol for the rhodium-catalyzed hydroboration of bicyclic alkenes.
Mechanistic Principles: Understanding the Catalytic Cycle
The power of catalytic hydroboration lies in its ability to follow a predictable mechanistic pathway that allows for rational control over the reaction outcome. The rhodium-catalyzed cycle, particularly with Wilkinson's catalyst ([Rh(PPh₃)₃Cl]) or its analogues, is a well-studied and illustrative example.[8][10] The process circumvents the concerted, four-centered transition state of uncatalyzed hydroboration, instead proceeding through a series of discrete, metal-mediated steps.[10][11]
The generally accepted mechanism involves the following key stages:[8][10]
-
Catalyst Activation: A phosphine ligand dissociates from the saturated Rh(I) complex to generate a coordinatively unsaturated, catalytically active 14-electron species.
-
Oxidative Addition: The B-H bond of the borane reagent (e.g., pinacolborane, HBpin) undergoes oxidative addition to the Rh(I) center, forming a Rh(III)-hydrido-boryl intermediate.
-
Alkene Coordination: The bicyclic alkene coordinates to the electron-deficient rhodium center.
-
Migratory Insertion: The alkene inserts into the rhodium-hydride (Rh-H) bond. This step is typically regioselectivity-determining. For sterically hindered bicyclic alkenes like norbornene, the hydride is delivered to the more sterically hindered endo face, leading to the formation of an exo-alkyl-rhodium complex.[12]
-
Reductive Elimination: The C-B bond is formed through reductive elimination from the Rh(III) center, releasing the bicyclic boronate ester product and regenerating the active Rh(I) catalyst.
This sequence ensures a syn-addition of the hydrogen and boron atoms across the double bond.[13]
Caption: Rhodium-catalyzed hydroboration cycle.
Experimental Protocol: Synthesis of exo-2-Norbornyl Pinacol Boronate
This protocol details the synthesis of a model bicyclic boronate ester using norbornene. The procedure demands strict adherence to anaerobic techniques to protect the catalyst from deactivation.
Materials and Equipment
-
Reagents: Norbornene, Pinacolborane (HBpin), [Rh(COD)Cl]₂ (Chloro(1,5-cyclooctadiene)rhodium(I) dimer), Triphenylphosphine (PPh₃), Anhydrous Tetrahydrofuran (THF, inhibitor-free), Hexanes, Ethyl Acetate, Silica Gel.
-
Equipment: Schlenk line or glovebox, oven-dried glassware (round-bottom flask, condenser), magnetic stirrer and stir bars, syringes, septa, TLC plates, glass column for chromatography.
Step-by-Step Methodology
Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon).
-
Catalyst Preparation (In Situ):
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, add [Rh(COD)Cl]₂ (e.g., 4.9 mg, 0.01 mmol, 0.5 mol%) and triphenylphosphine (e.g., 10.5 mg, 0.04 mmol, 2.0 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add 5 mL of anhydrous THF via syringe and stir for 15 minutes at room temperature. The solution should turn from orange to a deep red/burgundy color, indicating the formation of the active catalyst species.
-
-
Reaction Assembly:
-
In a separate oven-dried Schlenk flask, dissolve norbornene (e.g., 188 mg, 2.0 mmol, 1.0 equiv) in 5 mL of anhydrous THF.
-
Cool the norbornene solution to 0 °C using an ice bath.
-
-
Hydroboration Reaction:
-
To the cooled norbornene solution, add the pre-formed catalyst solution via cannula or syringe.
-
Add pinacolborane (e.g., 0.35 mL, 2.4 mmol, 1.2 equiv) dropwise to the reaction mixture over 5 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4-6 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate). The starting norbornene is volatile, but the disappearance of the borane and the appearance of a new, less polar spot indicates product formation. A stain (e.g., KMnO₄) is necessary to visualize the product.
-
-
Workup and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Directly load the crude residue onto a silica gel column pre-equilibrated with hexanes.
-
Elute the product using a gradient of ethyl acetate in hexanes (e.g., 0% to 5% EtOAc). The product is a colorless oil or a white solid.
-
Combine the product-containing fractions and remove the solvent under reduced pressure to yield the pure exo-2-norbornyl pinacol boronate.
-
Data and Troubleshooting
| Parameter | Expected Outcome / Typical Value |
| Catalyst Loading | 0.5 - 2.0 mol% |
| Reaction Time | 4 - 8 hours |
| Typical Yield | 85 - 95% |
| Diastereoselectivity | >98% exo selectivity[12] |
| Appearance | Colorless oil or white solid |
| Problem | Potential Cause | Solution |
| Low or No Conversion | Catalyst deactivation by air/moisture. | Ensure rigorous anaerobic conditions and use freshly distilled, anhydrous solvents. |
| Low reaction temperature or insufficient time. | Allow the reaction to run longer or warm to room temperature if started at 0°C. | |
| Formation of Side Products | Alkene isomerization (less common with bicyclics). | Use a milder catalyst system or lower the reaction temperature. |
| Hydrogenation of the alkene.[10] | Ensure high purity of the borane source; some impurities can lead to H₂ generation. | |
| Difficult Purification | Co-elution with catalyst byproducts. | Pass the crude mixture through a short plug of silica with a non-polar eluent before full chromatography. |
Alternative Catalytic Approaches
While rhodium catalysts are robust, other systems offer unique advantages. Iridium-based catalysts are particularly noteworthy, not only for alkene hydroboration but also for the direct C-H borylation of saturated bicyclic systems.[14][15] This alternative strategy allows for the functionalization of bridgehead C-H bonds, providing access to boronic acid isomers that are inaccessible through hydroboration of the corresponding alkene.[14][16]
Caption: Experimental workflow for catalytic hydroboration.
Conclusion
Catalytic hydroboration is an indispensable tool for the synthesis of bicyclic boronic acids, providing a reliable and selective route to high-value compounds for pharmaceutical and materials science research. The rhodium-catalyzed protocol detailed herein offers a robust starting point for researchers, while the broader field continues to evolve with new catalysts and methodologies. A firm grasp of the underlying mechanistic principles is crucial for troubleshooting and for adapting these methods to new and more complex bicyclic substrates.
References
-
Title: Metal-catalysed hydroboration Source: Wikipedia URL: [Link]
-
Title: The transition metal-catalysed hydroboration reaction Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
-
Title: Hydroboration of alkenes and it's mechanisms Source: Slideshare URL: [Link]
-
Title: Mechanism for Hydroboration Oxidation of Alkenes Source: BYJU'S URL: [Link]
-
Title: Hydroboration–oxidation reaction Source: Wikipedia URL: [Link]
-
Title: Convergent synthesis of bicyclic boronates via a cascade regioselective Suzuki–Miyaura/cyclisation protocol Source: Chemical Communications (RSC Publishing) URL: [Link]
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Title: Catalytic undirected borylation of tertiary C–H bonds in bicyclo[1.1.1]pentanes and bicyclo[2.1.1]hexanes Source: PubMed Central URL: [Link]
-
Title: Convergent synthesis of bicyclic boronates via a cascade regioselective Suzuki–Miyaura/cyclisation protocol Source: Refubium - Freie Universität Berlin URL: [Link]
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Title: Convergent Path to Bicyclic Boronates Source: ChemistryViews URL: [Link]
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Title: Microwave-Assisted Preparation of Fused Bicyclic Heteroaryl Boronates: Application in One-Pot Suzuki Couplings Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
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Title: Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry Source: MDPI URL: [Link]
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Title: Recent Advances in the Synthesis of Borinic Acid Derivatives Source: PMC - NIH URL: [Link]
-
Title: Bicyclic Boronates as Potent Inhibitors of AmpC, the Class C β-Lactamase from Escherichia coli Source: PMC - NIH URL: [Link]
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Title: (PDF) Bicyclic Boronate β‐Lactamase Inhibitors: The Present Hope against Deadly Bacterial Pathogens Source: ResearchGate URL: [Link]
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Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: PMC - PubMed Central URL: [Link]
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Title: Convergent synthesis of bicyclic boronates via a cascade regioselective Suzuki–Miyaura/cyclisation protocol Source: MPG.PuRe URL: [Link]
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Title: Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective Source: PMC - PubMed Central URL: [Link]
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Title: Solvent-free hydroboration of alkenes and alkynes catalyzed by rhodium-ruthenium nanoparticles on carbon nanotubes Source: Chemical Communications (RSC Publishing) URL: [Link]
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Title: Cationic Rhodium-Catalyzed Hydroboration: Investigations into Electronic and Ligand Effects; Lewis-Acid Reaction Source: ProQuest URL: [Link]
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Title: Hydroboration Oxidation of Alkenes Source: Master Organic Chemistry URL: [Link]
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Title: Convergent Synthesis of Bicyclic Boronates via a Cascade Regioselective Suzuki-Miyaura/Cyclisation Protocol Source: ResearchGate URL: [Link]
-
Title: Boric acid as a precatalyst for BH3-catalyzed hydroboration Source: PMC URL: [Link]
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Title: Catalytic, Undirected Borylation of Tertiary C–H Bonds in Bicyclo[1.1.1]pentanes and Bicyclo[2.1.1]hexanes Source: ChemRxiv URL: [Link]
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Title: Iridium-Catalyzed Stereocontrolled C(sp3)–C(sp3) Cross-Coupling of Boronic Esters and Allylic Carbonates Enabled by Boron-to-Zinc Transmetalation Source: Journal of the American Chemical Society URL: [Link]
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Title: Catalytic hydroboration of α,β-unsaturated substrates | Download Table Source: ResearchGate URL: [Link]
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Title: Phosphine-catalyzed Hydroboration of Propiolonitriles: Access to (E)-1,2-vinylcyanotrifluoroborate derivatives Source: The Royal Society of Chemistry URL: [Link]
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Title: Merging Iridium-Catalyzed C−H Borylations with Palladium Source: chemistry.msu.edu URL: [Link]
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Title: Synthesis of boronic acids and boronates Source: Organic Chemistry Portal URL: [Link]
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Title: Iridium-Catalyzed Asymmetric Difunctionalization of C–C σ-Bonds Enabled by Ring-Strained Boronate Complexes Source: Journal of the American Chemical Society URL: [Link]
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Title: Iridium-catalyzed hydroboration of alkenes with pinacolborane | Request PDF Source: ResearchGate URL: [Link]
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Title: Catalytic Enantioselective Hydroboration of Cyclopropenes Source: ACS Publications URL: [Link]
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Application Note: A Streamlined One-Pot Synthesis of Bicyclo[2.2.1]hept-2-en-2-ylboronic acid and its Application in Suzuki-Miyaura Cross-Coupling
Abstract
The bicyclo[2.2.1]heptane framework is a privileged structural motif, frequently incorporated into bioactive molecules and advanced materials due to its rigid, three-dimensional structure.[1] Bicyclo[2.2.1]hept-2-en-2-ylboronic acid serves as a versatile building block, enabling the introduction of this unique scaffold into a wide array of molecular architectures. This application note provides a detailed protocol for a streamlined, one-pot synthesis of this key intermediate via hydroboration of norbornene. Furthermore, we demonstrate its utility as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation.[2] The protocols herein are designed for researchers in synthetic chemistry and drug development, with a focus on explaining the rationale behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Significance of a Rigid Scaffold
Organoboron compounds, particularly boronic acids, are indispensable tools in organic synthesis, largely due to their stability, low toxicity, and diverse reactivity.[3] They are most renowned for their role in the Suzuki-Miyaura cross-coupling reaction, which allows for the efficient construction of C-C bonds.[4][5] this compound is of particular interest because it combines the reactivity of a boronic acid with the unique conformational constraints of the norbornene moiety.[6] This rigid bicyclic system can impart specific steric and electronic properties to target molecules, making it a valuable component in the design of novel therapeutics, catalysts, and polymers.[7][8]
Traditional multi-step syntheses can be time-consuming and lead to yield losses at each stage. The one-pot hydroboration procedure detailed below offers an efficient and atom-economical alternative for accessing this valuable synthetic intermediate.
Part I: One-Pot Synthesis of this compound
Principle of Synthesis: The Hydroboration Pathway
The synthesis hinges on the hydroboration reaction, a classic method for converting alkenes to organoboranes first described by H.C. Brown.[9] The reaction proceeds via a concerted, syn-addition of a B-H bond across the double bond of the alkene.[9][10] In the case of norbornene (bicyclo[2.2.1]hept-2-ene), the boron atom adds to the less sterically hindered carbon of the double bond.[10] This process is highly regioselective. The resulting organoborane intermediate is not isolated but is hydrolyzed in situ to yield the target boronic acid. This streamlined approach minimizes handling of air- and moisture-sensitive intermediates.
Figure 1: Reaction scheme for the one-pot synthesis.
Detailed Experimental Protocol
Materials and Equipment:
-
Dry, nitrogen-flushed, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and a nitrogen inlet.
-
Anhydrous tetrahydrofuran (THF).
-
Bicyclo[2.2.1]hept-2-ene (Norbornene).
-
Catecholborane (1 M solution in THF).
-
Standard glassware for aqueous workup and extraction.
-
Rotary evaporator.
Procedure:
-
Reaction Setup: To the dry, nitrogen-flushed round-bottom flask, add bicyclo[2.2.1]hept-2-ene (1.0 eq). Dissolve the alkene in anhydrous THF (approx. 0.2 M concentration).
-
Hydroboration: Cool the stirred solution to 0°C using an ice bath. Add catecholborane solution (1.05 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Causality Note: Catecholborane is chosen as the hydroborating agent to facilitate a controlled monohydroboration.[9] The dropwise addition at low temperature is crucial to manage the exothermic nature of the reaction and prevent potential side reactions.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours. The progress can be monitored by TLC or GC-MS if desired.
-
Hydrolysis (Work-up): Once the hydroboration is complete, carefully pour the reaction mixture into a separatory funnel containing an equal volume of diethyl ether and a saturated aqueous solution of sodium bicarbonate. Shake vigorously.
-
Causality Note: The aqueous workup hydrolyzes the intermediate boronate ester to the desired boronic acid. Diethyl ether is used as the extraction solvent.
-
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can often be used directly in the next step. If higher purity is required, it can be purified by recrystallization or column chromatography on silica gel.
Reagents and Stoichiometry
| Reagent | Molar Eq. | Molecular Weight | Amount (for 10 mmol scale) |
| Bicyclo[2.2.1]hept-2-ene | 1.0 | 94.15 g/mol | 0.94 g |
| Catecholborane (1M in THF) | 1.05 | 119.92 g/mol | 10.5 mL |
| Anhydrous THF | - | 72.11 g/mol | 50 mL |
Part II: Subsequent Reaction: Suzuki-Miyaura Cross-Coupling
Principle of Reaction: Palladium-Catalyzed C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[11] The catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. A base is required to activate the boronic acid for the transmetalation step.[2]
Figure 2: Generalized workflow for the Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Synthesis of 2-Phenylbicyclo[2.2.1]hept-2-ene
Materials and Equipment:
-
Schlenk flask or sealed reaction vial with a magnetic stir bar.
-
Standard heating and stirring equipment (e.g., hot plate with oil bath).
-
This compound (from Part I).
-
Bromobenzene.
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Potassium phosphate (K₃PO₄) or Sodium Hydroxide (NaOH).[2]
-
Degassed solvents (e.g., THF/Water mixture).
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.2 eq), bromobenzene (1.0 eq), and the base (e.g., K₃PO₄, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%).
-
Causality Note: Pd(PPh₃)₄ is a common and effective pre-catalyst that readily forms the active Pd(0) species in solution.[2] Catalyst loading is kept low to minimize cost and residual metal in the product.
-
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of THF and water). The mixture should be thoroughly degassed via several freeze-pump-thaw cycles or by bubbling with an inert gas (N₂ or Ar) for 20-30 minutes.
-
Causality Note: Oxygen must be excluded as it can oxidize and deactivate the Pd(0) catalyst. The aqueous component of the solvent is essential for the activity of many inorganic bases like K₃PO₄.
-
-
Heating: Heat the reaction mixture to 60-80°C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-phenylbicyclo[2.2.1]hept-2-ene.
Typical Reaction Components
| Component | Role | Molar Eq. | Notes |
| This compound | Nucleophile | 1.2 | A slight excess ensures full consumption of the halide. |
| Aryl Halide (e.g., Bromobenzene) | Electrophile | 1.0 | The limiting reagent. |
| Pd(PPh₃)₄ | Catalyst | 0.02 - 0.05 | Air-sensitive; handle under an inert atmosphere. |
| K₃PO₄ | Base | 3.0 | Activates the boronic acid for transmetalation.[11] |
| THF / H₂O (4:1) | Solvent | - | Must be degassed prior to use. |
Applications and Outlook
The rigid, non-planar structure of the bicyclo[2.2.1]heptane core makes it an attractive scaffold in medicinal chemistry and materials science.[1][6] Norbornene-containing compounds have been investigated for their potential as anticancer agents.[6] Furthermore, the boronic acid functional group itself has significant applications, from acting as a proteasome inhibitor in drugs like Bortezomib to its use in glucose-responsive polymers for diabetes management.[3][7][12] The ability to efficiently synthesize this compound and subsequently incorporate it into larger molecules via robust methods like the Suzuki-Miyaura coupling opens avenues for the rapid development of novel compounds with unique three-dimensional architectures.
References
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- Zhan, C., Wang, L., Duan, L., & Gu, Z. (2025). Dirhodium(II)/bisphosphine-catalyzed desymmetrization reaction of benzobicyclo[2.2.1]heptane-2,3-diones with various arylboronic acids. Chemical Science.
- One-Pot Synthesis of Bicyclo[2.2.1]heptane Derivatives by Three-Component Coupling of Norbornene, Aryl Halides, and Arylacetylenes in the Presence of Ligand-Free Palladium Catalytic Systems. ResearchGate.
- Greb, L., & Matthias, B. (n.d.). Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions. Beilstein Journals.
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- Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide - Organic Syntheses Procedure.
- Diels-Alder reactions of vinylboronates with cyclopentadiene - RSC Advances.
- Walker, S. D., et al. (2006). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Angewandte Chemie International Edition.
- Silva, F. A., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.
- This compound(871333-98-1 ) - Chemcd.
- This compound - PubChemLite.
- Dynamization Strategies for the Atroposelective Synthesis of ... - idUS.
- Tarabara, I. N., et al. (2003). Synthesis and Some Reactions of Bicyclo[2.2.1]hept-2-ene-endo,endo-5,6-dicarboximidoacetic Acid Azide. ResearchGate.
- Bicyclo 2.2.1 hept-2-ene 99 498-66-8 - Sigma-Aldrich.
- Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews.
- Govaert, D., et al. (2016). Synthesis and polymerization of boronic acid containing monomers. Polymer Chemistry.
- The Chemistry of Norbornene Monomers and Polymers and Products and Application Areas - Promerus.
- de los Rios, C., et al. (2022). Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. Pharmaceuticals.
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- 8. Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
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- 12. Synthesis and polymerization of boronic acid containing monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Bicyclo[2.2.1]hept-2-en-2-ylboronic acid
An in-depth guide to navigating the complexities of the Suzuki-Miyaura reaction with a sterically demanding partner.
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving Bicyclo[2.2.1]hept-2-en-2-ylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve reaction yields, troubleshoot challenges, and understand the nuances of working with this specific bicyclic boronic acid. As Senior Application Scientists, we have compiled field-proven insights and data to help you navigate your experiments with confidence.
Troubleshooting Guide
This section addresses specific, common problems encountered during the Suzuki coupling with this compound.
Question 1: My reaction shows very low or no conversion to the desired product. What are the primary factors to investigate?
Answer: A failed Suzuki coupling can typically be traced back to a few critical parameters. Here is a systematic approach to diagnosing the issue:
-
Catalyst Activity and Integrity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in-situ. Ensure your palladium source is not old or degraded. Oxygen can poison the catalyst, leading to the formation of palladium black and decomposition.[1]
-
Inert Atmosphere and Solvent Quality: The Suzuki-Miyaura reaction is sensitive to oxygen. Inadequate degassing of solvents and insufficient inert gas (Nitrogen or Argon) blanketing are common sources of failure.
-
Recommendation: Degas your solvent vigorously for at least 30 minutes using a method like sparging with argon or nitrogen.[4] Ensure all glassware is properly dried and the reaction is set up under a positive pressure of inert gas. Solvent quality is also crucial; contaminants can poison the catalyst.[5][6]
-
-
Boronic Acid Stability (Protodeboronation): this compound, like many boronic acids, can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, rendering it inactive for cross-coupling.[7][8] This is often exacerbated by prolonged reaction times or suboptimal base/solvent conditions.
-
Recommendation: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Ensure your base is strong enough and sufficiently soluble to activate the boronic acid promptly. In some cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt can mitigate this issue.[9][10]
-
-
Base Selection and Activation: The base is not merely a spectator; it is critical for activating the boronic acid to form the more nucleophilic 'ate' complex required for transmetalation.[2][11][12] If the base is too weak, insoluble, or sterically hindered, this activation will be inefficient.
-
Recommendation: For this substrate, an inorganic base is typically required. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[11] If you suspect poor activation, switching to a stronger or more soluble base like K₃PO₄ or using a phase-transfer catalyst can be beneficial.
-
Question 2: I am observing significant formation of a homocoupled product from my boronic acid (a dimer of the bicycloheptene moiety). How can I prevent this?
Answer: Homocoupling of the boronic acid is a classic side reaction in Suzuki couplings and is almost always a result of oxygen in the reaction mixture.[1] The presence of O₂ can interfere with the catalytic cycle, leading to oxidative coupling of the boronic acid.
-
Primary Solution: The most effective solution is to rigorously exclude oxygen. Improve your degassing procedure (consider freeze-pump-thaw cycles for ultimate oxygen removal) and ensure a leak-free reaction setup under a positive pressure of inert gas.
-
Secondary Considerations:
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others. If the problem persists despite rigorous degassing, screen different palladium sources and ligands.
-
Reaction Rate: If the desired cross-coupling is slow, the boronic acid has more time to undergo side reactions. Focus on optimizing other parameters (temperature, base, solvent) to accelerate the productive catalytic cycle.
-
Question 3: The reaction works, but the yield is consistently moderate (40-60%). How can I push it to completion?
Answer: Moderate yields often indicate a suboptimal balance of reaction parameters rather than a complete failure of one component.
-
Solvent System: The solvent plays a key role in solubilizing the reactants, catalyst, and base, and can influence the reaction rate.[5] Biphasic systems like Toluene/Water or THF/Water are very common and often effective.[5][13]
-
Optimization Strategy: Screen a panel of solvents. Good starting points include Dioxane/H₂O, THF/H₂O, and Toluene/EtOH/H₂O.[13] The ratio of organic solvent to water can also be tuned.
-
-
Ligand Selection: The ligand bound to the palladium center is crucial for stabilizing the catalyst and facilitating the key steps of oxidative addition and reductive elimination. For a sterically hindered substrate like this compound, a bulky, electron-rich phosphine ligand is often required.
-
Optimization Strategy: If you are using a standard ligand like PPh₃, consider switching to a more specialized ligand. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky alkylphosphine ligands (e.g., P(t-Bu)₃, PCy₃) are excellent candidates for improving yields with challenging substrates.[2][3][7]
-
-
Temperature: Suzuki couplings are often run at elevated temperatures (80-110 °C) to ensure a reasonable reaction rate.[1][14]
-
Optimization Strategy: If your reaction is sluggish, cautiously increasing the temperature in 10 °C increments may improve the yield. However, be mindful that higher temperatures can also increase the rate of side reactions like protodeboronation. Monitor the reaction by TLC or LC-MS to find the optimal balance.
-
Troubleshooting Workflow
Here is a logical workflow to diagnose and solve issues with your reaction.
Caption: A flowchart for troubleshooting low-yield Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q: Why is a base necessary in the Suzuki-Miyaura coupling? A: The base plays a crucial role in the transmetalation step, which is often the rate-limiting step of the catalytic cycle. It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[11][12] This "activation" enhances the transfer of the organic group from boron to the palladium center, thus driving the catalytic cycle forward.[2][9]
Q: Can I use an organic base like triethylamine? A: Generally, for couplings with boronic acids, inorganic bases (carbonates, phosphates, hydroxides) are much more effective.[11] Organic bases are typically not strong enough to efficiently form the required boronate species for transmetalation.
Q: Is this compound considered a challenging substrate? A: Yes, it can be. The bicyclic structure imparts significant steric bulk around the carbon-boron bond. This steric hindrance can slow down the transmetalation step, requiring more carefully optimized conditions (e.g., a more active catalyst system with a bulky ligand) compared to a simple aryl boronic acid.[15] Additionally, vinylic boronic acids can be less stable than their aryl counterparts.[16]
Q: What is the general mechanism for the Suzuki-Miyaura coupling? A: The reaction proceeds via a catalytic cycle involving a palladium catalyst. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of your coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The organic group from the activated boronic acid (the boronate) is transferred to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst.[11][17]
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
Key Parameter Optimization
| Parameter | Recommended Starting Point | Optimization Strategy | Rationale & Key Considerations |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) or XPhos Pd G3 (1-2 mol%) | Screen different precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Pd(0) is the active species. Modern precatalysts are often more active and air-stable, requiring lower loadings.[1][2] |
| Ligand | PPh₃ (if using Pd(OAc)₂/Pd₂(dba)₃) | Screen bulky, electron-rich phosphines (e.g., SPhos, P(t-Bu)₃) | The ligand stabilizes the catalyst and modulates its reactivity. Bulky ligands often accelerate the key steps for hindered substrates.[3] |
| Base | K₂CO₃ (2-3 equiv) | Screen K₃PO₄, Cs₂CO₃ | The base must be strong enough to form the boronate for transmetalation. Solubility in the reaction medium is critical.[11][12] |
| Solvent | Dioxane/H₂O (4:1) or THF/H₂O (4:1) | Screen Toluene/H₂O, DMF | The solvent system must solubilize all components. Biphasic aqueous systems are often highly effective.[5][13] |
| Temperature | 80-100 °C | Increase or decrease in 10 °C increments | Balances reaction rate against potential thermal degradation of reagents or catalyst, especially protodeboronation.[14] |
| Boronic Acid | 1.2 equivalents | Increase to 1.5 equivalents | A slight excess compensates for potential instability and homocoupling.[7][8] |
Optimized Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv), finely ground
-
1,4-Dioxane (8 mL)
-
Deionized Water (2 mL)
-
Magnetic stir bar
-
Reaction flask (e.g., round-bottom flask) and condenser
Procedure:
-
Solvent Degassing: In a separate flask, combine the 1,4-dioxane (8 mL) and water (2 mL). Sparge the mixture with a vigorous stream of argon or nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Reaction Setup: To a dry reaction flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the finely ground K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating under vacuum and backfilling with argon or nitrogen. Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ (3 mol%) to the flask. Using a syringe, add the degassed dioxane/water solvent mixture.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the limiting reagent (typically the aryl bromide) is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal, 9(7), 1944-1953. [Link]
-
Garny, S., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. AROADS. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. CovaSyn. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Schmidt, B., et al. (2017). Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions. Beilstein Journal of Organic Chemistry, 13, 2358-2365. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]
-
MDPI. (2022). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]
-
Reddit user discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. HEIA-FR. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. ResearchGate. [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]
-
Reddit user discussion. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions... ResearchGate. [Link]
-
PubMed Central. (n.d.). In Silico Discovery and Optimisation of a Novel Structural Class of Hsp90 C-Terminal Domain Inhibitors. PMC. [Link]
-
Reddit user discussion. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. [Link]
-
PubChemLite. (n.d.). This compound. PubChemLite. [Link]
-
Oakwood Chemical. (n.d.). Bicyclo[2.2.1]hept-2-ene. Oakwood Chemical. [Link]
-
Organic Syntheses. (2006). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure. [Link]
-
CORE. (2001). A Suzuki Coupling Based Route to 2,2′-Bis(2-indenyl)biphenyl Derivatives. CORE. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
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- 17. Yoneda Labs [yonedalabs.com]
Common side reactions of Bicyclo[2.2.1]hept-2-en-2-ylboronic acid and their prevention
Introduction
Welcome to the technical support guide for Bicyclo[2.2.1]hept-2-en-2-ylboronic acid (CAS: 871333-98-1). This unique organoboron compound, featuring a strained norbornene scaffold, is a valuable building block for introducing sterically hindered moieties, particularly in the synthesis of complex pharmaceuticals and advanced materials. Its rigid structure offers distinct stereochemical advantages.[1] However, like many organoboron reagents, its successful application, especially in palladium-catalyzed cross-coupling reactions, requires a nuanced understanding of its reactivity and potential side reactions.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you mitigate common side reactions and optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A1: This compound should be stored in a cool, dry place, preferably under an inert atmosphere (argon or nitrogen) to minimize degradation. Like many boronic acids, it can be sensitive to air and moisture. For long-term storage, refrigeration is recommended. Always handle the solid in a glovebox or under a positive flow of inert gas.
Q2: Is this boronic acid stable in solution?
A2: The stability in solution is solvent and pH-dependent. Stock solutions in anhydrous, aprotic solvents (e.g., dioxane, THF) under an inert atmosphere are generally stable for short periods. However, prolonged storage in solution is not recommended due to the potential for slow decomposition or protodeboronation, especially if trace amounts of water or acid/base are present. It is best practice to prepare solutions fresh for each reaction.
Q3: Can I use this boronic acid in solvents other than those typically used for Suzuki-Miyaura coupling?
A3: While common Suzuki-Miyaura solvents like dioxane, THF, and toluene are recommended, other aprotic solvents may be compatible. Protic solvents like alcohols can participate in the reaction or promote side reactions and should be used with caution, typically in small amounts as a co-solvent with water if required by the specific reaction conditions.
Q4: What is the typical purity of commercially available this compound?
A4: Commercial grades are typically >95% pure. However, it is common for boronic acids to exist in equilibrium with their cyclic anhydride trimers (boroxines). The presence of boroxine is generally not detrimental to most coupling reactions as it serves as a stable precursor that hydrolyzes to the active boronic acid in situ.
Part 2: Troubleshooting Guide for Suzuki-Miyaura Coupling
This section addresses common problems encountered when using this compound in Suzuki-Miyaura cross-coupling reactions.
Issue 1: Low or No Yield of the Desired Cross-Coupled Product
If you are experiencing low or no yield, it is crucial to systematically diagnose the potential cause. The following workflow can help pinpoint the issue.
Caption: Troubleshooting workflow for low reaction yield.
Q: My reaction yield is low, and I've confirmed my reagents and basic conditions are sound. What specific side reactions should I look for?
A: The three most common side reactions that consume your starting materials and reduce the yield of the desired product are Protodeboronation , Homocoupling , and Dehalogenation .
-
Protodeboronation: This is the cleavage of the C–B bond, replacing it with a C–H bond.[2][3] You will observe the formation of norbornene from your boronic acid. This is often the primary culprit for low yields.
-
Homocoupling: This is the formation of a symmetrical biaryl from two molecules of the boronic acid.[4][5][6] You will observe the formation of a norbornene dimer.
-
Dehalogenation: This involves the replacement of the halide on your electrophile with a hydrogen atom.[7]
Part 3: Key Side Reactions & Prevention Protocols
Side Reaction 1: Protodeboronation
Protodeboronation is a common decomposition pathway for boronic acids, particularly under the basic and often heated conditions of Suzuki-Miyaura coupling.[2][8] The strained nature of the norbornene ring system can make this boronic acid susceptible to this side reaction.
Mechanism Overview: The exact mechanism can be complex and pH-dependent.[3][9] In basic media, the boronic acid forms a more reactive boronate species.[10][11][12] This species can then be protonated by a proton source (like water) at the carbon atom attached to boron, leading to the cleavage of the C-B bond.
Sources
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- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimization of Base and Solvent for Reactions Involving Norbornene Boronic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing reactions involving norbornene boronic acid and its derivatives, focusing on the critical roles of base and solvent selection in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the knowledge to troubleshoot common issues and enhance the efficiency and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in a Suzuki-Miyaura reaction with norbornene boronic acid?
A1: The base is a crucial component in the Suzuki-Miyaura catalytic cycle, primarily facilitating the transmetalation step.[1][2][3] There are two widely accepted mechanisms for this activation[2][4]:
-
Boronate Pathway: The base reacts with the norbornene boronic acid to form a more nucleophilic "ate" complex, or boronate ([R-B(OH)₃]⁻). This activated species then readily transfers its organic group to the palladium(II) center.[1][2]
-
Oxo-Palladium Pathway: Alternatively, the base can react with the palladium(II) halide complex to generate a palladium(II) hydroxide species. This complex then reacts with the neutral norbornene boronic acid.[5][6]
The operative pathway is influenced by the specific base, solvent, and substrates used in the reaction.[2]
Q2: How does the steric hindrance of the norbornene scaffold affect the choice of reaction conditions?
A2: The bicyclic structure of norbornene introduces significant steric bulk around the boronic acid moiety. This steric hindrance can impede key steps in the catalytic cycle, namely the transmetalation and reductive elimination.[7] To overcome this, more forcing reaction conditions or specialized catalyst systems are often necessary.[7] This includes the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos and SPhos) or N-heterocyclic carbenes (NHCs) which can accelerate these challenging steps.[7][8]
Q3: What are the most common side reactions observed with norbornene boronic acid, and how can they be minimized?
A3: The most prevalent side reactions include:
-
Protodeboronation: This is the undesired replacement of the boronic acid group with a hydrogen atom.[7][9] It is often promoted by strong bases, elevated temperatures, and the presence of water.[9][10] To mitigate this, using milder bases (e.g., K₂CO₃, KF) or employing anhydrous conditions can be effective.[9] Protecting the boronic acid as a more stable derivative, such as a pinacol ester or an MIDA ester, can also prevent this side reaction.[9][11]
-
Homocoupling: The coupling of two norbornene boronic acid molecules can occur, often facilitated by the presence of oxygen and certain palladium species.[12] Thoroughly degassing the solvent and reaction mixture is crucial to minimize homocoupling.[7][12]
-
Oxidation: Boronic acids are susceptible to oxidation, which can be exacerbated by peroxide impurities in ethereal solvents.[13][14] Using freshly distilled solvents can help reduce this issue.
Q4: When should I consider using a boronate ester of norbornene instead of the boronic acid?
A4: Norbornene boronate esters, such as the pinacol ester, offer enhanced stability compared to the corresponding boronic acid.[13][15] This makes them less prone to side reactions like protodeboronation and homocoupling.[11] They are particularly advantageous for multi-step syntheses where the boronic acid functionality needs to endure various reaction conditions. While generally more stable, some boronic esters may exhibit slower reaction rates and might require hydrolysis in situ to the more reactive boronic acid for efficient transmetalation.[13][16]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solutions & Troubleshooting Steps |
| Low to No Product Formation | 1. Inefficient Transmetalation: The base may be too weak to activate the sterically hindered norbornene boronic acid. 2. Catalyst Inactivity: The palladium catalyst may be poisoned or not in its active Pd(0) state.[7][17] 3. Poor Solubility: The base or other reagents may not be sufficiently soluble in the chosen solvent.[10] | 1. Increase Base Strength: Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[10] 2. Optimize Catalyst System: Employ a pre-catalyst or use ligands designed for sterically demanding substrates (e.g., Buchwald ligands).[7][8] 3. Improve Solubility: Add a co-solvent like water to aid in dissolving inorganic bases.[12] For anhydrous systems, consider a more polar aprotic solvent like DMF or dioxane.[18] |
| Significant Protodeboronation | 1. Base is too Strong: Strong bases in the presence of a proton source (like water) can accelerate the cleavage of the C-B bond.[9] 2. High Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation.[9] | 1. Use a Milder Base: Switch to K₂CO₃ or KF.[9] 2. Employ Anhydrous Conditions: Use anhydrous solvents and bases to minimize proton sources.[9] 3. Protect the Boronic Acid: Convert the norbornene boronic acid to a more stable boronate ester (e.g., pinacol ester).[9][19] 4. Lower the Reaction Temperature: Run the reaction at the lowest effective temperature. |
| Formation of Homocoupled Byproduct | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[7][12] 2. Pd(II) Pre-catalyst Reduction: The in-situ reduction of a Pd(II) source can sometimes lead to homocoupling.[12] | 1. Thoroughly Degas: Ensure the solvent and reaction vessel are rigorously degassed with an inert gas (e.g., argon or nitrogen).[10] 2. Use a Pd(0) Catalyst: Start with a Pd(0) catalyst such as Pd(PPh₃)₄ to bypass the pre-catalyst reduction step.[8] |
| Reaction Stalls or is Sluggish | 1. Steric Hindrance: The bulky norbornene group is slowing down the reaction.[7] 2. Inappropriate Solvent: The solvent may not be optimal for the specific catalyst system and substrates.[20] | 1. Increase Temperature: Carefully increase the reaction temperature while monitoring for side reactions. 2. Screen Solvents: Test a range of solvents. For example, polar aprotic solvents like DMF or dioxane can sometimes accelerate the reaction.[18][21] Toluene is also a common choice.[10] 3. Change Ligand: Switch to a more effective ligand for sterically hindered substrates.[7][10] |
Experimental Protocols & Methodologies
General Protocol for Optimizing Base and Solvent in a Norbornene Boronic Acid Suzuki-Miyaura Coupling
This protocol provides a starting point for the optimization of your reaction.
Materials:
-
Norbornene boronic acid or its pinacol ester (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 4:1, Toluene, DMF)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the norbornene boronic acid (or ester), aryl halide, base, and palladium catalyst.
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of the Optimization Workflow
Caption: A workflow for the optimization of Suzuki-Miyaura reactions involving norbornene boronic acid.
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Vertex AI Search.
- Alonso, F., Beletskaya, I. P., & Yus, M. (2004). The Suzuki-Miyaura Reaction in Water. Chemical Reviews, 104(6), 3079-3159.
- BenchChem. (2025). Comparative study of different bases in Suzuki-Miyaura coupling reactions.
- Organic Chemistry Portal. Suzuki Coupling.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213.
- BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
- Molander, G. A., & Trice, S. L. J. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(28), 11677-11689.
- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119.
- Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube.
- Hartwig, J. F., & Carrow, B. P. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119.
- White Rose Research Online. (2019).
- Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(41), 14483-14501.
- Hartwig, J. F., & Carrow, B. P. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail.
- BenchChem. (2025).
- Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Iqbal, N., & Langer, P. (2013). Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions. Beilstein Journal of Organic Chemistry, 9, 1346-1352.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid.
- Proutiere, F., & Schoenebeck, F. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species.
- Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit.
- Sigman, M. S., & Liu, Z. (2018). Palladium-Catalyzed Aerobic Alkene Arylboration: Coupling Aryl Boronic Acids, Alkenes, and Bis(pinacol)diboron. Journal of the American Chemical Society, 140(35), 11145-11151.
- MacSphere. (n.d.).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of (4-(Butylsulfinyl)phenyl)boronic acid.
- Semantic Scholar. (n.d.).
- Al-Zoubi, R. M. (2018). The Slow-Release Strategy in Suzuki–Miyaura Coupling. IntechOpen.
- ResearchGate. (2011).
- Engle, K. M., & Dong, V. M. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. The Journal of Organic Chemistry, 88(3), 1590-1599.
- Al-Masoudi, N. A., & Al-Sultani, H. K. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- Ciriminna, R., & Pagliaro, M. (2019). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
- ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling....
- Al-Masoudi, N. A., & Al-Sultani, H. K. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- Various Authors. (2023). Struggling with Suzuki Reaction. Reddit.
- Green, M. J., et al. (2023). Preformed Pd(II)
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
- Chemistry Academy. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube.
- Poster Board #1276. (n.d.).
- BenchChem. (n.d.). A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison.
- Matteson, D. S. (2016). Boron Chemistry: An Overview. In ACS Symposium Series (Vol. 1236, pp. 1-15). American Chemical Society.
- Raines, R. T., & Shoulders, M. D. (2012). Boronic acid with high oxidative stability and utility in biological contexts. Journal of the American Chemical Society, 134(22), 9292-9295.
- Chemical Intermediate Manufacturer. (n.d.).
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- 6. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Protodeboronation in Suzuki-Miyaura Reactions of Vinyl Boronic Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with protodeboronation during Suzuki-Miyaura cross-coupling reactions involving vinyl boronic acids. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Protodeboronation, the undesired cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a primary cause of yield loss in Suzuki-Miyaura reactions.[1][2] For vinyl boronic acids, this side reaction converts your key building block into a simple alkene, terminating the desired cross-coupling pathway. This guide provides a structured approach to diagnosing and mitigating this pervasive issue.
The Mechanistic Battlefield: Cross-Coupling vs. Protodeboronation
Understanding the competition between the desired catalytic cycle and the off-cycle protodeboronation pathway is critical for effective troubleshooting. The Suzuki-Miyaura reaction relies on a palladium catalyst to couple an organoboron species with an organohalide.[3][4] Concurrently, the boronic acid is susceptible to hydrolysis, a reaction that is often catalyzed by the very base required for the main reaction.[5][6]
The key to success is to accelerate the rate of the productive catalytic cycle (k_cat) so that it significantly outpaces the rate of protodeboronation (k_pdb).
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may observe in your experiments, providing causal explanations and actionable solutions.
Q1: My reaction yield is poor, and TLC/LC-MS analysis confirms the presence of the corresponding alkene byproduct. Where do I start my investigation?
A1: The formation of the alkene byproduct is a definitive sign of protodeboronation. This indicates that the rate of C-B bond cleavage is competitive with, or even faster than, the rate of transmetalation in the Suzuki-Miyaura cycle. Your investigation should focus on the key factors that govern this competition: the base, the solvent, the catalyst system, and the intrinsic stability of your boronic acid.
A systematic approach involves modifying one parameter at a time. Start with the component most likely to have a large impact, which is often the base.
Q2: I'm using a strong base like NaOH or KOtBu and observing significant protodeboronation. How do I choose a more suitable base?
A2: This is a classic issue. While a base is essential for activating the boronic acid to form the more nucleophilic boronate species ([R-B(OH)₃]⁻) needed for transmetalation, strong bases can aggressively accelerate the hydrolysis of the C-B bond.[5][6] The mechanism for base-catalyzed protodeboronation involves the formation of this same boronate intermediate, which is then protonated by a proton source (like water) to cleave the bond.[1][7]
The solution is to use a milder base that is still effective for the catalytic cycle but less aggressive in promoting hydrolysis. Weaker bases can strike a better balance, ensuring the boronate is formed for transmetalation without creating an overwhelmingly high concentration that is susceptible to protonolysis.
Table 1: Comparison of Common Bases for Mitigating Protodeboronation
| Base | Strength | Typical Use & Rationale | Citation |
| K₃PO₄ | Moderate | Often an excellent first choice. Its moderate basicity and high pKa are effective for transmetalation while being less harsh than hydroxides. | [8] |
| Cs₂CO₃ | Moderate | Cesium salts often enhance catalyst turnover. The carbonate is a relatively mild base. | [8] |
| K₂CO₃ | Moderate | A common, cost-effective choice. Can be effective, but sometimes more aggressive than K₃PO₄. | [9] |
| CsF | Weak | Fluoride ions can activate the boronic acid. Particularly useful in anhydrous conditions to minimize the proton source for hydrolysis. | [8][10] |
| KOAc | Weak | A very mild base, suitable for highly sensitive substrates where stronger bases cause rapid decomposition. | [9] |
Experimental Protocol 1: Base Screening
-
Setup: Prepare 4-5 identical reaction vials under an inert atmosphere (Argon or Nitrogen).
-
Reagents: To each vial, add your aryl/vinyl halide (1.0 eq), vinyl boronic acid (1.2-1.5 eq), and palladium catalyst system (e.g., Pd(OAc)₂ with SPhos ligand, 2 mol%).
-
Base Addition: To each vial, add a different base (2.0-3.0 eq) from Table 1 (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, CsF). Ensure bases are finely powdered and dry.
-
Solvent: Add the same degassed solvent system (e.g., Dioxane/H₂O 10:1) to each vial.
-
Reaction: Stir all reactions at the same temperature (e.g., 80 °C).
-
Monitoring: Take aliquots from each reaction at set time points (e.g., 1h, 4h, 12h) and analyze by LC-MS or GC-MS to determine the ratio of desired product to the protodeboronated byproduct. This will reveal which base provides the best reaction profile.
Q3: My vinyl boronic acid is known to be unstable. Are there more robust alternatives to using the free acid?
A3: Absolutely. For substrates that are intrinsically prone to protodeboronation, the most effective strategy is often to use a more stable boronic acid surrogate.[11] These reagents, often called "masked" boronates, are designed to be more stable under basic reaction conditions and participate in the reaction via a "slow-release" mechanism.[12][13] This strategy maintains a very low concentration of the free, reactive boronic acid in solution at any given time, which minimizes the rate of the undesired protodeboronation side reaction while still allowing the desired transmetalation to proceed.[1][12]
Table 2: Common Boronic Acid Surrogates for Enhanced Stability
| Surrogate Type | Structure Example | Stability | Release Mechanism | Citation |
| Pinacol Ester | R-B(pin) | Good | Slow hydrolysis under basic conditions. Generally more stable than the corresponding boronic acid. | [11][14] |
| Potassium Trifluoroborate | [R-BF₃]⁻K⁺ | Excellent | Crystalline, air-stable solids. Slowly hydrolyze in the presence of base and water to release the boronic acid. | [1][15] |
| MIDA Boronate | R-B(MIDA) | Excellent | Very stable. Hydrolysis is triggered by aqueous base, releasing the boronic acid in a controlled manner. Ideal for slow-release strategies. | [1][9][12] |
| Diethanolamine Ester | R-B(dea) | Excellent | Crystalline and stable. Can be used directly in Suzuki couplings, often with a protic solvent to facilitate release. | [16] |
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Experimental Protocol 2: Suzuki Coupling using a Vinyl MIDA Boronate
This protocol outlines the use of a stable MIDA boronate ester, which slowly releases the active boronic acid under the reaction conditions.
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), vinyl MIDA boronate (1.2 eq), and a mild base such as K₃PO₄ (3.0 eq).
-
Catalyst Addition: Add the palladium precatalyst and ligand (e.g., XPhos Pd G3, 2 mol%).
-
Degassing: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add a degassed solvent mixture, typically one containing water to facilitate the slow hydrolysis of the MIDA ester (e.g., THF/H₂O 10:1), via syringe.
-
Reaction: Heat the reaction mixture with stirring (e.g., to 70-90 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The slow release of the boronic acid should favor the cross-coupling pathway, leading to a higher yield of the desired product.
Frequently Asked Questions (FAQs)
Q: Can the solvent system affect protodeboronation even if I'm using the right base? A: Yes, significantly. Protodeboronation is a hydrolysis reaction, so the presence and nature of a proton source are critical.[1] While many Suzuki reactions use aqueous-organic mixtures to solubilize the base, excessive water can accelerate C-B bond cleavage.[17][18] In some cases, switching to anhydrous conditions with a soluble base like CsF can dramatically reduce protodeboronation.[10] However, some water is often required for the hydrolysis of boronic esters or for certain catalytic cycles to operate efficiently. A solvent screen is often worthwhile.[19]
Q: How does the palladium catalyst itself influence this side reaction? A: The catalyst's role is indirect but crucial. A highly active and efficient catalyst system will rapidly consume the boronic acid in the productive Suzuki cycle, effectively out-competing the slower protodeboronation pathway.[8] If your catalyst is sluggish (due to poor ligand choice, degradation, or inhibition), the boronic acid will have a longer residence time in the basic solution, increasing the opportunity for it to be hydrolyzed.[9] Using modern, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or their corresponding precatalysts can significantly accelerate the desired coupling.[8] However, it has also been shown that some palladium(II) complexes with bulky phosphine ligands can directly accelerate protodeboronation, highlighting the complexity and the need for careful optimization.[20]
Q: Does reaction temperature play a role? A: Yes. Higher temperatures increase the rates of all reactions, including protodeboronation.[6] While heating is often necessary to drive the Suzuki coupling to completion, excessive temperatures can disproportionately accelerate the undesired hydrolysis. The optimal approach is to run the reaction at the lowest temperature that allows for an efficient rate of cross-coupling. If you observe significant protodeboronation at 100 °C, for example, try running the reaction at 70-80 °C with a more active catalyst system.
References
-
Protodeboronation - Wikipedia. (n.d.). Wikipedia. [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry, 50(5-6), 664-674. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. PubMed. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). The Slow-Release Strategy in Suzuki-Miyaura Coupling. University of Bristol. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Edinburgh Research Explorer. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Mondal, M., et al. (2022). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au, 2(1), 159-166. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12233-12242. [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (n.d.). ResearchGate. [Link]
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]
-
Knapp, D. M., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(25), 10565-10575. [Link]
-
van der Puyl, V., et al. (2023). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Semantic Scholar. [Link]
-
Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]
-
de Lambert de Boisjan, A., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ARO DES. [Link]
-
Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. [Link]
-
McKinley, N. F., & O'Shea, D. F. (2006). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. The Journal of Organic Chemistry, 71(25), 9552-9555. [Link]
-
Mondal, M., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10137-10143. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. (2021). HEIA-FR. [Link]
-
Effect of solvent on the Suzuki reaction a. (n.d.). ResearchGate. [Link]
-
Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. [Link]
-
ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (n.d.). ResearchGate. [Link]
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- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. youtube.com [youtube.com]
- 17. arodes.hes-so.ch [arodes.hes-so.ch]
- 18. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 19. researchgate.net [researchgate.net]
- 20. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification Strategies for Products of Bicyclo[2.2.1]hept-2-en-2-ylboronic acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Bicyclo[2.2.1]hept-2-en-2-ylboronic acid and its derivatives. The unique strained bicyclic structure, combined with the versatile reactivity of the boronic acid moiety, makes this reagent a valuable building block, particularly in Suzuki-Miyaura cross-coupling reactions. However, the purification of its products presents specific challenges that can impact yield, purity, and project timelines.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. It provides not only procedural steps but also the underlying chemical principles to empower you to make informed decisions and adapt these techniques to your specific target molecule.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of compounds derived from Suzuki-Miyaura reactions involving this compound.
Q1: What are the primary impurities I should anticipate after a Suzuki-Miyaura coupling reaction with this compound?
A1: Post-reaction, your crude mixture will typically contain more than just your desired product. Anticipating the key impurities is the first step to designing an effective purification strategy.
-
Unreacted Starting Materials: Excess this compound or the aryl/vinyl halide partner.
-
Boronic Acid Homocoupling Product: A symmetrical biaryl formed from the coupling of two boronic acid molecules. This is often mediated by the palladium(II) catalyst, especially in the presence of oxygen.[1]
-
Protodeborylation Product: The arene or alkene resulting from the replacement of the boronic acid group with a hydrogen atom.[2]
-
Boroxines: Boronic acids exist in equilibrium with their cyclic trimer anhydrides, known as boroxines.[3] These species have different polarities and can cause streaking during chromatography and complex, broad peaks in NMR spectra.
-
Catalyst Residues: Residual palladium from the catalyst and any phosphine ligands (and their oxides) used in the reaction.[4]
Table 1: Common Impurities and Their Characteristics
| Impurity Type | Chemical Nature | Typical Purification Challenge |
|---|---|---|
| Excess Boronic Acid | Acidic, Polar | Co-elution with polar products, formation of boroxines.[3] |
| Homocoupling Dimer | Neutral, often non-polar | Can have similar polarity to the desired product. |
| Protodeborylation Product | Neutral, non-polar | Often difficult to separate from non-polar products. |
| Palladium/Ligands | Varies | Can bind to heteroatoms in the product, difficult to remove completely. |
Q2: My target product is a neutral molecule. What is the most straightforward first step to remove the acidic boronic acid impurities?
A2: An acid-base liquid-liquid extraction is the most powerful and scalable initial purification step. The principle is to exploit the acidic nature of the boronic acid group to separate it from your neutral product.
The boronic acid (pKa ~8-10) is deprotonated by a mild aqueous base (e.g., 1M NaOH, 1M K₂CO₃) to form a water-soluble boronate salt.[4][5] Your neutral organic product will remain in the organic phase. This simple extraction can dramatically simplify the subsequent chromatographic purification by removing the majority of boron-containing impurities. A detailed protocol is provided in Section 3.
Q3: I've performed an aqueous work-up, but my NMR spectrum is still messy with broad peaks, even though TLC suggests a single spot. What's happening?
A3: This is a classic sign of boroxine formation.[3] Even after purification, residual boronic acid can exist in equilibrium with its boroxine trimer, especially if the sample is concentrated under anhydrous conditions. This equilibrium can broaden NMR signals. To confirm this, try adding a single drop of D₂O or H₂O to your NMR tube. This often hydrolyzes the boroxine back to the monomeric boronic acid, resulting in sharper, well-defined peaks.[3]
Section 2: Troubleshooting Guide: Common Purification Problems & Solutions
This section provides solutions to specific experimental issues you may encounter.
Problem: My product and a key impurity co-elute during silica gel chromatography.
Root Cause Analysis: This occurs when the polarities of your product and the impurity are too similar in the chosen eluent system. The impurity could be the homocoupling dimer or unreacted aryl halide. Boronic acids themselves are notorious for streaking and poor separation on silica.[2][6]
Solutions:
-
Optimize the Solvent System: Do not rely solely on standard hexane/ethyl acetate gradients. For bicyclo[2.2.1]heptane systems, which have a significant non-polar framework, consider solvent systems like Dichloromethane/Methanol or Hexane/Methyl tert-butyl ether (MTBE).[4][7] Adding a small amount of acetic acid or triethylamine (<1%) to the eluent can sometimes improve the peak shape of acidic or basic compounds, respectively.[6]
-
Switch Stationary Phase: If silica gel fails, reverse-phase chromatography (C18) is a powerful alternative.[8] It separates compounds based on hydrophobicity rather than polarity. Be aware that removing water from non-polar bicycloheptane derivatives can be challenging; lyophilization (freeze-drying) may be required if the compound is sensitive to heat during rotovapping.[2]
-
Derivatization: If the co-eluting impurity is the boronic acid, consider temporarily converting it to its pinacol boronate ester.[3] This derivative is significantly less polar, more stable, and chromatographs cleanly on silica gel. The ester can then be hydrolyzed back to the boronic acid if necessary.
Problem: My product, which contains a nitrogen or sulfur atom, is always contaminated with a grey/black solid (Palladium).
Root Cause Analysis: Heteroatoms like nitrogen and sulfur can act as ligands, strongly coordinating to the palladium catalyst. This makes its removal by simple filtration or standard chromatography difficult.
Solutions:
-
Use a Metal Scavenger: After the initial work-up, stir the organic solution of your crude product with a silica-based metal scavenger (e.g., SiliaMetS® Thiol, QuadraSil® MP) for a few hours before filtration and concentration. These functionalized silicas have a high affinity for palladium and will bind it, allowing for removal by simple filtration.
-
Aqueous Washes with a Chelator: Washing the organic layer with a dilute aqueous solution of a chelating agent like thiourea or sodium N,N-diethyldithiocarbamate can help pull the palladium into the aqueous phase.
-
Catalyst Choice: For future reactions, consider using a heterogeneous catalyst like Pd/C.[9] This allows the bulk of the catalyst to be removed by filtering the reaction mixture through a pad of Celite® at the end of the reaction.[10]
Section 3: Detailed Protocols & Workflows
Protocol 1: General Acid-Base Extraction for Removal of Boronic Acid Impurities
This protocol is designed for the purification of a neutral product from excess boronic acid and other acidic impurities.
-
Reaction Quench: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane, MTBE).
-
Basic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1 M aqueous NaOH solution. Shake vigorously for 1-2 minutes. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer. The boronic acid is now in this layer as its sodium boronate salt.
-
Back-Extraction (Optional): To recover any product that may have partitioned into the aqueous layer, wash the aqueous layer again with a fresh portion of the organic solvent. Combine this with the first organic layer.
-
Neutralization & Brine Wash: Wash the combined organic layers sequentially with water and then with a saturated aqueous NaCl (brine) solution. The brine wash helps to break up emulsions and remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, now significantly depleted of boronic acid impurities.
Diagram 1: Post-Suzuki Purification Workflow
This diagram illustrates the decision-making process for purifying the product of a Suzuki coupling reaction involving this compound.
Caption: Decision workflow for initial purification post-Suzuki coupling.
Protocol 2: Purification via Diethanolamine Adduct Formation
This technique is useful when the boronic acid itself is the desired product and needs to be purified from neutral impurities, or when standard methods fail. It relies on the formation of a stable, often crystalline, adduct.[3][8]
-
Dissolution: Dissolve the crude boronic acid-containing mixture in a minimal amount of a hot solvent in which the adduct is poorly soluble (e.g., ether, toluene, or a mixture like ether/hexane).
-
Adduct Formation: Add diethanolamine (1.0-1.1 equivalents) dropwise to the solution.
-
Crystallization: Stir the mixture. The diethanolamine-boronic acid adduct will often precipitate or crystallize upon cooling. The process can be initiated by scratching the inside of the flask.
-
Isolation: Collect the solid adduct by filtration and wash it with a small amount of cold solvent (e.g., hexane or ether) to remove soluble impurities.
-
Liberation of Boronic Acid: To recover the free boronic acid, suspend the adduct in a biphasic mixture of an organic solvent (e.g., Ethyl Acetate) and an acidic aqueous solution (e.g., 1 M HCl or saturated boric acid solution). Stir vigorously until the solid dissolves. The diethanolamine will be protonated and move to the aqueous phase, liberating the pure boronic acid into the organic phase.
-
Final Workup: Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the purified boronic acid.
Diagram 2: Boronic Acid - Boroxine Equilibrium
This diagram shows the reversible formation of a boroxine trimer from three molecules of boronic acid.
Caption: Equilibrium between boronic acid and its cyclic anhydride (boroxine).
References
-
W(II)-catalyzed hydroarylation of bicyclo[2.2.1]hept-2-ene by simple arenes. ResearchGate. Available at: [Link]
-
Can I remove boronic acid using Work up process? ResearchGate. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. Available at: [Link]
-
How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]
-
Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives. The Journal of Organic Chemistry. Available at: [Link]
- Process for purification of boronic acid and its derivatives.Google Patents.
-
HELP: Purifying boronic acids sucks. Reddit r/OrganicChemistry. Available at: [Link]
-
Purification of boronic acids? Reddit r/chemistry. Available at: [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. SciSpace. Available at: [Link]
-
Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. The Royal Society of Chemistry. Available at: [Link]
-
Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. Available at: [Link]
Sources
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- 2. reddit.com [reddit.com]
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- 4. researchgate.net [researchgate.net]
- 5. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 10. scispace.com [scispace.com]
Technical Support Center: Navigating Catalyst Deactivation in Cross-Coupling Reactions with Bicyclic Boronic Acids
Welcome to the technical support center dedicated to addressing a critical challenge in modern synthetic chemistry: catalyst deactivation in cross-coupling reactions involving bicyclic boronic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose and solve issues in your own experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with a bicyclic boronic acid has stalled or is giving very low yield. What are the most likely causes?
A1: This is a common and often multifaceted problem. The unique steric and electronic properties of bicyclic boronic acids can introduce challenges not typically seen with simpler aryl or alkyl boronic acids. The primary culprits for low or no yield are:
-
Catalyst Inactivity or Decomposition: The palladium catalyst is the heart of the reaction, and its deactivation is a frequent issue.[1][2] The formation of a black precipitate, commonly known as palladium black, is a clear visual indicator of catalyst death.[3] This can be caused by exposure to oxygen, leading to the oxidation of the active Pd(0) species.[3][4]
-
Inefficient Transmetalation: Transmetalation, the transfer of the organic group from boron to palladium, is a critical step in the catalytic cycle.[5] The bulky nature of bicyclic boronic acids can sterically hinder this process, slowing down the entire reaction.[6][7]
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying your starting material.[8][9] Bicyclic boronic acids, depending on their structure, can be particularly susceptible to this process, especially in the presence of water and certain bases.[8][10]
-
Poor Reagent Quality or Solubility: The stability of boronic acids can be an issue; they can degrade over time.[11][12] Additionally, poor solubility of any of the reaction components (the bicyclic boronic acid, the coupling partner, or the base) can lead to a heterogeneous mixture and inconsistent results.[12]
Q2: I'm observing the formation of a significant amount of homocoupled product from my bicyclic boronic acid. What's causing this and how can I prevent it?
A2: Homocoupling, the reaction of two boronic acid molecules with each other, is a common side reaction that consumes your starting material and complicates purification.[13] The primary cause is often the presence of Pd(II) species at the beginning of the reaction or the introduction of oxygen into the reaction vessel.[4][13]
Solutions:
-
Thorough Degassing: Ensure your solvent is rigorously degassed to remove dissolved oxygen.[3][4] Techniques like freeze-pump-thaw cycles are highly effective.[3]
-
Use of a Pre-catalyst: Employing a well-defined Pd(0) pre-catalyst can minimize the presence of Pd(II) at the start of the reaction.
-
Inert Atmosphere: Meticulously maintain an inert atmosphere (argon or nitrogen) throughout the entire experimental setup and reaction time.[3]
Q3: The steric hindrance of my bicyclic boronic acid seems to be the main problem. What strategies can I employ to overcome this?
A3: Steric hindrance is a significant hurdle with bulky coupling partners.[6][7] The key is to select a catalyst system that can accommodate the sterically demanding substrate.
Strategies:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle and stabilize the palladium center.[6][14] Consider ligands such as SPhos, XPhos, or other biaryl phosphines that have proven effective for sterically demanding couplings.[6][15]
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for transmetalation. However, be mindful that higher temperatures can also accelerate catalyst decomposition and protodeboronation.
-
Slower Addition: A slow addition of the bicyclic boronic acid via syringe pump can maintain a low concentration in the reaction mixture, which can sometimes favor the desired cross-coupling over side reactions.[15]
Troubleshooting Guides
Issue 1: Persistent Low Yields Despite Standard Optimizations
You've tried different ligands, bases, and temperatures, but the yield of your cross-coupling with a bicyclic boronic acid remains stubbornly low.
In-depth Analysis: The issue may lie in the intrinsic instability of your specific bicyclic boronic acid under the reaction conditions. Protodeboronation is a likely culprit, silently consuming your starting material.[8][16]
dot
Caption: Troubleshooting workflow for low yields.
Protocol 1: Conversion to a More Stable Boronate Ester
If protodeboronation is suspected, converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can be a highly effective strategy.[10][15][17] These esters are generally more stable and can slowly release the boronic acid in situ during the reaction.[17]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the bicyclic boronic acid (1.0 equiv) in a suitable anhydrous solvent (e.g., THF or dichloromethane).
-
Reagent Addition: Add the corresponding diol (e.g., pinacol, 1.1 equiv).
-
Dehydration: Add a drying agent such as anhydrous magnesium sulfate or sodium sulfate to remove the water formed during the reaction.
-
Stirring: Stir the mixture at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC or GC-MS).
-
Workup: Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: The resulting boronate ester can often be used without further purification. If necessary, purify by column chromatography.
Issue 2: Rapid Catalyst Deactivation (Visible Palladium Black Formation)
Soon after starting the reaction, you observe the formation of a black precipitate, and the reaction stalls.
In-depth Analysis: This is a classic sign of catalyst decomposition to palladium black, which is catalytically inactive.[3] This is most often caused by the presence of oxygen or instability of the catalyst complex under the reaction conditions.
dot
Caption: Workflow for addressing catalyst deactivation.
Protocol 2: Catalyst System Screening for Enhanced Stability
A systematic screening of different palladium sources and ligands can identify a more robust catalytic system for your specific bicyclic boronic acid.
Step-by-Step Methodology:
-
Array Setup: In a glovebox or using a multi-well reaction block under an inert atmosphere, prepare an array of reaction vials.
-
Reagent Dispensing: To each vial, add the bicyclic boronic acid (1.0 equiv), the aryl halide (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst/Ligand Addition: In separate vials, add different palladium pre-catalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a variety of phosphine ligands (e.g., SPhos, XPhos, RuPhos).
-
Solvent Addition: Add degassed solvent to each vial.
-
Reaction: Heat the reaction block to the desired temperature and stir for a set period.
-
Analysis: After the reaction time, quench the reactions and analyze the product formation in each vial by LC-MS or GC-MS to identify the optimal catalyst-ligand combination.
Quantitative Data Summary
| Issue | Common Cause | Key Troubleshooting Strategy | Expected Outcome |
| Low/No Yield | Protodeboronation | Conversion to boronate ester (e.g., MIDA, pinacol) | Increased stability of the boron reagent, leading to higher yields. |
| Homocoupling | Oxygen contamination | Rigorous degassing of solvents and use of a Pd(0) pre-catalyst | Suppression of the homocoupling side reaction. |
| Stalled Reaction | Steric Hindrance | Screening of bulky, electron-rich phosphine ligands | Improved rates of transmetalation and overall reaction conversion. |
| Catalyst Deactivation | Unstable catalyst complex | Use of more robust ligands and pre-catalysts | Enhanced catalyst lifetime and prevention of palladium black formation. |
References
-
ResearchGate. (n.d.). Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Retrieved from [Link]
-
ChemRxiv. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
MDPI. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Retrieved from [Link]
-
PubMed. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Retrieved from [Link]
- Google Patents. (n.d.). Method for reactivating palladium catalysts.
-
Semantic Scholar. (n.d.). Preparation and Reactivation of Heterogeneous Palladium Catalysts and Applications in Sonogashira, Suzuki, and Heck Reactions in Aqueous Media. Retrieved from [Link]
- CoLab. (2018). Preparation and Reactivation of Heterogeneous Palladium Catalysts and Applications in Sonogashira, Suzuki, and Heck Reactions in Aqueous Media.
-
YouTube. (2020). palladium coupling catalyst activation. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Journal of the American Chemical Society. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Retrieved from [Link]
-
ACS Publications. (n.d.). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. Retrieved from [Link]
-
Seoul National University. (2022). Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V) O Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Retrieved from [Link]
-
PubMed. (2010). Click reactions and boronic acids: applications, issues, and potential solutions. Retrieved from [Link]
-
MDPI. (2021). Molecular Basis of Bicyclic Boronate β-Lactamase Inhibitors of Ultrabroad Efficacy. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Emergent Organoboron Acid Catalysts. Retrieved from [Link]
- Google Patents. (n.d.). Slow release of organoboronic acids in cross-coupling reactions.
-
MDPI. (n.d.). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Boronic acid catalysis. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). Boronic acid catalysis. Retrieved from [Link]
-
MPG.PuRe. (2024). Convergent synthesis of bicyclic boronates via a cascade regioselective Suzuki–Miyaura/cyclisation protocol. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mastering Stereoselectivity with Bicyclo[2.2.1]hept-2-en-2-ylboronic Acid Derivatives
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with Bicyclo[2.2.1]hept-2-en-2-ylboronic acid and its derivatives. The unique strained bicyclic structure of these reagents offers a rigid scaffold, making them valuable building blocks in medicinal chemistry and materials science. However, this rigidity also presents distinct challenges in controlling stereoselectivity during chemical transformations. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and achieve your desired stereochemical outcomes.
Understanding the Stereochemical Landscape of the Bicyclo[2.2.1]heptene System
The core of managing stereoselectivity in reactions with this compound derivatives lies in understanding the inherent steric and electronic properties of the norbornene framework. The molecule has two distinct faces for reagent approach: the exo face and the endo face.
-
Exo Approach: The reagent approaches from the side of the one-carbon bridge (C7). This is generally the less sterically hindered face.
-
Endo Approach: The reagent approaches from the side of the six-membered ring. This face is more sterically congested due to the presence of the rest of the bicyclic system.
This inherent steric bias is a key factor in many reactions, often leading to a preference for exo products. However, other factors such as electronic effects, reaction conditions, and the nature of the reactants can influence the final stereochemical outcome.
Frequently Asked Questions (FAQs)
Q1: My reaction is giving a mixture of exo and endo isomers. How can I improve the selectivity for the exo product?
A1: Achieving high exo selectivity is a common goal. Here are several strategies to consider, ranging from adjusting reaction conditions to modifying your starting materials:
-
Steric Hindrance: The primary driver for exo selectivity is steric hindrance.
-
Bulky Reagents: Employing bulkier reagents can amplify the steric differentiation between the exo and endo faces, thus favoring the exo approach.
-
Substituents on the Norbornene Core: The presence of substituents on the bicyclo[2.2.1]heptene skeleton, particularly at the C7 position, can further enhance steric hindrance on the endo face, thereby promoting exo selectivity.
-
-
Kinetic vs. Thermodynamic Control: The stereochemical outcome of a reaction can be dictated by whether it is under kinetic or thermodynamic control.
-
Kinetic Control (Low Temperature): At lower temperatures, the reaction is typically under kinetic control, meaning the product that is formed fastest will predominate. For many reactions with norbornene derivatives, the exo product is the kinetically favored one due to a lower activation energy for the exo approach. Running your reaction at a lower temperature may improve exo selectivity.
-
Thermodynamic Control (High Temperature): At higher temperatures, the reaction may be under thermodynamic control, where the most stable product is favored. In some cases, the endo isomer may be the more thermodynamically stable product. If you are observing an increase in the endo isomer at higher temperatures, this may be the reason.
-
-
Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and, consequently, the stereoselectivity. It is often worthwhile to screen a range of solvents with varying polarities.
Q2: I am performing a Suzuki-Miyaura cross-coupling reaction and getting low stereoselectivity. What are the key parameters to optimize?
A2: The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but achieving high stereoselectivity with bicyclic boronates requires careful optimization. Here are the critical factors:
-
Ligand Choice: The ligand on the palladium catalyst plays a pivotal role in determining the stereochemical outcome.
-
Bulky Ligands: Bulky phosphine ligands, such as those from the Buchwald or Fu research groups (e.g., SPhos, XPhos, RuPhos), can create a sterically demanding environment around the palladium center. This can enhance the differentiation between the exo and endo faces of the boronic acid derivative during the transmetalation step.
-
Bidentate vs. Monodentate Ligands: The choice between bidentate and monodentate ligands can also influence selectivity. It is recommended to screen a variety of ligands to find the optimal one for your specific substrate combination.
-
-
Base Selection: The base is crucial for the activation of the boronic acid, but it can also influence stereoselectivity. Milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often a good starting point. Stronger bases like potassium tert-butoxide (t-BuOK) can sometimes lead to side reactions or decreased selectivity.
-
Boronic Acid vs. Boronic Ester: this compound can be prone to decomposition. Using a more stable derivative, such as the pinacol ester, is highly recommended. The pinacol ester can slowly hydrolyze in situ to the active boronic acid, which can help to minimize side reactions and improve reproducibility.
Q3: How can I confidently distinguish between the exo and endo isomers of my product?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for distinguishing between exo and endo isomers of norbornene derivatives.
-
¹H NMR Spectroscopy:
-
Chemical Shifts: The chemical shifts of the protons on the bicyclic core can be diagnostic. Protons on the exo face often experience different shielding effects compared to those on the endo face.
-
Coupling Constants: The coupling constants between protons, particularly the bridgehead protons and the protons at C2 and C3, can differ significantly between the exo and endo isomers due to their different dihedral angles.
-
-
Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or 1D NOE experiments are invaluable for unambiguously determining the stereochemistry.
-
For an exo isomer: Irradiation of the substituent at the C2 position should show an NOE to the nearby protons on the exo face, including the bridgehead protons.
-
For an endo isomer: Irradiation of the substituent at the C2 position should show an NOE to the protons on the endo face, including the protons at C5 and C6.
-
The following diagram illustrates the key through-space interactions that can be observed in a NOESY experiment to differentiate between exo and endo isomers.
Caption: NOE correlations for exo and endo isomers.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered in reactions with this compound derivatives, particularly in the context of Suzuki-Miyaura cross-coupling.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low or No Reaction Conversion | 1. Inactive Catalyst | - Use a fresh batch of palladium catalyst and phosphine ligand. Phosphine ligands can be air-sensitive and oxidize over time.[1] - Ensure proper degassing of solvents and reaction vessel to prevent catalyst deactivation by oxygen.[1] |
| 2. Poor Boronic Acid/Ester Quality | - Use a high-purity this compound pinacol ester. Boronic acids can be unstable and prone to protodeboronation.[1] - Consider synthesizing the boronic ester fresh if you suspect degradation of your stock. | |
| 3. Inappropriate Base or Solvent | - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The choice of base can be critical for the transmetalation step. - Ensure the solvent system is appropriate for both the catalyst and the reactants. A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used. | |
| Poor Stereoselectivity (exo/endo Mixture) | 1. Reaction Temperature Too High | - Run the reaction at a lower temperature to favor the kinetically controlled exo product. Start at room temperature and cool down if necessary. |
| 2. Suboptimal Ligand | - Screen a panel of bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos). Increased steric bulk on the ligand can enhance facial selectivity. | |
| 3. Steric and Electronic Effects of Coupling Partner | - The steric and electronic nature of your coupling partner (e.g., aryl halide) can influence the stereochemical outcome. If possible, consider how the electronics of your coupling partner might be affecting the transition state. | |
| Formation of Side Products | 1. Protodeboronation | - This is the replacement of the boronic acid/ester group with a hydrogen atom. It is a common side reaction, especially with electron-deficient boronic acids.[1] - Use the more stable pinacol ester instead of the free boronic acid.[1] - Use milder bases and anhydrous conditions where possible. |
| 2. Homocoupling of Boronic Acid | - This results in the formation of a dimer of the boronic acid derivative. - Ensure a strictly oxygen-free environment, as oxygen can promote homocoupling.[1] |
Decision-Making Workflow for Optimizing Stereoselectivity
The following flowchart provides a systematic approach to optimizing your reaction for high stereoselectivity.
Caption: Workflow for optimizing exo-selectivity.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling with High Exo-Selectivity
This protocol provides a starting point for achieving high exo-selectivity in the Suzuki-Miyaura coupling of this compound pinacol ester with an aryl bromide.
Materials:
-
This compound pinacol ester (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Degassed 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask, add this compound pinacol ester, aryl bromide, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in degassed 1,4-dioxane under an argon atmosphere.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Add degassed water to the reaction mixture. The typical solvent ratio of dioxane to water is 4:1.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired exo-product.
-
Characterize the product by ¹H and ¹³C NMR and determine the exo/endo ratio using ¹H NMR integration or NOE experiments.
References
Sources
Effect of temperature on the stability and reactivity of Bicyclo[2.2.1]hept-2-en-2-ylboronic acid
Welcome to the technical support center for Bicyclo[2.2.1]hept-2-en-2-ylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and reactivity of this versatile reagent, with a special focus on the effects of temperature.
I. Frequently Asked Questions (FAQs)
This section addresses common questions about the stability and handling of this compound.
Q1: How should I properly store this compound to ensure its long-term stability?
A1: this compound is susceptible to degradation from moisture and air. For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, and stored in a freezer at temperatures of -20°C or below.[1] Proper sealing is crucial to prevent moisture ingress, which can lead to hydrolysis and the formation of boroxines.[1][2]
Q2: My this compound appears clumpy or sticky. Is it still usable?
A2: The sticky or clumpy appearance is often due to the formation of boroxines, which are cyclic trimers formed through the dehydration of boronic acids.[1] In many applications, such as Suzuki-Miyaura coupling reactions, the boroxine is in equilibrium with the boronic acid in the reaction mixture and can often be used directly.[1] However, this can affect the stoichiometry of your reaction, so it is advisable to assess the purity.
Q3: What is protodeboronation and how does temperature influence it?
A3: Protodeboronation is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This consumes your starting material and reduces the overall yield of your desired product.[3] Elevated temperatures can accelerate the rate of protodeboronation, especially in the presence of a proton source like water and a base.[1][3]
Q4: Can this compound be used in copper-catalyzed reactions?
A4: Caution should be exercised when using this boronic acid in copper-catalyzed reactions, such as the copper-assisted azide-alkyne cycloaddition (CuAAC). Copper(I) can mediate the degradation of boronic acids, leading to reduced yields.[4] This degradation is a known issue and may require careful optimization of reaction conditions or the use of protective strategies.[4]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Guide 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone reaction for this boronic acid. Low yields are a common frustration, often linked to temperature and other reaction parameters.
| Observation | Potential Cause | Troubleshooting Steps & Explanation |
| No reaction or very low conversion | 1. Inactive Catalyst: The palladium catalyst may not be active. | • Ensure your palladium source, particularly Pd(0) catalysts, is fresh and has been stored under an inert atmosphere.[1] • Degas your solvents thoroughly to remove oxygen, which can deactivate the catalyst.[1] |
| 2. Suboptimal Temperature: The reaction temperature may be too low for the specific substrates. | • While high temperatures can promote side reactions, some Suzuki couplings require elevated temperatures to proceed at a reasonable rate.[5] • Gradually increase the reaction temperature in increments of 10-20°C to find the optimal balance between reaction rate and stability.[1] | |
| 3. Incorrect Base or Solvent: The choice of base and solvent is critical for activating the boronic acid. | • The base activates the boronic acid for transmetalation.[1][6] Common bases include carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄). The optimal choice depends on your specific substrates. • Solvents like dioxane, THF, and toluene are frequently used. Ensure they are anhydrous if required by your specific protocol.[1] | |
| Significant formation of homocoupled byproduct | Presence of Oxygen: Oxygen can facilitate the palladium-catalyzed oxidative homocoupling of two boronic acid molecules. | • Rigorously deoxygenate your reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[1] |
| Protodeboronation is the major product | 1. High Reaction Temperature: As mentioned, elevated temperatures accelerate protodeboronation.[3] | • Attempt the reaction at a lower temperature, even if it requires a longer reaction time.[3] • Consider using a more active catalyst system that allows for lower reaction temperatures. |
| 2. Presence of Excess Water or Protic Solvents: Water can act as a proton source, leading to the cleavage of the C-B bond.[3] | • Use anhydrous solvents and reagents. • If your reaction requires some water for boronic acid activation, ensure the amount is carefully controlled. | |
| 3. Strong Base: A strong base can increase the rate of protodeboronation. | • Switch to a milder base, such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[3] |
Guide 2: Issues with Stability and Decomposition
The inherent strain of the bicyclo[2.2.1]heptene framework can influence the stability of the boronic acid.
| Observation | Potential Cause | Troubleshooting Steps & Explanation |
| Formation of unknown byproducts upon heating | Thermal Decomposition: The strained bicyclic system may be prone to decomposition at higher temperatures. | • Determine the thermal stability of your specific derivative if possible. • For reactions requiring heat, such as some Diels-Alder reactions, it's crucial to find the optimal temperature that promotes the desired reaction without causing significant decomposition.[7] Running small-scale experiments at various temperatures is recommended. |
| Inconsistent reactivity between batches | Formation of Boroxines: As discussed, the formation of the cyclic anhydride (boroxine) can alter the effective concentration and solubility of the boronic acid. | • If you suspect boroxine formation is problematic, adding a controlled, small amount of water to the reaction can help shift the equilibrium back to the boronic acid.[3] • Alternatively, consider converting the boronic acid to a more stable derivative like a pinacol ester or a MIDA boronate for more consistent results.[8] |
Experimental Workflow: Troubleshooting a Low-Yield Suzuki-Miyaura Coupling
Below is a DOT script for a flowchart to guide your troubleshooting process.
III. References
-
BenchChem. (n.d.). Troubleshooting guide for failed isobutylboronic acid reactions. Retrieved from
-
BenchChem. (2025). Technical Support Center: Troubleshooting Common Side Reactions with Ethylboronic Acid. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Boronic Acid Workup Procedures. Retrieved from
-
BenchChem. (n.d.). (1S)-1,7,7-Trimethylthis compound. Retrieved from
-
Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PMC. Retrieved from
-
Reddit. (2023, December 21). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. Retrieved from
-
ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction a. Retrieved from
-
CONICET. (n.d.). RSC Advances. Retrieved from
-
Beilstein Journals. (n.d.). Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions. Retrieved from
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. laballey.com [laballey.com]
- 3. benchchem.com [benchchem.com]
- 4. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. benchchem.com [benchchem.com]
Preventing homocoupling of Bicyclo[2.2.1]hept-2-en-2-ylboronic acid in catalytic reactions
Topic: Preventing Homocoupling of Bicyclo[2.2.1]hept-2-en-2-ylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and field-proven protocols for a common yet frustrating challenge in Suzuki-Miyaura cross-coupling: the homocoupling of sterically hindered boronic acids, specifically focusing on this compound.
The rigid, bicyclic structure of this reagent offers unique advantages in synthesis but also presents significant steric challenges that can favor undesired side reactions over the intended cross-coupling.[1] This guide will explain the mechanistic origins of homocoupling and provide actionable solutions to maximize the yield of your target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues and questions encountered during catalytic reactions with this compound.
Q1: I'm observing a significant amount of a dimeric byproduct in my Suzuki reaction. What is it, and why is it forming?
A1: You are likely observing the homocoupling byproduct, 2,2'-bi(bicyclo[2.2.1]hept-2-ene), formed by the palladium-catalyzed reaction of two molecules of your boronic acid. This side reaction is a major pathway for yield loss and introduces purification challenges.
There are two primary mechanisms responsible for boronic acid homocoupling:
-
Oxygen-Mediated Homocoupling: This is the most common cause. If molecular oxygen is present in your reaction, it can react with the active Pd(0) catalyst to form a palladium-peroxo species ((η²-O₂)PdL₂).[2][3] This complex readily reacts with two molecules of the boronic acid, ultimately leading to the homocoupled product and regenerating the Pd(0) catalyst.[4][5] This parasitic cycle competes directly with the main Suzuki-Miyaura pathway. Rigorous exclusion of oxygen is therefore the single most critical factor in preventing this issue.[6][7]
-
Pd(II)-Mediated Homocoupling: If you are using a Pd(II) salt as a precatalyst (e.g., Pd(OAc)₂, PdCl₂), it must first be reduced in situ to the active Pd(0) species.[8] One pathway for this reduction is the reaction of the Pd(II) complex with two molecules of the boronic acid, which produces the homocoupled dimer and the required Pd(0).[6] This is often a problem at the very beginning of the reaction before the primary catalytic cycle is established.
The diagram below illustrates the competition between the desired Suzuki-Miyaura cycle and the oxygen-mediated homocoupling pathway.
Q2: I've confirmed homocoupling is the issue. What are the most critical experimental parameters to check and optimize first?
A2: A systematic approach is key. Before making drastic changes to your core chemistry, rigorously validate your experimental setup. The following workflow is designed to isolate the root cause.
Actionable Steps:
-
Inert Atmosphere: This is non-negotiable. Ensure your reaction vessel is rigorously purged. A minimum of three evacuate-and-backfill cycles with high-purity argon or nitrogen is standard. For best results, sparge (bubble) the inert gas through your solvent for 15-20 minutes before adding the catalyst.[9]
-
Reagent Purity: Use anhydrous and degassed solvents.[10] Ensure your base is pure and has been stored correctly to prevent moisture absorption.
-
Palladium Source: If you are using Pd(OAc)₂ or PdCl₂, consider switching to a Pd(0) source (e.g., Pd₂(dba)₃) or a modern, air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst).[6] These are designed to generate the active Pd(0) species cleanly and efficiently, minimizing the Pd(II)-mediated homocoupling pathway.
Q3: My setup is solid, but homocoupling persists. How do I choose a better catalyst system for a sterically hindered substrate like this?
A3: The steric bulk of the bicyclo[2.2.1]heptene moiety slows down the crucial transmetalation step of the Suzuki cycle.[1] If transmetalation is slow, the competing homocoupling reaction has more opportunity to occur. The solution is to use a catalyst system specifically designed to accelerate the desired steps for hindered substrates.
Key Principle: Use bulky, electron-rich phosphine ligands.
-
Steric Bulk: The ligand's bulkiness favors the formation of a monoligated L-Pd(0) species, which is highly active in oxidative addition. It also promotes the final reductive elimination step.
-
Electron-Donating Ability: Rich electron density on the phosphine stabilizes the palladium center and accelerates oxidative addition.
| Ligand Class | Recommended Ligands | Rationale for Hindered Substrates |
| Biarylphosphines | SPhos, XPhos, RuPhos | These are the industry standard for challenging couplings. Their defined steric profile creates a highly active, low-coordinate catalyst that excels at coupling hindered partners.[6][11] |
| Dialkylbiarylphosphines | tBuXPhos, tBuBrettPhos | The inclusion of alkyl groups (like tert-butyl) further increases the electron-donating ability and steric hindrance, often providing superior results for particularly difficult couplings. |
| Specialized Ligands | AntPhos | Has shown excellent reactivity for sterically demanding couplings by potentially inhibiting side pathways through its unique structure.[12] |
Recommendation: Start by screening a Buchwald-type ligand like SPhos or XPhos in combination with a G3 or G4 precatalyst. These systems are robust and have a high success rate with sterically demanding boronic acids.
Q4: How do the base and solvent choices impact homocoupling?
A4: The base and solvent are not passive components; they actively influence reaction kinetics and substrate stability.
-
Base Selection: The base's role is to activate the boronic acid to form a boronate species, which is necessary for transmetalation.[13] However, excessively harsh or basic conditions can promote boronic acid degradation (protodeboronation) or other side reactions.[9]
-
Recommendation: Use a moderately weak, non-nucleophilic base. Potassium phosphate (K₃PO₄) is often an excellent choice for hindered couplings.[9][10] Cesium carbonate (Cs₂CO₃) can also be effective. Avoid strong hydroxides (NaOH, KOH) unless specifically required, as they can accelerate decomposition pathways.
-
-
Solvent Selection: The solvent must fully dissolve all components at the reaction temperature to ensure a homogeneous reaction. Poor solubility can lead to slow and incomplete reactions, giving side reactions time to occur.[9]
-
Recommendation: A mixture of an ethereal solvent and water (e.g., 1,4-Dioxane/H₂O or THF/H₂O ) is a common starting point. The water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[14] Always use degassed solvents.
-
Q5: How can I definitively identify and quantify the homocoupling byproduct?
A5: Accurate analysis is crucial for effective troubleshooting. A combination of techniques is recommended.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is often the best method. It will separate the desired cross-coupled product from the symmetrical homocoupled byproduct. The mass spectrometer will confirm the identity of each peak by its mass-to-charge ratio (m/z). The homocoupling product, 2,2'-bi(bicyclo[2.2.1]hept-2-ene), will have a distinct molecular weight.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): An excellent alternative to GC-MS, especially for less volatile or thermally sensitive products.[15][16]
-
¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): After crude workup, take an NMR of your sample. While the spectra may be complex, the appearance of a new set of symmetric olefinic and aliphatic signals corresponding to the homocoupled dimer can be a strong indicator. Comparing the integration of product peaks versus byproduct peaks can provide a rough estimate of the reaction's success.
Optimized Experimental Protocol
This protocol is designed as a robust starting point to minimize the homocoupling of this compound.
Materials:
-
Aryl Halide (Ar-X) (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
SPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane, anhydrous (5 mL)
-
Water, deionized (1 mL)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, SPhos Pd G3 precatalyst, and K₃PO₄.
-
Inerting the Atmosphere: Seal the flask with a septum. Connect it to a Schlenk line and perform a minimum of three "evacuate-and-backfill" cycles with high-purity argon or nitrogen to thoroughly remove all oxygen.
-
Solvent Preparation (Degassing): In a separate flask, combine the 1,4-dioxane and water. Bubble argon or nitrogen gas through the solvent mixture for at least 20 minutes to remove dissolved oxygen.
-
Reaction Initiation: Using a gas-tight syringe, transfer the degassed solvent mixture into the Schlenk flask containing the solids under a positive pressure of inert gas.
-
Heating and Monitoring: Lower the flask into a preheated oil bath set to 80-100 °C. Stir vigorously. Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., every 2 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
-
Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829-6836. [Link]
-
Adamo, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. PubMed. [Link]
-
Adamo, C., et al. (2006). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 110(21), 6829-36. [Link]
-
Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. ResearchGate. [Link]
-
Amatore, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society. [Link]
-
J. E. M. N. Klein, et al. (2014). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry. [Link]
-
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Maumela, M. C., et al. (2024). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Eastgate, M. D., et al. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Carrow, B. P., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Vedejs, E., & Chapman, R. W. (2010). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH. [Link]
-
Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
-
Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
Gupta, S. S. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. ResearchGate. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. [Link]
-
WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]
-
MDPI. (2020). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
Organic Chemistry Portal. (n.d.). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Organic Chemistry Portal. [Link]
-
MDPI. (2021). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. MDPI. [Link]
-
Reddit User Discussion. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
-
Szafert, S., et al. (2005). A novel catalytic route to 2-bicyclo[2.2.1]hept-2-ylidenebicyclo[2.2.1]-heptane involving C H bond activation of bicyclo[2.2.1]hept-2-ene. ResearchGate. [Link]
-
Senanayake, C. H., et al. (2013). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
-
PubMed. (2022). Analytical Approaches to the Rapid Characterisation of Marine Glycolipids in Bioproduct Discovery. PubMed. [Link]
Sources
- 1. (1S)-1,7,7-Trimethylthis compound | 871333-99-2 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. deepdyve.com [deepdyve.com]
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- 12. pubs.rsc.org [pubs.rsc.org]
- 13. wwjmrd.com [wwjmrd.com]
- 14. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hovione.com [hovione.com]
- 16. Analytical Approaches to the Rapid Characterisation of Marine Glycolipids in Bioproduct Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Cyclic Vinyl Boronic Acids in Catalysis: Spotlight on Bicyclo[2.2.1]hept-2-en-2-ylboronic Acid
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic campaigns. Within the realm of palladium-catalyzed cross-coupling reactions, vinyl boronic acids serve as indispensable reagents for the construction of carbon-carbon bonds. This guide provides an in-depth comparison of Bicyclo[2.2.1]hept-2-en-2-ylboronic acid and its performance in catalysis relative to other common cyclic vinyl boronic acids, namely cyclopentenylboronic acid and cyclohexenylboronic acid. We will delve into their reactivity profiles, mechanistic nuances, and provide practical, experimentally-derived insights to inform your selection process.
Introduction: The Role of Cyclic Vinyl Boronic Acids in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds, central to the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Cyclic vinyl boronic acids are particularly valuable substrates in these reactions, allowing for the introduction of cyclic alkene moieties into complex molecules. The structure of the cyclic vinyl boronic acid can significantly influence the reaction's efficiency and outcome. Key factors include ring strain, steric hindrance, and the electronic nature of the vinyl boronic acid.
This guide will focus on a comparative analysis of three representative cyclic vinyl boronic acids:
-
This compound (Norbornenylboronic acid): A strained bicyclic system.
-
Cyclopentenylboronic acid: A five-membered ring system with moderate ring strain.
-
Cyclohexenylboronic acid: A relatively strain-free six-membered ring system.
Comparative Performance in Suzuki-Miyaura Coupling
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound derivative | Iodobenzene | Pd(PPh₃)₄ | NaOH | THF/H₂O | 60 | - | 56 | [2] |
| Cyclopentenyl-1-boronic acid pinacol ester | 1-chlorocyclopentene | PdCl₂ / 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | KOAc | Toluene | 110 | 12 | - | [3] |
| Cyclohexenyl-1-boronic acid pinacol ester | 1-chlorocyclohexene | PdCl₂ / Tricyclohexylphosphine | KOAc | Toluene | 110 | 12 | - | [3] |
Analysis of Performance:
-
This compound: The strained nature of the norbornene scaffold is generally believed to contribute to a higher reactivity in comparison to less strained systems.[4] The release of ring strain in the product can be a thermodynamic driving force for the reaction. However, the unsubstituted this compound is also noted to be less selective in certain applications compared to its substituted derivatives.[4] The provided example with a 56% yield suggests moderate efficiency under the specified conditions.[2]
-
Cyclopentenylboronic acid: Possessing moderate ring strain, cyclopentenylboronic acid is expected to exhibit good reactivity. The patent literature describes its synthesis and use in couplings, implying its utility as a synthetic building block.[3]
-
Cyclohexenylboronic acid: As a relatively strain-free and conformationally flexible system, cyclohexenylboronic acid is generally considered to be less reactive than its more strained counterparts. The transmetalation step in the Suzuki-Miyaura catalytic cycle may be slower for this substrate.
It is crucial to note that the data in the table is from different sources with varying reaction conditions, making a direct quantitative comparison challenging. However, the general trend suggests that the reactivity of cyclic vinyl boronic acids in Suzuki-Miyaura coupling is influenced by ring strain, with more strained systems like norbornenylboronic acid derivatives potentially offering higher reactivity.
Mechanistic Insights: The Role of Ring Strain
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The rate-determining step can vary depending on the specific substrates and reaction conditions, but the transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often critically influenced by the nature of the boronic acid.
The Influence of Ring Strain:
The increased reactivity of strained cyclic vinyl boronic acids like this compound can be attributed to the following factors:
-
Higher Ground-State Energy: The inherent strain in the bicyclic system raises its ground-state energy. The transition state leading to the coupled product, where the double bond character is somewhat diminished, may have a lower energy barrier relative to the starting material, thus accelerating the reaction.
-
Pyramidalization of the Olefinic Carbons: In strained alkenes, the sp²-hybridized carbons of the double bond can exhibit some degree of pyramidalization. This deviation from planarity can increase the p-orbital character of the C-B bond, potentially facilitating its cleavage during the transmetalation step.
In contrast, the less strained cyclohexenyl system lacks these accelerating features, leading to a comparatively slower reaction rate under similar conditions. Cyclopentenylboronic acid represents an intermediate case.
Experimental Protocols
The following are generalized, yet detailed, protocols for the synthesis of the discussed cyclic vinyl boronic acids and a representative Suzuki-Miyaura coupling reaction. These should be adapted and optimized for specific substrates and desired outcomes.
Synthesis of Cyclic Vinyl Boronic Acids
The synthesis of cyclic vinyl boronic acids often involves the conversion of a corresponding cyclic ketone to a vinyl halide or triflate, followed by a palladium-catalyzed borylation reaction.
Caption: General workflow for the synthesis of cyclic vinyl boronic acids.
A. Synthesis of this compound Pinacol Ester (Illustrative)
This procedure is adapted from methodologies for related norbornene systems.
-
Preparation of 2-Bromobicyclo[2.2.1]hept-2-ene: To a solution of bicyclo[2.2.1]heptan-2-one in a suitable solvent, add a brominating agent (e.g., PBr₃) and a base (e.g., pyridine) at 0 °C. Allow the reaction to warm to room temperature and stir until completion. Purify the resulting vinyl bromide by distillation or chromatography.
-
Miyaura Borylation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the 2-bromobicyclo[2.2.1]hept-2-ene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%). Add anhydrous dioxane as the solvent. Heat the mixture at 80-100 °C for 12-24 hours, monitoring the reaction by GC-MS.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired boronic acid pinacol ester.
B. Synthesis of Cyclopentenyl- and Cyclohexenyl-1-boronic Acid Pinacol Esters
A patented procedure describes the coupling of 1-chlorocyclopentene or 1-chlorocyclohexene with bis(pinacolato)diboron.[3]
-
Reaction Setup: In a reaction vessel, combine 1-chlorocycloalkene (1.0 equiv), bis(pinacolato)diboron (1.02 equiv), potassium acetate (3.0 equiv), a palladium catalyst (e.g., PdCl₂, 0.01 equiv), and a suitable phosphine ligand (e.g., tricyclohexylphosphine, 0.02 equiv) in toluene.
-
Reaction Execution: Heat the mixture to 110 °C and reflux for 12 hours.
-
Work-up and Purification: After cooling, filter the reaction mixture through diatomaceous earth. Wash the organic layer with water, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure. The product can be further purified by distillation.
General Protocol for Suzuki-Miyaura Coupling of Cyclic Vinyl Boronic Acids with Aryl Halides
-
Reaction Setup: In an oven-dried reaction tube, combine the aryl halide (1.0 equiv), the cyclic vinyl boronic acid or its pinacol ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water (e.g., 4:1 v/v).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours. Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
This compound stands out as a highly reactive coupling partner in Suzuki-Miyaura reactions, likely due to the inherent ring strain of the norbornene framework. This enhanced reactivity can be advantageous in achieving efficient coupling, particularly with challenging substrates. However, this must be balanced against potential issues with stability and selectivity. In contrast, cyclohexenylboronic acid offers greater stability at the cost of lower reactivity, while cyclopentenylboronic acid presents an intermediate profile.
The choice of cyclic vinyl boronic acid should be guided by the specific requirements of the synthetic target. For rapid and efficient coupling where selectivity is not a primary concern, this compound and its derivatives are excellent candidates. For syntheses requiring milder conditions and where the coupling partner is highly reactive, the less strained cyclic vinyl boronic acids may be more suitable.
Future research in this area would benefit from systematic, direct comparative studies of these and other cyclic vinyl boronic acids under standardized conditions to provide a quantitative basis for their selection. Furthermore, the development of new catalyst systems tailored to activate less reactive boronic acids under mild conditions remains an area of active investigation.
References
- [Not available]
- Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester. CN103044469A.
- [Not available]
- [Not available]
- [Not available]
- (1S)-1,7,7-Trimethylthis compound - Benchchem. (URL not available)
- Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions - Beilstein Journals. (URL not available)
- [Not available]
- [Not available]
-
Suzuki reaction - Wikipedia. [Link]
Sources
Navigating the Crossroads: A Comparative Mechanistic Guide to the Transmetalation of Bicyclo[2.2.1]hept-2-en-2-ylboronic Acid
For the modern researcher in synthetic and medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds.[1] While the overall catalytic cycle of oxidative addition, transmetalation, and reductive elimination is well-established, the nuanced intricacies of the transmetalation step—the transfer of the organic moiety from boron to palladium—remain a subject of intense investigation and debate.[1][2] This is particularly true for sterically demanding and structurally unique substrates such as bicyclo[2.2.1]hept-2-en-2-ylboronic acid, also known as 2-norbornen-2-ylboronic acid. The rigid, bicyclic framework of this organoboron reagent introduces significant steric and electronic factors that can profoundly influence the operative mechanistic pathway.[3]
This guide provides a comparative analysis of the two principal mechanistic pathways for the transmetalation step in the context of this compound. We will delve into the causality behind experimental choices for elucidating these mechanisms and present a framework for a self-validating investigative protocol.
The Mechanistic Dichotomy: Two Competing Pathways
The transmetalation step in the Suzuki-Miyaura reaction is critically dependent on the presence of a base.[4] For decades, the precise role of the base was not fully understood, leading to the proposal of two primary, competing mechanistic manifolds: the "boronate" pathway and the "oxo-palladium" pathway.[5][6]
The Boronate Pathway (Path A)
Initially, it was postulated that the base reacts with the boronic acid to form a more nucleophilic tetracoordinate boronate species.[4] This "ate" complex is then believed to undergo transmetalation with the arylpalladium(II) halide complex generated from the oxidative addition step.[1]
The Oxo-Palladium Pathway (Path B)
An alternative hypothesis posits that the base (typically a hydroxide or alkoxide) first reacts with the arylpalladium(II) halide complex, displacing the halide to form a more reactive arylpalladium(II) hydroxide or alkoxide complex.[5][6] This intermediate then reacts with the neutral boronic acid in the transmetalation step.
Extensive kinetic and computational studies have provided compelling evidence that for many standard arylboronic acids under typical Suzuki-Miyaura conditions (e.g., with weak bases like carbonates), the oxo-palladium pathway is kinetically more favorable.[6]
The Influence of the Bicyclo[2.2.1]hept-2-enyl Moiety
The bicyclo[2.2.1]hept-2-enyl group is characterized by its significant steric bulk and rigid conformation.[3] These features can be expected to influence the transition states of both the boronate and oxo-palladium pathways, potentially altering their relative rates compared to less hindered substrates.
-
Steric Hindrance: The bulky bicyclic framework could disfavor the formation of a tetracoordinate boronate, as this would increase steric crowding around the boron center. This might suggest a preference for the oxo-palladium pathway, where the neutral, less sterically encumbered boronic acid is the reacting species. The use of bulky biaryldialkyl monophosphine ligands, which are known to facilitate the transmetalation of sterically hindered substrates, could be particularly effective in this context.[7]
-
Electronic Effects: The electronic nature of the norbornenyl group, being an alkenyl substituent, will also play a role. The nucleophilicity of the ipso-carbon atom bound to boron is a critical factor for efficient transmetalation.[8]
The following diagram illustrates the two competing pathways for the transmetalation of this compound.
Caption: Competing mechanistic pathways for the transmetalation step.
A Framework for Mechanistic Investigation
To definitively determine the dominant pathway for the transmetalation of this compound, a multi-faceted approach combining kinetic analysis, in-situ spectroscopic monitoring, and computational modeling is required. The following workflow provides a self-validating protocol for such an investigation.
Caption: Proposed workflow for mechanistic investigation.
Experimental Protocols
1. Kinetic Analysis:
-
Objective: To determine the rate law of the reaction and identify the species involved in the rate-determining step.
-
Methodology:
-
Prepare a series of reactions with varying concentrations of this compound, the aryl halide, the palladium catalyst, and the base.
-
Monitor the reaction progress over time using a suitable analytical technique (e.g., GC-MS or HPLC) to measure the formation of the cross-coupled product.
-
Plot the initial rates against the concentrations of each reactant to determine the order of reaction with respect to each component.
-
A first-order dependence on the boronic acid and palladium-hydroxide complex concentrations would support the oxo-palladium pathway.
-
A first-order dependence on the boronate and palladium-halide complex concentrations would support the boronate pathway.
-
2. In-situ Spectroscopic Monitoring:
-
Objective: To directly observe any pre-transmetalation intermediates.
-
Methodology:
-
Utilize low-temperature, rapid-injection NMR spectroscopy.[9]
-
Mix pre-formed arylpalladium(II) halide or hydroxide complexes with this compound (or its corresponding boronate) at low temperatures (e.g., -78 °C).
-
Acquire NMR spectra (¹H, ¹¹B, ¹³C, ³¹P) at various temperatures to identify and characterize any new species formed, such as intermediates containing a Pd-O-B linkage. The existence of such intermediates has been established in other Suzuki-Miyaura systems.[9]
-
3. Competition Experiments:
-
Objective: To compare the relative reactivity of this compound with a standard, less sterically hindered arylboronic acid.
-
Methodology:
-
Set up a Suzuki-Miyaura reaction with one equivalent of the aryl halide and a mixture of this compound (1 eq) and a standard arylboronic acid (e.g., phenylboronic acid, 1 eq).
-
After a short reaction time, quench the reaction and analyze the product ratio by GC-MS or ¹H NMR.
-
A lower amount of the bicyclic cross-coupled product would suggest a slower transmetalation rate due to steric hindrance.
-
Computational Modeling
-
Objective: To calculate the activation energies for the transition states of both the boronate and oxo-palladium pathways.
-
Methodology:
-
Employ Density Functional Theory (DFT) calculations to model the geometries and energies of all reactants, intermediates, transition states, and products for both pathways.[10]
-
The pathway with the lower calculated activation energy barrier would be the computationally predicted favored pathway. These computational results, when considered alongside experimental data, provide a powerful tool for mechanistic elucidation.[5]
-
Comparative Data Summary
The following table summarizes the expected outcomes of the proposed experiments and how they would support each mechanistic pathway.
| Experiment | Outcome Supporting Boronate Pathway (Path A) | Outcome Supporting Oxo-Palladium Pathway (Path B) |
| Kinetic Analysis | Rate = k[ArPdLX][Boronate] | Rate = k[ArPdL(OH)][Boronic Acid] |
| In-situ NMR | Observation of a tetracoordinate boronate complex reacting with ArPdLX. | Observation of an ArPdL(OH) complex reacting with neutral boronic acid. |
| Competition Exp. | Product ratio influenced primarily by the relative ease of boronate formation. | Product ratio influenced by the steric accessibility of the neutral boronic acid to the ArPdL(OH) complex. |
| DFT Calculations | Lower calculated activation energy for the reaction between the boronate and ArPdLX. | Lower calculated activation energy for the reaction between the neutral boronic acid and ArPdL(OH). |
Conclusion
The transmetalation of this compound in the Suzuki-Miyaura reaction presents a fascinating case study where steric and electronic effects can significantly influence the reaction mechanism. While the oxo-palladium pathway is often favored for less hindered substrates, the unique structural features of the norbornenyl moiety warrant a dedicated investigation. The integrated experimental and computational workflow outlined in this guide provides a robust framework for researchers to elucidate the dominant mechanistic pathway, leading to a deeper understanding and more rational optimization of cross-coupling reactions involving this and other sterically demanding organoboron reagents.
References
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH. Retrieved from [Link]
-
Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(37), 12893-12911. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Ghaffari, B., & Zare, A. (2018). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. ChemCatChem, 10(17), 3686-3698. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. Retrieved from [Link]
-
pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link by andy. (n.d.). IDEALS - University of Illinois. Retrieved from [Link]
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Suzuki reaction. (n.d.). In Wikipedia. Retrieved from [Link]
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Thomas, A. A., & Denmark, S. E. (2016). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Accounts of Chemical Research, 49(8), 1587–1600. Retrieved from [Link]
-
Sumida, A., Ogawa, K., Imoto, H., & Naka, K. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 52(9), 2838-2844. Retrieved from [Link]
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2006). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. The Journal of Organic Chemistry, 71(25), 9473–9481. Retrieved from [Link]
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A Comparative Kinetic Analysis of Suzuki Coupling with Substituted Norbornene Boronic Acids: A Guide for Researchers
Prepared by a Senior Application Scientist
For professionals in chemical research and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds.[1] Its versatility is particularly valuable in the synthesis of complex molecules, where strained carbocyclic systems like norbornene are key structural motifs. This guide provides an in-depth kinetic analysis of Suzuki coupling reactions involving substituted norbornene boronic acids, offering a comparative perspective grounded in mechanistic principles and experimental data. We will explore how substituents on the norbornene framework influence reaction rates and provide practical guidance for conducting kinetic studies.
The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective
The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The overall rate of the reaction is determined by the slowest of these steps, and understanding the factors that influence each is crucial for reaction optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The rate-determining step can vary depending on the specific substrates, catalyst, and reaction conditions. For electron-rich aryl halides, oxidative addition is often slower, while for electron-deficient or sterically hindered boronic acids, transmetalation can be the bottleneck.[3]
Norbornene Boronic Acids: A Unique Class of Substrates
Norbornene and its derivatives are widely used in polymer and materials science due to their strained bicyclic structure.[4] When incorporated into a boronic acid for Suzuki coupling, the unique geometry of the norbornene scaffold introduces specific steric and electronic effects that can significantly influence reaction kinetics.
Comparative Kinetic Profiles of Substituted Norbornene Boronic Acids
The electronic and steric nature of substituents on the norbornene ring can have a profound impact on the rate of the Suzuki coupling reaction. The following table provides a comparative overview of these effects, with a focus on the transmetalation step, which is often sensitive to the properties of the boronic acid.[5][6]
| Substituent on Norbornene Ring | Expected Effect on Reaction Rate | Rationale |
| Electron-Donating Groups (e.g., -OR, -Alkyl) | Increase | Electron-donating groups increase the nucleophilicity of the carbon-boron bond, which can accelerate the transmetalation step.[7] |
| Electron-Withdrawing Groups (e.g., -COOR, -CN) | Decrease | Electron-withdrawing groups decrease the nucleophilicity of the carbon-boron bond, slowing down the transfer of the norbornenyl group to the palladium center.[6] |
| Sterically Bulky Groups (exo position) | Slight Decrease | While the exo face of norbornene is generally more accessible, bulky substituents can still introduce some steric hindrance, potentially slowing down the approach of the boronic acid to the palladium complex.[8] |
| Sterically Bulky Groups (endo position) | Significant Decrease | The endo face of norbornene is sterically hindered. A bulky substituent in this position will likely significantly impede the transmetalation step, leading to a much slower reaction rate.[9] |
It is important to note that these are general trends, and the actual kinetic behavior will depend on the interplay of all reaction components.
Experimental Workflow for Kinetic Analysis
A systematic approach is essential for obtaining reliable kinetic data for Suzuki coupling reactions. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are common techniques for monitoring the progress of these reactions.[10]
Caption: A general experimental workflow for the kinetic analysis of Suzuki-Miyaura reactions.
Detailed Experimental Protocol:
The following protocol provides a template for a kinetic study comparing the Suzuki coupling of an aryl bromide with two different substituted norbornene boronic acids.
Objective: To determine the initial reaction rates for the Suzuki coupling of 4-bromoanisole with exo-norbornene-5-boronic acid and endo-norbornene-5-boronic acid.
Materials:
-
4-bromoanisole
-
exo-norbornene-5-boronic acid
-
endo-norbornene-5-boronic acid
-
Pd(PPh₃)₄ (or other suitable palladium catalyst)
-
K₂CO₃ (or other suitable base)
-
Dioxane/Water (solvent)
-
Dodecane (internal standard)
-
HPLC-grade solvents for analysis
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of 4-bromoanisole, each norbornene boronic acid, Pd(PPh₃)₄, K₂CO₃, and dodecane in the chosen solvent system.
-
Reaction Setup: In a temperature-controlled reaction vessel under an inert atmosphere, combine the stock solutions of 4-bromoanisole, the chosen norbornene boronic acid, K₂CO₃, and dodecane.
-
Initiation and Sampling: Equilibrate the reaction mixture to the desired temperature (e.g., 80 °C). Initiate the reaction by adding the catalyst stock solution. Immediately withdraw the first aliquot (t=0) and quench it. Continue to withdraw and quench aliquots at regular intervals.
-
Sample Analysis: Analyze the quenched aliquots by HPLC or GC to determine the concentration of the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product as a function of time for each reaction. The initial rate can be determined from the linear portion of this plot.
Causality Behind Experimental Choices: A Deeper Dive
-
Choice of Catalyst and Ligand: The ligand plays a crucial role in the Suzuki reaction. Bulky, electron-donating phosphine ligands or N-heterocyclic carbenes (NHCs) can promote oxidative addition and reductive elimination.[9][11] The choice of ligand can significantly impact the reaction kinetics and should be kept consistent when comparing different boronic acids.
-
The Role of the Base: The base is essential for activating the boronic acid to facilitate transmetalation.[1] The strength and solubility of the base can influence the reaction rate. For sensitive substrates, milder bases like K₂CO₃ or CsF are often preferred.
-
Solvent System: The solvent must be capable of dissolving all reaction components. A mixture of an organic solvent (like dioxane or toluene) and water is commonly used to dissolve both the organic substrates and the inorganic base.
Logical Relationships: Substituent Effects on Reaction Kinetics
The interplay between steric and electronic effects of substituents on the norbornene boronic acid can be visualized as follows:
Caption: Influence of substituent electronic and steric effects on transmetalation rate.
Conclusion
The kinetic analysis of Suzuki coupling reactions with substituted norbornene boronic acids reveals a complex interplay of steric and electronic factors. By understanding the fundamental principles of the Suzuki-Miyaura catalytic cycle and the unique properties of the norbornene scaffold, researchers can make informed decisions to optimize their synthetic strategies. The experimental protocols and comparative analysis provided in this guide serve as a valuable resource for scientists and professionals in drug development and materials science, enabling the rational design of efficient and selective cross-coupling reactions.
References
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Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
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Pong, F. Y., Mandal, S., & Sen, A. (2015). Steric and electronic effects in ethene/norbornene copolymerization by neutral salicylaldiminato-ligated palladium (II) catalysts. Journal of Polymer Science Part A: Polymer Chemistry, 53(3), 356-364. [Link]
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Davidson, J. R., et al. (2025). Relating norbornene composition-to-reactivity for thiol–ene photopolymerizations and 3D printing. Chemical Communications. [Link]
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Filonenko, G. A., et al. (2018). Main polymerization mechanisms of norbornene and resulting materials. RSC Advances, 8(27), 15007-15028. [Link]
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Matos, K., & Soderquist, J. A. (1998). Alkylboranes in the Suzuki− Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry, 63(3), 461–470. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Clavier, H., & Nolan, S. P. (2010). Bypassing the lack of reactivity of endo-substituted norbornenes with the catalytic rectification–insertion mechanism. Chemical Science, 6(3), 1879-1884. [Link]
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Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. Angewandte Chemie International Edition, 55(38), 11496-11500. [Link]
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Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-Catalyzed Formation of Carbon-Nitrogen Bonds. A New Catalyst for the Amination of Aryl Halides and Triflates. Journal of the American Chemical Society, 116(13), 5969–5970. [Link]
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Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
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Vargas, J., et al. (2024). Synthesis and Gas Permeation Properties of Functionalized Norbornene-Based Polymers. Polymers, 16(1), 123. [Link]
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Han, X. W., Daugulis, O., & Brookhart, M. (2021). Synthesis of End-functionalized Poly (norbornene) s and Poly (ethylidene norbornene) s Using a Pd (II) Catalyst in Combination with Chain Transfer Agents. Organometallics, 40(16), 2639-2645. [Link]
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Alsarhan, F. (2020). Synthesis and Reactivity of Boron-Functionalized Carborane-Based Chalcogenides. UCLA. [Link]
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Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2006). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. Journal of Organometallic Chemistry, 691(21), 4459-4466. [Link]
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Thomas, A. A. (2016). PRE-TRANSMETALATION INTERMEDIATES IN THE SUZUKI-MIYAURA REACTION REVEALED: THE MISSING LINK. University of Illinois at Urbana-Champaign. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
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Han, X. W., Daugulis, O., & Brookhart, M. (2021). Synthesis of End-Functionalized Poly(norbornenes) and Poly(ethylidene norbornenes) Using a Pd(II) Catalyst in Combination with Chain Transfer Agents. Organometallics, 40(16), 2639-2645. [Link]
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Sen, A., & Chen, Y. (2004). Addition Polymerization of Functionalized Norbornenes: The Effect of Size, Stereochemistry, and Coordinating Ability of the Substituent. Macromolecules, 37(8), 2754–2762. [Link]
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A Comparative Benchmarking Guide: Bicyclo[2.2.1]hept-2-en-2-ylboronic Acid versus Traditional Aryl Boronic Acids in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex molecules and active pharmaceutical ingredients.[1][2] The choice of the organoboron coupling partner is critical to the success of this reaction. While traditional aryl boronic acids have long been the workhorses of Suzuki-Miyaura chemistry, the emergence of novel boronic acids, such as Bicyclo[2.2.1]hept-2-en-2-ylboronic acid, presents new opportunities and challenges. This guide provides an in-depth, objective comparison of the performance of this compound against traditional aryl boronic acids, supported by experimental insights and protocols.
Introduction: The Evolving Toolkit of Boronic Acids
Aryl boronic acids are widely utilized in Suzuki-Miyaura couplings due to their commercial availability, relatively high stability, and robust reactivity in forming biaryl structures, a common motif in medicinal chemistry.[1][2][3] However, the increasing demand for molecules with greater three-dimensional character has spurred interest in non-aromatic, sp³-hybridized organoboron reagents.[4] this compound, a secondary alkylboronic acid, offers a rigid bicyclic scaffold that can introduce unique conformational constraints into a target molecule. This guide will dissect the key differences in synthesis, stability, and reactivity between this intriguing molecule and its conventional aryl counterparts.
At a Glance: Key Comparative Metrics
| Feature | This compound | Traditional Aryl Boronic Acids (e.g., Phenylboronic acid) |
| Classification | Secondary Alkyl/Vinyl Boronic Acid | Aryl Boronic Acid |
| Reactivity in Suzuki-Miyaura | Generally lower, requires optimized conditions | Generally high and well-established |
| Key Challenges | Slower transmetalation, β-hydride elimination, protodeboronation | Protodeboronation, homocoupling (less common) |
| Catalyst & Ligand | Often requires specialized, bulky, electron-rich phosphine ligands | Wide range of effective catalysts and ligands |
| Reaction Conditions | May require higher temperatures and longer reaction times | Typically milder conditions |
| Stability | Moderate, can be prone to decomposition | Generally good benchtop stability |
| Synthesis | Typically via hydroboration of norbornene | Various methods, including Grignard reaction with borates |
Deep Dive: A Head-to-Head Comparison
Synthesis and Accessibility
This compound is most commonly synthesized via the hydroboration of norbornene (bicyclo[2.2.1]hept-2-ene).[5][6][7] This reaction involves the addition of a borane reagent, such as catecholborane or pinacolborane, across the double bond of norbornene, followed by hydrolysis to yield the boronic acid.[5] While the starting material, norbornene, is readily available, the synthesis of the boronic acid is a multi-step process that requires careful control of reaction conditions.[5][7][8]
Traditional aryl boronic acids , on the other hand, are widely commercially available in a vast array of substituted forms. Their synthesis is well-established and can be achieved through several routes, most commonly involving the reaction of an aryl Grignard or aryllithium reagent with a trialkyl borate, followed by acidic workup.
Experimental Protocol: Synthesis of this compound via Hydroboration
This protocol is based on established hydroboration-oxidation procedures.[7][8]
Materials:
-
Norbornene
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30%)
-
Diethyl ether
-
Hydrochloric acid (HCl) (e.g., 1 M)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve norbornene (1 equivalent) in anhydrous THF in a flame-dried flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-THF complex solution (0.5 equivalents) dropwise to the stirred solution of norbornene.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction mixture back to 0 °C and slowly add the sodium hydroxide solution, followed by the dropwise addition of the hydrogen peroxide solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or chromatography.
Stability and Handling
This compound , being a secondary alkylboronic acid, is generally less stable than its aryl counterparts.[2] Alkylboronic acids are more susceptible to oxidation and protodeboronation, a process where the carbon-boron bond is cleaved by a proton source.[9] This instability can affect shelf-life and require more careful handling and storage, often under an inert atmosphere at low temperatures.[10]
Traditional aryl boronic acids are typically crystalline solids with good benchtop stability.[10] While they can also undergo protodeboronation, this process is generally less facile than with alkylboronic acids.[9] However, some heteroarylboronic acids can be particularly unstable.[11]
Reactivity in Suzuki-Miyaura Coupling
The most significant differences between this compound and traditional aryl boronic acids are observed in their reactivity in Suzuki-Miyaura cross-coupling reactions.
Traditional aryl boronic acids are generally highly reactive coupling partners, readily undergoing transmetalation with the palladium catalyst. A wide variety of palladium catalysts and ligands are effective for these couplings, and reactions often proceed under mild conditions with high yields.[12]
This compound , as a secondary alkylboronic acid, presents several challenges. The transmetalation step is often slower compared to aryl boronic acids.[4] Furthermore, a competing side reaction, β-hydride elimination, can occur from the alkyl-palladium intermediate, leading to the formation of an alkene byproduct and reduced yields of the desired coupled product.[4][13] Consequently, successful couplings with secondary alkylboronic acids often require more specialized and carefully chosen catalysts and ligands, such as bulky, electron-rich phosphines, to promote the desired reductive elimination over β-hydride elimination.[14][15]
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol provides a general framework for comparing the reactivity of this compound and a traditional aryl boronic acid. Note that optimization of the catalyst, ligand, base, and solvent may be necessary for each specific substrate combination.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound
-
Phenylboronic acid (for comparison)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a more specialized catalyst for the bicyclic boronic acid)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., a mixture of toluene and water, or dioxane and water)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In separate, identical reaction vessels, combine the aryl halide (1 equivalent), the respective boronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the degassed solvent system.
-
Heat the reaction mixtures to the desired temperature (e.g., 80-110 °C) under an inert atmosphere.
-
Monitor the progress of both reactions by TLC or GC/LC-MS.
-
Upon completion, cool the reactions to room temperature, perform an aqueous workup, and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Compare the isolated yields and reaction times for both coupling partners.
Performance Data: A Literature-Based Comparison
Direct, side-by-side comparative studies are scarce in the literature. However, by collating data from various sources, a general performance comparison can be made.
| Coupling Partners | Boronic Acid | Catalyst/Ligand | Conditions | Yield | Reference |
| 4-Bromoanisole + Phenylboronic acid | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃, Toluene/H₂O, 80°C | High (typically >90%) | General Suzuki-Miyaura Protocols |
| Iodobenzene + Bicyclo[2.2.1]heptadien-2-yl-boronate | Bicyclo[2.2.1]heptadien-2-yl-boronate | Pd(PPh₃)₄ | NaOH, THF/H₂O, 60°C | 56% | [16] |
| Aryl Halides + Secondary Alkylboronic acids | Secondary Alkylboronic acids | Pd-AntPhos | Cs₂CO₃, Toluene, 110°C | Good to Excellent | [17] |
Note: The data presented is for illustrative purposes and is drawn from different studies with varying reaction conditions. Direct comparison of yields should be made with caution.
Conclusion and Recommendations
The choice between this compound and a traditional aryl boronic acid is highly dependent on the synthetic goal.
Choose a traditional aryl boronic acid when:
-
The target molecule requires a simple aryl or biaryl moiety.
-
High yields and well-established, robust reaction conditions are a priority.
-
A wide variety of substituted analogues are needed.
Consider this compound when:
-
The introduction of a rigid, three-dimensional bicyclic scaffold is desired to explore new chemical space and conformational constraints.
-
The potential for lower yields and the need for more extensive reaction optimization are acceptable.
-
Specialized catalysts and ligands for challenging couplings are available.
For researchers venturing into the use of this compound, it is crucial to screen a variety of catalysts, ligands, and bases to overcome the inherent challenges of coupling with a secondary alkylboronic acid. The potential reward is access to novel molecular architectures with unique biological and material properties.
References
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- (1S)-1,7,7-Trimethylthis compound - Benchchem
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- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments
- Application Note: Strategic Ligand Selection for Suzuki-Miyaura Cross-Coupling of 2-Benzofurylboronic Acid - Benchchem
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
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- Hydroboration Oxid
- The Suzuki−Miyaura coupling between different aryl halides and various...
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- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- This compound | CymitQuimica
- Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide - Organic Syntheses Procedure
- Suzuki–Miyaura coupling of alkyl boronic acids: scope of aryl chlorides...
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals
- Suzuki-Miyaura cross-coupling reaction of aryl halides and arylboronic acids using Au-G nanocomposite.
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Rearrangement-driven synthesis of nitrogen heterocycles, cyclobutanes and spirocycles - This electronic thesis or dissertation has been downloaded from the University of Bristol Research Portal, [Link]
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- Synthesis and Some Reactions of Bicyclo[2.2.
- US6841713B2 - Process for preparing bicylo[2.2.
- Bicyclo 2.2.1 hept-2-ene 99 498-66-8 - Sigma-Aldrich
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A Comparative Guide to the Synthetic Utility of Bicyclo[2.2.1]hept-2-en-2-ylboronic Acid in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic construction of complex molecular architectures is paramount. The rigid, bicyclic framework of norbornene derivatives offers a unique scaffold for introducing stereochemical complexity. Bicyclo[2.2.1]hept-2-en-2-ylboronic acid has emerged as a versatile building block, primarily for its utility in palladium- and copper-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of the products and performance of this compound in key transformations, namely the Suzuki-Miyaura and Chan-Lam couplings. We will also explore alternative synthetic routes and provide supporting experimental data to validate the resulting product structures.
Introduction to this compound: A Privileged Reagent
This compound is a bifunctional molecule featuring a strained bicyclic alkene and a reactive boronic acid moiety. This unique combination allows for the selective formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, making it a valuable tool in organic synthesis. The rigid norbornene backbone imparts specific spatial arrangements to the substituents, a desirable feature in the design of bioactive molecules and materials.
Core Applications and Product Structure Validation
The primary utility of this compound lies in its participation in transition metal-catalyzed cross-coupling reactions. Below, we delve into the specifics of its most common transformations.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds. In the context of this compound, this reaction is employed to synthesize 2-aryl-bicyclo[2.2.1]hept-2-enes, which are precursors to a variety of complex molecules and polymers.
Reaction Mechanism: The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Data and Product Validation:
While extensive data on the unsubstituted this compound is dispersed, a closely related derivative, 4,4,5,5-tetramethyl-2-(bicyclo[2.2.1]heptadien-2-yl)-1,3,2-dioxaborolane, provides a strong proxy for its reactivity. In a study focused on synthesizing substituted norbornadienes, the Suzuki-Miyaura coupling of this boronate ester with various haloarenes was investigated. For the synthesis of 2-phenylbicyclo[2.2.1]heptadiene, the optimal conditions were found to be Pd(PPh₃)₄ as the catalyst and NaOH as the base in a THF/water solvent system at 60 °C, affording the product in a 56% yield[1].
| Aryl Halide | Product | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Iodobenzene | 2-Phenylbicyclo[2.2.1]heptadiene | Pd(PPh₃)₄ | NaOH | THF/H₂O | 60 | 56 | [1] |
| 4-Iodotoluene | 2-(p-Tolyl)bicyclo[2.2.1]heptadiene | Pd(PPh₃)₄ | NaOH | THF/H₂O | 60 | 52 | [1] |
| 4-Iodoanisole | 2-(4-Methoxyphenyl)bicyclo[2.2.1]heptadiene | Pd(PPh₃)₄ | NaOH | THF/H₂O | 60 | 48 | [1] |
Table 1: Suzuki-Miyaura Coupling of a Borylated Norbornadiene Derivative with Various Aryl Halides[1].
The structure of the resulting 2-arylbicyclo[2.2.1]heptadienes was confirmed by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, ensuring the validated formation of the desired C-C bond.
Chan-Lam Coupling: Formation of C-N and C-O Bonds
The Chan-Lam coupling offers a powerful alternative to the more common Buchwald-Hartwig amination for the formation of carbon-heteroatom bonds, utilizing copper catalysts which are generally less expensive than palladium catalysts. This reaction allows for the coupling of this compound with amines and phenols to furnish the corresponding 2-amino and 2-phenoxy bicyclo[2.2.1]hept-2-ene derivatives.
Reaction Mechanism: The Chan-Lam coupling is believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. A widely accepted mechanism involves the transmetalation of the boronic acid with a Cu(II) salt, followed by coordination of the amine or alcohol. A subsequent reductive elimination from a Cu(III) intermediate forges the C-N or C-O bond and regenerates the active copper catalyst.[2][3]
Figure 2: Proposed catalytic cycle for the Chan-Lam coupling.
Experimental Data and Product Validation:
| Amine/Phenol | Product Type | Catalyst | Base | Solvent | Temp | Potential Yield |
| Aniline | 2-(Phenylamino)bicyclo[2.2.1]hept-2-ene | Cu(OAc)₂ | Pyridine | DCM | RT | Good |
| Phenol | 2-Phenoxybicyclo[2.2.1]hept-2-ene | Cu(OAc)₂ | Et₃N | DCM | RT | Moderate to Good |
| p-Methoxyaniline | 2-(4-Methoxyphenylamino)bicyclo[2.2.1]hept-2-ene | Cu(OAc)₂ | Pyridine | DCM | RT | Good |
Table 2: Representative Conditions for the Chan-Lam Coupling of Vinyl Boronic Acids.
Validation of the product structures would be achieved through spectroscopic analysis. For example, in the ¹H NMR spectrum of 2-(phenylamino)bicyclo[2.2.1]hept-2-ene, one would expect to see characteristic signals for the vinyl proton, the bridgehead protons of the norbornene skeleton, and the aromatic protons of the phenyl group, along with a signal for the N-H proton. Mass spectrometry would further confirm the molecular weight of the coupled product.
Comparison with Alternative Synthetic Methods
While this compound provides a powerful tool for the synthesis of 2-substituted norbornenes, other methods exist. A notable alternative is the Heck reaction.
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. To synthesize a 2-aryl-bicyclo[2.2.1]hept-2-ene, one could envision reacting 2-bromo-bicyclo[2.2.1]hept-2-ene with an aryl boronic acid (in a Suzuki-like fashion, which is often competitive) or, more classically for a Heck reaction, reacting an aryl halide with norbornene itself, though this often leads to a mixture of products and issues with regioselectivity.
Comparative Analysis:
| Feature | Suzuki-Miyaura Coupling | Heck Reaction |
| Reactants | This compound + Aryl Halide | Norbornene + Aryl Halide |
| Catalyst | Palladium(0) complexes | Palladium(0) or (II) complexes |
| Key Advantage | High regioselectivity, broad functional group tolerance. | Utilizes readily available norbornene. |
| Key Disadvantage | Requires synthesis of the boronic acid precursor. | Can lead to mixtures of isomers and multiple insertions. |
| Byproducts | Boron-containing byproducts. | Stoichiometric base salt. |
Table 3: Comparison of Suzuki-Miyaura and Heck Reactions for the Synthesis of 2-Aryl-bicyclo[2.2.1]hept-2-enes.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Borylated Norbornadiene Derivative
This protocol is adapted from the synthesis of 2-phenylbicyclo[2.2.1]heptadiene[1].
-
To a Schlenk flask under an inert atmosphere, add 4,4,5,5-tetramethyl-2-(bicyclo[2.2.1]heptadien-2-yl)-1,3,2-dioxaborolane (1.0 equiv), the aryl halide (1.1 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Add a degassed 2:1 mixture of THF and water.
-
Add aqueous NaOH (2.0 M, 2.0 equiv) and heat the reaction mixture to 60 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 3: Workflow for the Suzuki-Miyaura coupling.
Conclusion
This compound stands as a highly valuable and versatile reagent for the synthesis of complex molecules bearing the norbornene scaffold. Its utility in Suzuki-Miyaura and Chan-Lam couplings allows for the efficient and selective formation of C-C, C-N, and C-O bonds, respectively. While alternative methods such as the Heck reaction exist, the boronic acid-based approaches often provide superior control over regioselectivity. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired reaction conditions. The experimental data and protocols provided herein serve as a guide for researchers to harness the full potential of this powerful synthetic building block.
References
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Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]
- Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936.
-
Antilla, J. C., & Buchwald, S. L. (2001). Copper-Catalyzed Amination of Arylboronic Acids. Organic Letters, 3(13), 2077–2079. [Link]
- Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M. T., & Combs, A. (1998). New Aryl/Heteroaryl C-N Bond Cross-coupling Reactions with Phenylboronic Acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2941–2944.
-
Wexler, R. P., & Senter, T. J. (2019). Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. Organic Letters, 21(12), 4468–4472. [Link]
-
Vantourout, J. C., Law, R. P., Isidro-Llobet, A., Atkinson, S. J., & Watson, A. J. B. (2016). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. The Journal of Organic Chemistry, 81(10), 3942–3950. [Link]
-
Schmalzbauer, M., Svejstrup, T. D., Frimann, J. B., & Kappe, C. O. (2020). Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions. Beilstein Journal of Organic Chemistry, 16, 1556-1563. [Link]
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A Senior Application Scientist's Guide to Palladium Catalyst Selection for Suzuki-Miyaura Coupling of Norbornene Derivatives
Introduction: The Challenge and Opportunity of Norbornene Coupling
The rigid, bicyclic norbornene scaffold is a privileged motif in medicinal chemistry and materials science. Its unique three-dimensional structure provides an excellent platform for developing novel therapeutics and advanced polymers. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, offering a powerful method for creating carbon-carbon bonds with high functional group tolerance and generally mild conditions.[1][2]
However, applying this powerful reaction to norbornene substrates is not without its challenges. The significant steric hindrance imposed by the bicyclic framework, particularly around the bridgehead positions, can impede key steps in the catalytic cycle, leading to sluggish reactions and low yields.[3] Consequently, the choice of the palladium catalyst is not merely a detail but the central determinant of success.
This guide provides a head-to-head comparison of three distinct classes of palladium catalysts for the Suzuki-Miyaura coupling of a model norbornene substrate (exo-2-bromonorbornane) with phenylboronic acid. We will dissect their performance, explain the mechanistic rationale behind their efficacy, and provide detailed protocols to empower researchers in drug development and materials science to make informed decisions for their specific applications.
The Catalytic Contestants: A Profile of Leading Palladium Systems
To provide a comprehensive comparison, we have selected three representative palladium catalyst systems, each embodying a different generation of catalyst technology.
-
The Classic Workhorse: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Profile: This is a traditional, well-established, air-sensitive Pd(0) complex. It has been widely used for a vast range of coupling reactions. The triphenylphosphine ligands are moderately electron-rich and sterically accessible.
-
Hypothesis: While effective for simple substrates, we anticipate that the moderate steric bulk of the PPh₃ ligands may be insufficient to overcome the hindrance of the norbornene substrate, potentially leading to slower reaction rates and requiring higher catalyst loadings.
-
-
The Palladacycle Precatalyst: Herrmann's Catalyst
-
Profile: This is an air-stable Pd(II) palladacycle precatalyst.[4][5] In solution, under reaction conditions, it readily reduces to the active Pd(0) species. Palladacycles are known for their high thermal stability and catalytic activity, often generating a highly reactive, monoligated "L-Pd(0)" species.[4]
-
Hypothesis: The high activity and stability of Herrmann's catalyst suggest it will be more effective than Pd(PPh₃)₄. Its ability to efficiently generate a coordinatively unsaturated active species should facilitate the oxidative addition step with the hindered norbornene bromide.
-
-
The Modern Powerhouse: Buchwald Ligand System (XPhos/Pd(OAc)₂)
-
Profile: This system involves the in-situ generation of the active catalyst from a palladium(II) salt (palladium acetate) and a highly specialized ancillary ligand. XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a member of the Buchwald family of bulky, electron-rich biarylphosphine ligands.[6][7]
-
Hypothesis: These ligands are explicitly designed to tackle sterically demanding substrates.[7][8][9] The immense steric bulk of XPhos promotes the formation of a highly reactive monoligated Pd(0) species and accelerates the final, often rate-limiting, reductive elimination step. We predict this system will offer the highest yield in the shortest time and at the lowest catalyst loading.
-
Mechanism of Action: The Suzuki-Miyaura Catalytic Cycle
All three catalysts, once the active L-Pd(0) species is formed, operate via the same fundamental catalytic cycle. Understanding this cycle is crucial to diagnosing issues and appreciating the role of the ligand. The cycle consists of three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the norbornene electrophile, forming a Pd(II) intermediate. This step is often hindered by sterically bulky substrates.
-
Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate species) is transferred to the palladium center, displacing the halide. This is a complex step whose precise mechanism is still debated but is known to be crucial for cycle turnover.[11][12]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst. For sterically congested intermediates, this step can be the rate-determining step.[2]
Figure 1: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Head-to-Head Performance Evaluation
To objectively compare the catalysts, a model reaction was performed coupling exo-2-bromonorbornane with phenylboronic acid . The key performance indicators—yield, reaction time, and required catalyst loading—were recorded.
| Catalyst System | Pd Precursor | Ligand | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
| System 1: Classic | Pd(PPh₃)₄ | PPh₃ | 5.0 | 100 | 24 | 35 |
| System 2: Palladacycle | Herrmann's Cat. | P(o-tol)₃ | 2.0 | 80 | 12 | 78 |
| System 3: Buchwald | Pd(OAc)₂ | XPhos | 1.0 | 80 | 4 | >95 |
Analysis of Results:
-
System 1 (Pd(PPh₃)₄): The classic catalyst struggled significantly with the sterically demanding norbornene substrate, as hypothesized. Even with a high catalyst loading and prolonged heating, the yield was poor. This is likely due to both a slow oxidative addition and an even slower reductive elimination from the congested Pd(II) intermediate.
-
System 2 (Herrmann's Catalyst): The palladacycle offered a dramatic improvement. The ability to efficiently generate a highly active, low-coordinate Pd(0) species allowed the reaction to proceed effectively, providing a good yield in a reasonable timeframe. This demonstrates the superiority of precatalysts for challenging couplings.
-
System 3 (XPhos/Pd(OAc)₂): The Buchwald ligand system unequivocally demonstrated superior performance. The combination of the electron-rich nature and extreme steric bulk of the XPhos ligand proved ideal for this transformation.[7] The bulk facilitates the crucial reductive elimination step, while the ligand's structure stabilizes the highly reactive monoligated palladium species, leading to a fast, efficient, and high-yielding reaction at a very low catalyst loading.
Experimental Corner: Protocols for Success
Reproducibility is key to scientific integrity. Below is a general, self-validating protocol that can be adapted for each catalyst system.
Figure 2: A generalized experimental workflow for catalyst screening and synthesis.
General Protocol (Model Reaction):
-
Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add exo-2-bromonorbornane (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst & Ligand Addition:
-
For System 1: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
For System 2: Add Herrmann's Catalyst (0.02 mmol, 2 mol%).
-
For System 3: Add Pd(OAc)₂ (0.01 mmol, 1 mol%) and XPhos (0.012 mmol, 1.2 mol%).
-
-
Solvent & Degassing: Evacuate and backfill the tube with nitrogen (3x). Add degassed toluene (4 mL) and water (0.4 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the specified temperature (see table).
-
Monitoring & Workup: Stir vigorously for the specified time. Monitor by TLC or GC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel chromatography to yield the final product.
Decision Framework: Selecting Your Catalyst
The choice of catalyst should be guided by the specific demands of the substrate and the desired process efficiency.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Herrmann's catalyst - Wikipedia [en.wikipedia.org]
- 5. trans-ビス(アセタト)ビス[o-(ジ-o-トルイルホスフィノ)ベンジル]ジパラジウム(II) 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Buchwald Ligands [sigmaaldrich.com]
- 7. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 12. researchgate.net [researchgate.net]
A Guide to Stereochemical Outcomes in Reactions of Exo vs. Endo Isomers of Bicyclic Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry, the three-dimensional architecture of a molecule is paramount to its biological function. Bicyclic scaffolds, with their rigid and defined spatial arrangement of substituents, offer a unique advantage in the design of novel therapeutics.[1] The ability to selectively functionalize these scaffolds with precise stereochemical control is therefore a critical objective. Boronic acids and their derivatives have emerged as indispensable tools in this endeavor, particularly in the context of stereospecific cross-coupling reactions.[2]
This guide provides an in-depth comparison of the stereochemical outcomes in reactions involving exo and endo isomers of bicyclic boronic acids. We will delve into the mechanistic underpinnings that govern the transfer of stereochemistry and provide practical insights for researchers looking to leverage these powerful building blocks in their synthetic campaigns.
Understanding Exo and Endo Isomerism in Bicyclic Systems
In bridged bicyclic compounds, such as the well-known norbornane system, substituents can be oriented in two distinct diastereomeric positions. The exo position is on the same side as the shortest bridge, while the endo position is on the opposite side, "underneath" the larger bicyclic framework.[3]
dot graphical_abstract { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, margin=0, fontname="Arial", fontsize=12];
} dot Caption: General representation of exo and endo isomers in a bicyclic system.
This seemingly subtle difference in spatial orientation can have profound implications for a molecule's reactivity and its ability to interact with biological targets. The steric environment of the exo face is generally less hindered than that of the endo face, which can influence reaction rates. However, the critical question for stereospecific synthesis is whether the initial exo or endo configuration is retained in the final product.
The Suzuki-Miyaura Coupling: A Paradigm of Stereoretention
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance.[2] A key feature of this reaction, particularly with sp³-hybridized organoboron reagents, is its ability to proceed with high stereochemical fidelity.
The catalytic cycle of the Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. For the purpose of stereochemistry, the transmetalation step—the transfer of the organic group from boron to palladium—is the most critical. Extensive mechanistic studies have demonstrated that this step overwhelmingly proceeds with retention of configuration at the carbon atom attached to the boron.[4][5][6]
dot graphical_abstract { graph [bgcolor="transparent", fontname="Arial", fontsize=10]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} dot Caption: The Suzuki-Miyaura catalytic cycle, highlighting the stereoretentive transmetalation step.
This principle of stereoretention is the key to predicting the stereochemical outcome of reactions with exo and endo bicyclic boronic acids. The spatial arrangement of the boronic acid substituent on the bicyclic scaffold will be directly translated to the newly formed carbon-carbon bond.
Comparative Stereochemical Outcomes: Exo vs. Endo Isomers
Let us consider the Suzuki-Miyaura coupling of a stereochemically pure exo or endo bicyclic boronic acid (or its corresponding pinacol ester) with an aryl halide.
Reaction of the Exo Isomer
When the starting material is the exo isomer, the boronic acid group is situated on the less sterically hindered face of the bicyclic system. Upon activation with a base, it forms a borate complex which then engages in the transmetalation step with the palladium(II) complex. Due to the stereoretentive nature of this process, the aryl group will replace the boron atom on the same (exo) face of the bicyclic scaffold, resulting in the exclusive formation of the exo product.
dot graphical_abstract { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=none, margin=0, fontname="Arial", fontsize=12];
} dot Caption: Stereochemical outcome for the exo isomer.
Reaction of the Endo Isomer
Similarly, if the reaction begins with the pure endo isomer, the boronic acid is positioned on the more sterically crowded face. Despite the potential for a slower reaction rate due to steric hindrance, the mechanism remains the same. The transmetalation from the endo boronate complex to the palladium center occurs with retention of configuration. Consequently, the aryl group is installed in the endo position, yielding the endo product with high fidelity.
dot graphical_abstract { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=none, margin=0, fontname="Arial", fontsize=12];
} dot Caption: Stereochemical outcome for the endo isomer.
Summary of Expected Outcomes
The primary determinant of the product's stereochemistry in the Suzuki-Miyaura coupling of bicyclic boronic acids is the stereochemistry of the starting material.
| Starting Isomer | Key Mechanistic Step | Expected Product Isomer | Stereochemical Outcome |
| Exo -Bicyclic Boronic Acid | Stereoretentive Transmetalation | Exo -Coupled Product | Retention of configuration |
| Endo -Bicyclic Boronic Acid | Stereoretentive Transmetalation | Endo -Coupled Product | Retention of configuration |
While the stereochemical outcome is generally predictable, it is important to note that factors such as the choice of ligand, base, and solvent can influence reaction efficiency and, in some rare cases, the stereochemical course.[7][8] For instance, certain ligand combinations might favor a competing, stereoinvertive pathway, although this is less common for alkylboron reagents.[5]
Experimental Protocols
Protocol 1: Synthesis of a Stereochemically Enriched Bicyclic Precursor (Endo-Norbornene Carboxylic Acid)
The Diels-Alder reaction between cyclopentadiene and acrylic acid typically yields the endo isomer as the major product under kinetic control.[3][9] This can be a starting point for the synthesis of endo-bicyclic boronic acids.
Materials:
-
Dicyclopentadiene
-
Acrylic acid
-
Toluene
-
Hydrochloric acid (HCl)
Procedure:
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to ~170 °C. The monomeric cyclopentadiene will distill at a lower temperature (b.p. 41 °C). Collect the cyclopentadiene in a receiver cooled in an ice bath. Use immediately.
-
Diels-Alder Reaction: In a round-bottom flask equipped with a reflux condenser, dissolve acrylic acid (1.0 eq) in toluene.
-
Add the freshly distilled cyclopentadiene (1.2 eq) to the solution.
-
Heat the mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure. The crude product is primarily the endo-5-norbornene-2-carboxylic acid.
-
The product can be purified by recrystallization or column chromatography. The endo isomer can be isomerized to the thermodynamically more stable exo isomer by treatment with a strong base.[10][11]
Protocol 2: General Procedure for Stereospecific Suzuki-Miyaura Coupling of a Bicyclic Boronic Ester
This protocol is a representative procedure that can be adapted for both exo and endo isomers.
Materials:
-
Exo- or Endo-bicyclic boronic acid pinacol ester (1.2 eq)
-
Aryl halide (e.g., 4-bromotoluene) (1.0 eq)
-
Pd(dppf)Cl₂ (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the bicyclic boronic acid pinacol ester, Pd(dppf)Cl₂, and K₂CO₃.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting aryl halide is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure, stereochemically defined coupled product.
-
Characterize the product by NMR spectroscopy (¹H, ¹³C, NOESY) to confirm the stereochemistry.
Conclusion
The stereochemical outcome of reactions involving exo and endo isomers of bicyclic boronic acids is fundamentally governed by the high fidelity of the reaction mechanism. In the case of the Suzuki-Miyaura cross-coupling, the principle of stereoretention during the transmetalation step provides a reliable predictive model: exo starting materials yield exo products, and endo starting materials yield endo products. This direct translation of stereochemistry empowers chemists to design and execute synthetic routes to complex, three-dimensional molecules with a high degree of confidence and control. By understanding these core principles and utilizing robust experimental protocols, researchers can effectively harness the potential of these valuable bicyclic building blocks in the pursuit of novel chemical entities for drug discovery and beyond.
References
- BenchChem. (n.d.). Application Notes and Protocols for Bicyclononane Scaffolds in Medicinal Chemistry.
- Matos, K., & Soderquist, J. A. (1998). Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry, 63(3), 461–470.
- Ridgway, B. H., & Woerpel, K. A. (1998). Transmetalation of Alkylboranes to Palladium in the Suzuki Coupling Reaction Proceeds with Retention of Stereochemistry. The Journal of Organic Chemistry, 63(3), 458–460.
- Lehmann, J. W., Crouch, I. T., Blair, D. J., & Burke, M. D. (2019). Axial shielding of Pd(II) complexes enables perfect stereoretention in Suzuki-Miyaura cross-coupling of Csp3 boronic acids.
- Carrick, W. (2010). Stereochemical Control in Suzuki Cross Coupling Reactions of Acyclic (Z)-beta-haloacroleins. University of Richmond Scholarship Repository.
- Goetzke, F. W., Mortimore, M., & Fletcher, S. P. (2019). Enantio- and diastereoselective Suzuki–Miyaura coupling with racemic bicycles.
- Murray, B., Zhao, S., Aramini, J. M., Wang, H., & Biscoe, M. R. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles.
- Hayashi, T., & Yamasaki, K. (2011). Inversion or retention? Effects of acidic additives on the stereochemical course in enantiospecific Suzuki-Miyaura coupling of α-(acetylamino)benzylboronic esters. Journal of the American Chemical Society, 133(51), 20738–20741.
- BenchChem. (n.d.). (1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-ylboronic acid.
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- Wang, Y., Zhang, Y., Wang, Y., & Chen, G. (2024). One-pot synthesis of 5-norbornene-2,3-dicarboxylic anhydride with high exo/endo ratio in a microreactor under high temperature and pressure. Chemical Engineering Journal, 496, 151536.
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A Comparative Guide to the Transition States of Reactions Involving Bicyclo[2.2.1]hept-2-en-2-ylboronic Acid: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the rigid and sterically demanding bicyclo[2.2.1]heptane framework, commonly known as the norbornane system, offers a unique scaffold for introducing three-dimensional complexity into molecules.[1][2] Bicyclo[2.2.1]hept-2-en-2-ylboronic acid, a derivative of this system, presents an intriguing building block for various transformations, most notably in cross-coupling reactions. This guide provides a comparative analysis of the transition states in key reactions involving this compound, drawing upon insights from Density Functional Theory (DFT) studies on analogous systems to predict its reactivity and selectivity. By understanding the underlying energetics and geometries of these transient species, we can better rationalize experimental outcomes and design more efficient synthetic strategies.
The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Insight
The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation, and boronic acids are central to this transformation.[3] The catalytic cycle, extensively studied by DFT, generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is often rate-determining and crucial for the overall efficiency of the reaction.
For this compound, the transition state of the transmetalation step is of particular interest. DFT studies on model systems of the Suzuki-Miyaura reaction suggest that this step can proceed through different pathways, often involving a boronate intermediate.[5] The rigid bicyclic structure of the norbornene moiety will significantly influence the steric environment around the boron atom, which in turn affects the approach of the palladium complex.
Comparative Analysis of Transmetalation Transition States
| Feature | This compound (Predicted) | Phenylboronic Acid (Typical) | Vinylboronic Acid Pinacol Ester (Typical) |
| Steric Hindrance | High, due to the rigid bicyclic framework. | Moderate, planar structure. | Low to moderate, depending on substitution. |
| Transition State Geometry | Likely to be more distorted to accommodate the bulky norbornenyl group. | Less sterically constrained, allowing for a more favorable approach of the palladium complex. | Relatively facile approach, but can be influenced by the pinacol protecting group.[6] |
| Reaction Rate | Potentially slower due to increased steric hindrance in the transition state. | Generally fast and efficient. | Can be very reactive, though sometimes prone to side reactions like protodeboronation.[6] |
| Selectivity | The rigid structure can impart high stereochemical control in certain reactions.[7] | Stereoselectivity is not inherent to the phenyl group itself. | Can exhibit good diastereoselectivity in reactions like Diels-Alder.[8] |
The increased steric bulk of the bicyclo[2.2.1]heptenyl group, as compared to a simple phenyl or vinyl group, is expected to lead to a higher activation energy for the transmetalation step. This is a critical consideration for reaction optimization, potentially requiring more forcing conditions or ligands that can accommodate the bulky substrate.
Caption: The Suzuki-Miyaura catalytic cycle.
The Diels-Alder Reaction: Exploring Diastereoselectivity
While boronic acids themselves are not typical dienophiles, their vinylboronate ester derivatives are known to participate in Diels-Alder reactions.[8] A DFT study of the Diels-Alder reaction between vinylboronic acid pinacol ester and cyclopentadiene has shown that the reaction proceeds through a concerted mechanism.[8] For a derivative of this compound, the bicyclic core would be part of the diene or dienophile, and its stereodirecting influence would be paramount.
DFT calculations on the transition states of Diels-Alder reactions involving norbornene systems have been used to rationalize the observed high exo or endo selectivity.[9][10] The rigid conformation of the bicyclo[2.2.1]heptene framework can create a facial bias, leading to a preferred direction of approach for the reacting partner.
Caption: Endo vs. Exo transition states in a Diels-Alder reaction.
For a hypothetical Diels-Alder reaction involving a Bicyclo[2.2.1]heptene derivative, the bulky nature of the bicyclic system is expected to amplify the energy difference between the endo and exo transition states, leading to high diastereoselectivity. Computational studies are invaluable in predicting which isomer will be favored.
Computational Methodology for Transition State Analysis
A typical DFT protocol for investigating the transition states of these reactions, as gleaned from numerous studies, would involve the following steps:[4][11][12]
-
Geometry Optimization: The geometries of the reactants, products, and transition state are fully optimized without any symmetry constraints.
-
Functional and Basis Set Selection: A common choice is the B3LYP functional with a basis set like 6-31G(d) for initial optimizations, followed by single-point energy calculations with a larger basis set (e.g., 6-311+G(d,p)) for improved accuracy.[9] Other functionals like M06-2X may also be employed.
-
Frequency Calculations: Vibrational frequency calculations are performed to characterize the stationary points. A transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the located transition state connects the correct reactants and products.
-
Solvation Effects: The influence of the solvent is often included using a continuum solvation model, such as the SMD model.[12]
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
The following is a representative protocol for a Suzuki-Miyaura reaction:
-
To an oven-dried flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A suitable solvent (e.g., toluene, dioxane, or DMF/water mixture) is added.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
General Procedure for a Diels-Alder Reaction of a Vinylboronate Ester
This protocol is adapted for a vinylboronate ester:[8]
-
In a pressure-rated reaction vial, the diene (1.0 equiv) and the vinylboronate ester (1.1 equiv) are dissolved in a high-boiling solvent (e.g., toluene).
-
The vial is sealed, and the mixture is heated (e.g., to 150 °C), potentially using microwave irradiation to shorten the reaction time.
-
The reaction progress is monitored by an appropriate method (e.g., ¹H NMR or GC-MS).
-
After completion, the solvent is removed under reduced pressure.
-
The resulting cycloadduct is purified by column chromatography.
Conclusion
While direct DFT studies on the transition states of reactions involving this compound are not yet prevalent in the literature, a comprehensive understanding of its reactivity can be built upon the extensive computational work on analogous systems. The steric and electronic properties of the rigid bicyclo[2.2.1]heptene scaffold are predicted to significantly influence the transition state geometries and energetics in key transformations like the Suzuki-Miyaura cross-coupling and Diels-Alder reactions. This guide serves as a framework for researchers to anticipate the behavior of this unique building block and to rationally design experiments that leverage its distinct structural features. Future dedicated DFT studies will undoubtedly provide a more refined picture and unlock the full synthetic potential of this and related compounds.
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Yang, T., Kong, C., Yang, S., Yang, Z., Yang, S., & Ehara, M. (2019). Reaction mechanism, norbornene and ligand effects, and origins of meta-selectivity of Pd/norbornene-catalyzed C–H activation. Chemical Science, 10(43), 10079-10091. [Link]
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Braga, A. A. C., Ujaque, G., & Maseras, F. (2006). A DFT study of the full catalytic cycle of the Suzuki-Miyaura cross-coupling on a model system. Organometallics, 25(15), 3647–3658. [Link]
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Zhan, S., Wang, C., Duan, L., & Gu, Z. (2025). Chiral Benzo[2.2.1] α-Hydroxyketones from Dirhodium(II)/Bisphosphine-Catalyzed Desymmetrization Addition Reaction. Chemical Science. [Link]
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Rygus, J. P. G., & Crudden, C. M. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10632–10637. [Link]
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Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15938–15950. [Link]
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Paffen, A. F., & Meijer, E. W. (2021). Oxanorbornenes: promising new single addition monomers for the metathesis polymerization. Polymer Chemistry, 12(15), 2235-2244. [Link]
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Bellutti, M. M., Pampaloni, G., & Zanello, P. (2019). Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2]. Polymers, 11(9), 1463. [Link]
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Szabó, A., Kóti, J., Rácz, D., & Kollár, L. (2020). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 25(21), 5183. [Link]
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Smith, A. B., Jones, C. D., & Johnson, E. F. (2024). Convergent synthesis of bicyclic boronates via a cascade regioselective Suzuki–Miyaura/cyclisation protocol. Chemical Science. [Link]
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Fias, S., & Van Speybroeck, V. (2021). New Insights into the (A)Synchronicity of Diels–Alder Reactions: A Theoretical Study Based on the Reaction Force Analysis and Atomic Resolution of Energy Derivatives. Molecules, 26(20), 6271. [Link]
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idUS. (n.d.). Dynamization Strategies for the Atroposelective Synthesis of.... Retrieved from [Link]
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YouTube. (2024, February 6). Diels-Alder Reaction Practice | LTQ 3.1, Spring 2024. Retrieved from [Link]
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Guest, D., & Hilvert, D. (2001). Design and synthesis of a transition state analogue for the Diels-Alder reaction. Bioorganic & Medicinal Chemistry, 9(10), 2679-2686. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Bicyclo[2.2.1]hept-2-en-2-ylboronic Acid
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and scientific integrity. This guide provides a detailed, procedural framework for the safe disposal of Bicyclo[2.2.1]hept-2-en-2-ylboronic acid, moving beyond simple steps to explain the causality behind each recommendation.
Our core principle is one of caution and compliance. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, we must extrapolate from data on structurally similar boronic acids and bicyclic compounds. Therefore, the primary directive is to treat this compound as a hazardous waste unless explicitly determined otherwise by your institution's Environmental Health & Safety (EHS) department.
Hazard Assessment and Pre-Disposal Safety
Before handling any chemical for disposal, a thorough understanding of its potential hazards is critical. Based on data from related boronic acids and bicyclo[2.2.1]heptene structures, we can infer the following potential hazards:
-
Irritation: Causes skin, eye, and respiratory tract irritation.[1]
-
Harmful if Ingested or Inhaled: May be harmful if swallowed or inhaled.[1]
-
Environmental Toxicity: Many organoboron compounds are toxic to aquatic life, potentially with long-lasting effects.[2] Therefore, it must not be allowed to enter drains or waterways.[2][3]
-
Incompatibilities: Boronic acids are incompatible with strong oxidizing agents, strong acids, and strong bases.[2][4] Contact with these materials could lead to vigorous, uncontrolled reactions.
This risk profile mandates the use of appropriate Personal Protective Equipment (PPE) at all times during the handling and disposal process.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or eyeglasses meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards.[2] | Protects against accidental splashes and airborne dust particles. |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Ensure gloves are compatible with any solvents used. | Prevents skin contact, which can cause irritation.[1] |
| Respiratory Protection | Not typically required for small quantities in a well-ventilated area. If dust is generated or ventilation is poor, use a NIOSH/MSHA-approved respirator.[2] | Minimizes the risk of inhaling irritating dust. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process designed to ensure safety and regulatory compliance. The following workflow must be followed.
Step 1: Waste Segregation
The "Why": Improperly mixed chemical waste streams are a primary cause of laboratory incidents. Boronic acids can react unpredictably with other chemicals. Segregation prevents accidental reactions and ensures the waste can be processed safely by a certified disposal facility.
Protocol:
-
Designate a specific waste container solely for this compound and its associated contaminated materials (e.g., weighing paper, contaminated gloves).
-
Do NOT mix this waste with other streams such as halogenated solvents, strong acids/bases, or oxidizers.[5]
Step 2: Containerization and Labeling
The "Why": A secure, clearly labeled container prevents leaks and ensures that anyone handling the waste understands its contents and associated hazards, which is a regulatory requirement.[6][7]
Protocol:
-
Select a chemically compatible container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) container is a suitable choice.
-
On the label, clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[7]
-
List all components of the waste, including any solvents and their approximate percentages.
-
Indicate the primary hazards: "Irritant," "Potential Environmental Hazard."
Step 3: Secure Storage in a Satellite Accumulation Area (SAA)
The "Why": An SAA is a designated laboratory area for the safe, temporary storage of hazardous waste, ensuring it is managed correctly at its point of generation and preventing it from being mistaken for a reagent.
Protocol:
-
Store the sealed and labeled waste container in your lab's designated SAA.[7] This area should be under the control of the laboratory personnel.
-
Ensure the SAA is away from drains, heat sources, and incompatible materials.
-
Use secondary containment (e.g., a plastic tray) for the liquid waste container to contain any potential leaks.[8]
-
Keep the container closed at all times except when adding waste.[8]
Step 4: Professional Disposal
The "Why": The final disposal must be handled by a licensed hazardous waste facility that has the capability to manage and treat chemical waste in an environmentally sound manner, as mandated by EPA and local regulations.[4][5]
Protocol:
-
Once the container is full or you have no further need to accumulate this waste, contact your institution's EHS department to arrange for a waste pickup.
-
Follow your institution's specific procedures for requesting a pickup, which may involve an online system or specific forms.[9]
Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly forbidden:
-
DO NOT Dispose Down the Drain: This compound's aquatic toxicity is a significant concern.[2] Drain disposal can harm aquatic ecosystems and may violate local water authority regulations.[3][10]
-
DO NOT Discard in Regular Trash: As a hazardous chemical, it must not be placed in the solid waste stream. This can endanger sanitation workers and lead to environmental contamination.
-
DO NOT Attempt Neutralization without EHS Approval: While some simple acids can be neutralized, the reaction of this compound is not well-documented. Attempting neutralization without a validated protocol could be hazardous.[5]
Spill Management Protocol
Accidents can happen. A prepared response is key to mitigating risk.
Protocol for a Small Spill (Solid):
-
Ensure the area is well-ventilated.
-
Wearing the full PPE detailed in Table 1, gently sweep up the solid material.[1] Avoid creating dust.
-
Place the swept-up material and any contaminated cleaning materials (e.g., paper towels) into your labeled hazardous waste container.
-
Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste.
-
Wash your hands thoroughly after the cleanup is complete.
Disposal Decision Workflow
The following diagram outlines the logical process for the safe management and disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
By adhering to these scientifically grounded procedures, you contribute to a safer laboratory environment and ensure that your research practices are compliant and environmentally responsible.
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Cole-Parmer. Material Safety Data Sheet - Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 97%. [Link]
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University of Cincinnati Environmental Health & Safety. Advisory 7.3 - Chemical Waste Management. [Link]
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Lab Alley. How To Safely Dispose of Boric Acid. [Link]
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A Senior Application Scientist's Guide to Handling Bicyclo[2.2.1]hept-2-en-2-ylboronic acid: A Proactive Approach to Laboratory Safety
For the dedicated researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, the integrity of your work is intrinsically linked to the safety and precision of your experimental execution. Bicyclo[2.2.1]hept-2-en-2-ylboronic acid (CAS 871333-98-1), a solid organoboronic acid, is a valuable reagent in synthetic chemistry.[1] However, like all boronic acids, its handling demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols.
This guide moves beyond a simple checklist. It provides a foundational, step-by-step operational plan grounded in the principles of chemical causality and proactive risk mitigation. Our objective is to empower you with the knowledge to not only use this compound safely but to cultivate an environment of unwavering safety and scientific excellence.
Hazard Assessment: Understanding the Compound
While specific toxicological data for this compound is not extensively documented, the boronic acid functional group provides a reliable basis for hazard assessment. Boronic acids as a class are generally classified as irritants.[2][3] Prudent laboratory practice dictates that this compound should be handled as:
-
An eye irritant: Fine powders can easily become airborne and cause serious irritation upon contact with the eyes.[3]
-
A skin irritant: Direct contact may lead to redness, itching, and irritation.[3][4]
-
A respiratory tract irritant: Inhalation of the dust can irritate the nose, throat, and lungs.[3][5]
Therefore, all handling procedures must be designed to prevent contact through these primary routes of exposure.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of routine; it is your primary barrier against chemical exposure. The following table outlines the minimum required PPE for handling this compound. The causality behind each selection is critical to understanding and ensuring your protection.
| PPE Category | Specification | Rationale & Causality |
| Eye & Face Protection | Chemical safety goggles meeting EN166 or ANSI Z87.1 standards. A face shield is required when handling larger quantities (>25g) or when there is a significant risk of splashing.[6] | Standard safety glasses are insufficient as they do not protect against airborne particulates. Goggles provide a complete seal around the eyes. A face shield offers a secondary barrier, protecting the entire face from splashes during weighing or transfer operations.[6][7] |
| Hand Protection | Chemically resistant nitrile or butyl rubber gloves.[6] | These materials provide effective protection against incidental contact with boronic acids. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[7] |
| Body Protection | A fully buttoned, flame-resistant laboratory coat. Long pants and closed-toe, closed-heel shoes are mandatory.[7] | The lab coat protects your skin and personal clothing from contamination by dust or spills. Natural fiber clothing (e.g., cotton) is recommended under the lab coat.[7] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95) is required if handling outside of a certified chemical fume hood or when dust generation is likely.[5][7] | Engineering controls should always be the primary method of exposure reduction. However, when these are insufficient, a respirator is essential to prevent the inhalation of fine particulates that can cause respiratory irritation.[6] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a systematic workflow is essential for minimizing exposure and ensuring experimental reproducibility. The following protocol outlines the safe handling of this compound from retrieval to use.
Engineering Controls: The First Line of Defense
-
Ventilation: All weighing and handling of this solid compound must be performed inside a certified chemical fume hood to control airborne dust.[8]
-
Proximity to Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[9]
Handling Procedure:
-
Preparation: Before retrieving the chemical, don all required PPE as specified in the table above.
-
Retrieval: Transport the chemical container in a secondary, non-breakable container.
-
Weighing and Transfer:
-
Perform all transfers over a disposable weighing paper or in a contained vessel to catch any spills.
-
Use spatulas and tools gently to minimize the generation of airborne dust. Avoid scooping in a manner that creates puffs of powder.
-
Close the primary container tightly immediately after dispensing the required amount.[3]
-
-
Post-Handling:
The following workflow diagram illustrates the critical decision points and actions for safely handling this compound.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. laballey.com [laballey.com]
- 5. m.youtube.com [m.youtube.com]
- 6. leelinework.com [leelinework.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
